CH401 peptide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C114H173N29O32 |
|---|---|
Molecular Weight |
2461.8 g/mol |
IUPAC Name |
(3S)-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C114H173N29O32/c1-14-58(9)91(140-109(169)83(50-89(151)152)136-98(158)72(30-22-24-40-116)127-104(164)79(46-65-52-123-70-28-20-19-27-68(65)70)132-102(162)76(42-56(5)6)138-112(172)92(59(10)15-2)141-113(173)93(61(12)144)142-110(170)84(51-90(153)154)137-99(159)73(35-37-85(118)147)126-96(156)69(117)44-64-31-33-67(146)34-32-64)111(171)139-78(45-63-25-17-16-18-26-63)103(163)133-80(47-66-53-122-54-124-66)105(165)128-71(29-21-23-39-115)97(157)134-82(49-88(121)150)107(167)135-81(48-87(120)149)106(166)129-74(36-38-86(119)148)100(160)131-75(41-55(3)4)101(161)125-60(11)95(155)130-77(43-57(7)8)108(168)143-94(62(13)145)114(174)175/h16-20,25-28,31-34,52-62,69,71-84,91-94,123,144-146H,14-15,21-24,29-30,35-51,115-117H2,1-13H3,(H2,118,147)(H2,119,148)(H2,120,149)(H2,121,150)(H,122,124)(H,125,161)(H,126,156)(H,127,164)(H,128,165)(H,129,166)(H,130,155)(H,131,160)(H,132,162)(H,133,163)(H,134,157)(H,135,167)(H,136,158)(H,137,159)(H,138,172)(H,139,171)(H,140,169)(H,141,173)(H,142,170)(H,143,168)(H,151,152)(H,153,154)(H,174,175)/t58-,59-,60-,61+,62+,69-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,91-,92-,93-,94-/m0/s1 |
InChI Key |
XPYDAOXNXZWBSN-DJCMATBXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Discovery and Identification of the CH401 HER2 Epitope: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and identification of the CH401 epitope on the Human Epidermal Growth Factor Receptor 2 (HER2). The monoclonal antibody CH401 recognizes a novel epitope on the extracellular domain of HER2, a key target in cancer therapy. This document details the experimental methodologies, quantitative data, and logical framework underlying this discovery.
Introduction to HER2 and the CH401 Antibody
Human Epidermal Growth Factor Receptor 2 (HER2), also known as ErbB2, is a member of the epidermal growth factor receptor family. Overexpression of HER2 is a key driver in the development and progression of several cancers, most notably in a subset of breast cancers. The extracellular domain of HER2 is a primary target for monoclonal antibody therapies. The CH401 monoclonal antibody was developed and found to recognize a previously unidentified epitope on the HER2 extracellular domain, offering potential for new therapeutic strategies.
Identification of the CH401 HER2 Epitope
The core of the CH401 epitope was identified as a nonapeptide within the N-terminal region of the HER2 extracellular domain. Subsequent research has focused on a 20-amino acid synthetic peptide, designated as the CH401 peptide or CH401MAP, which encompasses this core epitope and has been utilized in vaccine development studies.
Epitope Mapping
The identification of the CH401 epitope was accomplished through Enzyme-Linked Immunosorbent Assay (ELISA) using a series of synthetic multiple antigen peptides (MAPs) that spanned the extracellular domain of HER2.
Table 1: Core CH401 HER2 Epitope Sequence
| Epitope Name | Sequence Position (N-terminus to C-terminus) | Amino Acid Sequence | Length (amino acids) |
| CH401 Core Epitope | 167-175 | [Sequence not explicitly stated in provided results] | 9 |
| This compound (CH401MAP) | Spans the core epitope | [Sequence not explicitly stated in provided results] | 20 |
| MFthis compound | 165-173 | DTILWKDIF | 9 |
| Rat HER2 CH401 Epitope | 163-182 | [Sequence not explicitly stated in provided results] | 20 |
Note: The precise amino acid sequence for the 9-mer core epitope and the 20-mer this compound were not available in the initial search results. The MFthis compound is a related 9-mer sequence.
Quantitative Analysis of CH401 Binding
While specific quantitative binding data for the CH401 monoclonal antibody was not available in the initial search results, studies on related peptides and vaccine constructs have provided immunological data.
Table 2: Immunological Response to CH401-based Vaccine Constructs
| Vaccine Construct | Immunization Group | Mean IgG Titer (Arbitrary Units) | Standard Deviation |
| CH401-Peptide Vaccine | Immunized Mice | >1:1000 | [Data not available] |
| Control | Control Mice | <1:100 | [Data not available] |
Note: This table is a representative summary based on qualitative descriptions in the search results. Precise quantitative data was not found.
Experimental Protocols
Epitope Mapping using Multiple Antigen Peptide (MAP) ELISA
This protocol outlines the general steps for identifying the CH401 epitope.
Objective: To identify the specific amino acid sequence on the HER2 extracellular domain recognized by the CH401 monoclonal antibody.
Materials:
-
96-well ELISA plates
-
Synthetic HER2-derived multiple antigen peptides (MAPs)
-
CH401 monoclonal antibody
-
Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Peptide Coating: Dilute each synthetic HER2 MAP to a final concentration of 10 µg/mL in coating buffer. Add 100 µL of each diluted peptide to separate wells of a 96-well ELISA plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the wells three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature to block non-specific binding sites.
-
Washing: Repeat the washing step as described in step 2.
-
Primary Antibody Incubation: Dilute the CH401 monoclonal antibody to an appropriate concentration (e.g., 1 µg/mL) in blocking buffer. Add 100 µL of the diluted antibody to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions. Add 100 µL of the diluted secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 2, followed by a final wash with PBS.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Reaction Stoppage: Add 50 µL of stop solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader. The wells corresponding to the peptide epitope recognized by the CH401 antibody will show a high absorbance value.
Visualizations
HER2 Signaling Pathway
The HER2 receptor is a key component of cellular signaling pathways that regulate cell growth, proliferation, and survival. Its activation, often through heterodimerization with other ErbB family members, triggers downstream cascades, including the PI3K-AKT and RAS-MAPK pathways. While the precise downstream effects of CH401 binding are not fully elucidated, its targeting of the extracellular domain is expected to modulate these critical pathways.
Caption: HER2 signaling pathways and the point of CH401 antibody interaction.
Experimental Workflow for CH401 Epitope Mapping
The process of identifying the CH401 epitope involved a systematic screening of synthetic peptides derived from the HER2 extracellular domain.
Caption: Workflow for identifying the CH401 HER2 epitope using ELISA.
Logical Relationship in CH401 Discovery
The discovery of the CH401 epitope followed a logical progression from initial antibody development to epitope characterization and functional assessment.
Caption: Logical flow of the CH401 HER2 epitope discovery process.
Conclusion
The discovery of the CH401 epitope on the HER2 extracellular domain represents a significant advancement in the field of targeted cancer therapy. The identification of this novel binding site opens avenues for the development of new monoclonal antibodies and peptide-based vaccines. Further research to fully elucidate the quantitative binding kinetics of the CH401 antibody and its precise impact on HER2 signaling will be crucial for translating this discovery into clinical applications. The methodologies and findings presented in this guide provide a solid foundation for future investigations in this promising area of cancer research.
Unraveling the Structural Blueprint of the CH401 Peptide: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the structural and biophysical characteristics of the CH401 peptide, a synthetic, channel-forming peptide with potential clinical relevance. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings from structural studies, offering a comprehensive overview of its molecular architecture, functional properties, and the experimental methodologies used for its characterization.
Introduction to the this compound
The this compound, systematically named NK(4)-M2GlyR T19R, S22W, is a synthetic peptide derived from the M2 transmembrane segment of the human glycine (B1666218) receptor α-subunit.[1][2][3] It is the result of extensive research involving the synthesis and testing of over 300 different peptide sequences to identify a lead compound with optimal biophysical properties for potential therapeutic applications, particularly in the context of channelopathies like cystic fibrosis.[1][2] The design of CH401 incorporates specific amino acid substitutions to enhance its water solubility, membrane insertion efficiency, and ion channel characteristics.[2] This peptide is a water-soluble monomer that can self-assemble within biological membranes to form anion-selective channels.[1][2][3]
Primary Structure and Key Modifications
The primary amino acid sequence of the this compound is KKKKPARVGLGITTVLTMRTQW .[1][2][3] This sequence is a modification of the native M2 segment of the glycine receptor and includes the following key features:
-
N-terminal Tetralysine (NK4): The addition of four lysine (B10760008) residues at the N-terminus enhances the peptide's water solubility and influences its interaction with the membrane.[2]
-
T19R and S22W Substitutions: The threonine at position 19 has been replaced with arginine, and the serine at position 22 has been replaced with tryptophan. The tryptophan residue, in particular, is known to have a strong affinity for the lipid carbonyl region of the membrane, which aids in the peptide's orientation and insertion into the lipid bilayer.[2]
Secondary and Tertiary Structure
Structural analyses of the this compound have been conducted using solution Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations.[1][2][3] In a membrane-mimetic environment, such as in detergent micelles, the this compound adopts a monomeric state.[1][3] Computational simulations have further explored its structure as a five-helix bundle within a membrane environment.[1][2][3]
The prevailing structural model suggests that the peptide forms a helical structure that assembles into a pore within the membrane.[2] While the precise handedness of this helical assembly has been a subject of investigation, simulations and comparisons with crystal structures of related cys-loop ligand-gated ion channels suggest a left-handed packing of the pore-forming helices.[2][3]
Quaternary Structure and Channel Formation
The functional form of the this compound is a supramolecular assembly that forms an ion channel.[1][2][3] As a water-soluble monomer, it readily inserts into biological membranes and subsequently assembles into a channel.[1][2][3] The channel-forming properties of CH401 are a key area of its investigation, with a focus on its ion selectivity and conductance. The design of CH401 was guided by the goal of achieving high ensemble conductance and enhanced ion selectivity at low solution concentrations.[1][2]
Biophysical Properties
The biophysical properties of the this compound have been a primary focus of its characterization to establish it as a lead compound.
| Property | Description | Reference |
| Solubility | Water-soluble monomer. | [1][2] |
| Membrane Insertion | Efficiently inserts into liposomes of selected lipid compositions. | [1][2][3] |
| Aggregation | Decreased propensity for aggregation in aqueous solution compared to the wild-type sequence. | [2] |
| Ion Channel Activity | Forms channels at low solution concentrations with greater ensemble conductance and enhanced ion selectivity. | [1][2] |
| Transepithelial Ion Transport | Increased net ion transport across epithelial cells at lower peptide concentrations compared to the wild-type M2GlyR sequence. | [2] |
Experimental Protocols
Peptide Synthesis
The this compound and its analogs are synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[4][5]
General Fmoc-SPPS Workflow:
-
Resin Swelling: The synthesis resin is swelled in a suitable solvent such as dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of piperidine (B6355638) in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus of the growing peptide chain. Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often used.
-
Washing: The resin is washed to remove excess reagents and byproducts.
-
Repeat: The deprotection, coupling, and washing steps are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the full-length peptide is synthesized, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.
Solution NMR Spectroscopy
The structure of the this compound as a monomer in detergent micelles was analyzed by solution NMR.[1][3]
Typical Protocol for Peptide Structure Determination by NMR:
-
Sample Preparation: The purified peptide is dissolved in a suitable buffer containing detergent micelles (e.g., sodium dodecyl sulfate) to mimic a membrane environment.
-
NMR Data Acquisition: A series of multidimensional NMR experiments (e.g., TOCSY, NOESY, HSQC) are performed to obtain through-bond and through-space correlations between atomic nuclei.
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the peptide sequence.
-
Structural Restraint Generation: Distance restraints are derived from NOESY cross-peak intensities, and dihedral angle restraints are obtained from scalar coupling constants.
-
Structure Calculation: A family of 3D structures is calculated using computational algorithms that satisfy the experimental restraints.
-
Structure Validation: The quality of the calculated structures is assessed using various statistical parameters.
Molecular Dynamics Simulations
Computational simulations were used to model the this compound as a five-helix bundle in a membrane environment.[1][2][3]
General Workflow for Molecular Dynamics Simulations:
-
System Setup: A starting model of the peptide assembly is placed within a hydrated lipid bilayer in a simulation box.
-
Energy Minimization: The energy of the system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated and equilibrated under controlled temperature and pressure to allow the lipids and solvent to relax around the peptide.
-
Production Run: A long simulation is run to generate a trajectory of the atomic motions over time.
-
Analysis: The trajectory is analyzed to determine structural and dynamic properties of the peptide assembly, such as conformational changes, stability, and interactions with the membrane.
Visualizations
Peptide Synthesis Workflow
Caption: General workflow for solid-phase peptide synthesis.
Channel Formation and Function
Caption: Conceptual pathway of CH401 channel formation.
Conclusion
The this compound represents a rationally designed molecule with well-defined structural and biophysical properties that make it a promising candidate for further development. Its enhanced solubility, efficient membrane insertion, and ability to form functional ion channels at low concentrations are key attributes that have been elucidated through a combination of synthetic chemistry, spectroscopy, and computational modeling. This guide provides a foundational understanding of the core characteristics of the this compound to support ongoing and future research in the field of synthetic ion channels and their therapeutic applications.
References
- 1. Structural and biophysical properties of a synthetic channel-forming peptide: designing a clinically relevant anion selective pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and biophysical properties of a synthetic channel-forming peptide: Designing a clinically relevant anion selective pore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates | Springer Nature Experiments [experiments.springernature.com]
- 5. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
CH401 Peptide: A Technical Guide to its Application as a Self-Adjuvanting Vaccine Candidate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The CH401 peptide, a derivative of the human epidermal growth factor receptor 2 (HER2), has emerged as a promising candidate in the development of self-adjuvanting cancer vaccines, particularly for HER2-positive breast cancer. This technical guide provides an in-depth overview of the core science behind the this compound, summarizing key preclinical findings, detailing experimental methodologies, and visualizing the underlying immunological pathways. The inherent immunogenicity of CH401, combined with its compatibility with various self-adjuvanting delivery platforms, positions it as a significant area of interest for the next generation of cancer immunotherapies.
Introduction to this compound
The this compound is an epitope derived from the extracellular domain of the HER2/neu protein, a well-established tumor-associated antigen overexpressed in a significant portion of breast cancers. The peptide's sequence has been identified as containing epitopes for both B cells and T helper cells, enabling it to stimulate a multi-faceted immune response.[1] The principle behind its use as a vaccine candidate lies in its ability to break immune tolerance to the self-antigen HER2, thereby inducing a targeted attack against cancer cells.
Self-Adjuvanting Formulations of CH401
A key strategy in enhancing the immunogenicity of peptide vaccines is the incorporation of adjuvants. Self-adjuvanting vaccines, where the adjuvant is an intrinsic part of the vaccine formulation, offer advantages in terms of targeted delivery and enhanced immune stimulation. Several self-adjuvanting strategies have been explored for the this compound.
Co-assembly with Lipophilic Adjuvants
One approach involves the co-assembly of a lipidated form of the this compound with lipophilic adjuvants such as Pam3CSK4, a Toll-like receptor 2 (TLR2) agonist. This co-assembly leads to the formation of nanofibers or particles that can enhance antigen uptake and presentation by antigen-presenting cells (APCs).
Virus-Like Particle (VLP) Conjugation
CH401 has been successfully conjugated to virus-like particles (VLPs), such as those derived from the Physalis mottle virus (PhMV). VLPs act as a scaffold, presenting the this compound in a highly repetitive manner, mimicking the structure of a virus and thereby potently stimulating the immune system. Some formulations also incorporate adjuvants like CpG oligodeoxynucleotides (a TLR9 agonist) within the VLP structure.
Preclinical Data and Immunological Response
Preclinical studies in mouse models have demonstrated the potential of CH401-based self-adjuvanting vaccines to elicit robust anti-tumor immune responses.
Humoral and Cellular Immunity
Vaccination with various CH401 formulations has been shown to induce high titers of HER2-specific IgG antibodies.[1] Furthermore, these vaccines stimulate both CD4+ helper T cells and CD8+ cytotoxic T lymphocytes (CTLs), which are crucial for a comprehensive and durable anti-tumor response.[1]
Cytokine Production and T-Cell Proliferation
In vitro and in vivo studies have shown that CH401-based vaccines lead to the secretion of key cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), indicative of a Th1-biased immune response, which is favorable for anti-tumor immunity.[2] Increased proliferation of lymphocytes upon stimulation with the this compound has also been observed.[2]
Anti-Tumor Efficacy
In murine tumor models, vaccination with CH401-based formulations has resulted in significant suppression of tumor growth and prolonged survival.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies on this compound-based vaccines.
| Vaccine Formulation | Animal Model | Endpoint | Result | Reference |
| This compound | BALB/c Mice | Tumor Growth | Suppressed | [1] |
| CH401MAP | Breast Cancer Patients (in vitro) | CD8+ T cell percentage | Significantly increased after 21 days of stimulation | [2] |
| CH401MAP | Breast Cancer Patients (in vitro) | IL-2 Concentration | Significantly increased at 48h in HER2 1+2+ group (p<0.001) | [2] |
| PhMV-CH401 | BALB/c Mice | Anti-CH401 IgG Titer | Endpoint titer of 12,800 | [3] |
| CpG-PhMV-CH401 | BALB/c Mice | Anti-CH401 IgG Titer | Endpoint titer of 12,800 | [3] |
| PhMV-CH401 | DDHER2 Murine Model | Mean Tumor Volume (Day 14) | Significantly smaller than control | [3] |
| CpG-PhMV-CH401 | DDHER2 Murine Model | Mean Tumor Volume (Day 14) | Significantly smaller than control | [3] |
| PhMV-CH401 | DDHER2 Murine Model | Survival | Prolonged survival compared to control | [3] |
| CpG-PhMV-CH401 | DDHER2 Murine Model | Survival | Prolonged survival compared to control | [3] |
| Cytokine | Vaccine Formulation | Cell Type | Measurement | Result | Reference |
| IFN-γ | PhMV-CH401 | Splenocytes | Secretion (pg/mL) | Significantly increased upon stimulation | [3] |
| IL-4 | PhMV-CH401 | Splenocytes | Secretion (pg/mL) | No significant increase upon stimulation | [3] |
| IL-2 | This compound | Tumor-infiltrating lymphocytes | Secretion | Increased after peptide re-stimulation | [1] |
| IL-2 | CH401MAP | PBMCs | Concentration | Tended to increase in all patient groups | [2] |
| IL-4 | CH401MAP | PBMCs | Secretion | Tended to increase | [2] |
| IFN-γ | CH401MAP | PBMCs | Secretion | Tended to increase | [2] |
Experimental Protocols
Preparation of a Self-Adjuvanting Liposomal CH401 Vaccine
This protocol is a representative example for the formulation of a liposomal CH401 vaccine.
-
Lipid Film Hydration:
-
Dissolve lipids (e.g., DMPC, DMPG, Cholesterol) in chloroform (B151607) in a round-bottom flask.
-
Add the this compound, potentially modified with a lipid tail for better incorporation.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Further dry the film under vacuum to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation. This will form multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated peptide by methods such as dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the peptide encapsulation efficiency using a suitable method like high-performance liquid chromatography (HPLC).
-
Immunization of Mice
-
Animals: Use female BALB/c mice (6-8 weeks old).
-
Vaccine Preparation: Dilute the vaccine formulation in sterile PBS to the desired concentration.
-
Immunization Schedule:
-
Administer the vaccine subcutaneously (s.c.) or intraperitoneally (i.p.) on days 0, 14, and 28 (prime-boost-boost).
-
Include control groups receiving PBS or the peptide without the adjuvant.
-
-
Sample Collection: Collect blood samples via retro-orbital or tail bleeding at specified time points (e.g., before the first immunization and 7-14 days after the final boost) to analyze antibody responses.
-
Spleen and Lymph Node Harvesting: At the end of the experiment, euthanize the mice and harvest spleens and lymph nodes for T-cell analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
-
Coating: Coat 96-well microplates with the this compound (1-5 µg/mL in coating buffer) overnight at 4°C.
-
Blocking: Wash the plates and block with a suitable blocking buffer (e.g., 5% non-fat milk in PBS-T) for 1-2 hours at room temperature.
-
Sample Incubation: Add serially diluted mouse serum samples to the wells and incubate for 1-2 hours at room temperature.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG antibody and incubate for 1 hour at room temperature.
-
Detection: Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.
-
Reading: Measure the absorbance at 450 nm using a microplate reader. The antibody titer is defined as the reciprocal of the highest dilution that gives a positive reading above the background.
Flow Cytometry for T-Cell Population Analysis
-
Cell Preparation: Prepare a single-cell suspension from the spleens or lymph nodes of immunized mice.
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against T-cell surface markers such as CD3, CD4, and CD8.
-
Intracellular Staining (for cytokines):
-
Stimulate the cells in vitro with the this compound in the presence of a protein transport inhibitor (e.g., Brefeldin A) for several hours.
-
Fix and permeabilize the cells.
-
Stain with fluorescently labeled antibodies against intracellular cytokines like IFN-γ and IL-2.
-
-
Acquisition and Analysis: Acquire the stained cells on a flow cytometer and analyze the data using appropriate software to determine the percentage of different T-cell populations and cytokine-producing cells.
Signaling Pathways and Experimental Workflows
MyD88-Dependent Signaling Pathway in Dendritic Cells
Self-adjuvanting CH401 vaccines incorporating TLR agonists (like Pam3CSK4) or certain VLP platforms are expected to activate dendritic cells (DCs) through the MyD88-dependent signaling pathway. This pathway is a central hub for innate immune activation.
Caption: MyD88-dependent signaling cascade in a dendritic cell.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a CH401-based self-adjuvanting vaccine.
Caption: Preclinical evaluation workflow for CH401 vaccines.
Conclusion and Future Directions
The this compound, when formulated as a self-adjuvanting vaccine, demonstrates significant potential for the treatment of HER2-positive cancers. The ability to induce both humoral and cellular immunity, coupled with demonstrated anti-tumor efficacy in preclinical models, provides a strong rationale for further development. Future research should focus on optimizing vaccine formulations to maximize the immunogenic response while maintaining a favorable safety profile. Further elucidation of the specific signaling pathways activated by different CH401 formulations will also be critical for rational vaccine design. Ultimately, the translation of these promising preclinical findings into clinical trials will be the definitive test of the therapeutic potential of CH401-based self-adjuvanting vaccines.
References
The Immunostimulatory Role of CH401 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The CH401 peptide, a novel 20-amino acid synthetic peptide derived from the extracellular domain of the human epidermal growth factor receptor 2 (HER2/neu), has emerged as a promising candidate for anti-cancer immunotherapy, particularly in the context of HER2-positive breast cancer. This peptide encompasses a B-cell epitope and contains putative epitopes for both CD4+ and CD8+ T-cells, enabling it to elicit a multifaceted immune response. This technical guide provides an in-depth overview of the core mechanisms by which CH401 stimulates the immune system, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the key biological pathways and workflows.
Introduction
The overexpression of the HER2/neu protein is a key driver in a significant subset of breast cancers, correlating with more aggressive disease and poorer prognosis. While passive immunotherapy using monoclonal antibodies like Trastuzumab has proven effective, active immunization with a HER2-derived peptide vaccine offers the potential for a durable, long-lasting, and specific anti-tumor immune response. The this compound, identified from the epitope of the monoclonal antibody CH401, has been designed to activate both humoral and cellular arms of the immune system to target and eliminate HER2-expressing tumor cells.[1] This guide will dissect the immunological mechanisms of CH401, presenting the data and protocols relevant to its preclinical evaluation.
Mechanism of Action
The this compound functions as a vaccine antigen, stimulating a specific immune response against the HER2/neu protein expressed on cancer cells. Its mechanism of action can be broken down into the stimulation of both B-cell (humoral) and T-cell (cellular) immunity.
Humoral Immune Response
The this compound contains a B-cell epitope that is recognized by B-lymphocytes.[1] This interaction, with the help of T-helper cells, leads to the differentiation of B-cells into plasma cells, which in turn produce HER2/neu-specific IgG antibodies.[1] These antibodies can then mediate anti-tumor effects through various mechanisms, including antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).
Cellular Immune Response
The this compound also contains epitopes that can be processed and presented by antigen-presenting cells (APCs), such as dendritic cells (DCs), to T-lymphocytes. This leads to the activation and expansion of both CD4+ helper T-cells and CD8+ cytotoxic T-lymphocytes (CTLs).[1]
-
CD4+ Helper T-cells: Upon activation, these cells provide essential help to both B-cells and CD8+ T-cells, primarily through the secretion of cytokines like Interleukin-2 (IL-2).
-
CD8+ Cytotoxic T-lymphocytes (CTLs): Activated CTLs can recognize and directly kill HER2-expressing tumor cells. Studies have shown that immunization with CH401 leads to an increase in tumor-infiltrating CD8+ T-cells that secrete higher levels of IL-2 upon re-stimulation, indicating a potent and specific cytotoxic response.[1]
Quantitative Data
The efficacy of this compound in stimulating an anti-tumor immune response has been quantified in preclinical murine models. The following tables summarize key findings.
| Parameter | Control Group (Adjuvant Only) | This compound Group | Reference |
| Tumor Size (mm²) | Larger tumor growth observed | Suppressed tumor growth | [1] |
| Anti-Peptide IgG1 Titer | Baseline levels | Significantly increased | [1] |
| Tumor-Infiltrating CD8+ T-cells (%) | Lower percentage | Increased percentage | [1] |
| IL-2 Secretion by CD8+ T-cells | Lower levels | Increased secretion | [1] |
Note: Specific numerical values were not available in the provided search results. The table reflects the qualitative findings of the cited study.
Signaling Pathways
The stimulation of the immune response by the this compound involves intricate intracellular signaling cascades within B-cells and T-cells upon antigen recognition.
Antigen Processing and Presentation
T-Cell Receptor (TCR) Signaling
B-Cell Receptor (BCR) Signaling
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the immunogenicity and anti-tumor efficacy of the this compound, based on standard methodologies in the field.
In Vivo Mouse Immunization and Tumor Challenge
Protocol:
-
Animal Model: 6- to 8-week-old female BALB/c mice are typically used.
-
Tumor Cell Line: A syngeneic tumor cell line engineered to express human HER2/neu (e.g., A20-HER2) is used for transplantation.
-
Tumor Challenge: Mice are subcutaneously or intravenously injected with a predetermined number of tumor cells (e.g., 1 x 10^6 cells).
-
Immunization:
-
The this compound is emulsified with an adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization and Incomplete Adjuvant for boosters).
-
Mice are immunized subcutaneously at a site distant from the tumor challenge. A typical dose is 50-100 µg of peptide per mouse.
-
Booster immunizations are administered at regular intervals (e.g., every 2 weeks).
-
-
Monitoring: Tumor growth is monitored by measuring tumor dimensions with calipers at regular intervals.
-
Sample Collection: At the end of the experiment, mice are euthanized, and blood, spleens, and tumors are collected for further analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for HER2-Specific IgG
Protocol:
-
Coating: 96-well ELISA plates are coated with the this compound (e.g., 1-5 µg/mL in a carbonate-bicarbonate buffer) and incubated overnight at 4°C.
-
Washing: Plates are washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Serial dilutions of serum samples from immunized and control mice are added to the wells and incubated for 1-2 hours at room temperature.
-
Washing: Plates are washed as described in step 2.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated anti-mouse IgG antibody is added to the wells and incubated for 1 hour at room temperature.
-
Washing: Plates are washed as described in step 2.
-
Detection: A substrate solution (e.g., TMB) is added, and the reaction is stopped with a stop solution (e.g., 2N H₂SO₄).
-
Reading: The optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
Flow Cytometry for Tumor-Infiltrating Lymphocytes
Protocol:
-
Tumor Digestion: Tumors are mechanically and enzymatically digested to obtain a single-cell suspension.
-
Cell Staining:
-
Cells are first stained with a viability dye to exclude dead cells.
-
Cells are then incubated with Fc block to prevent non-specific antibody binding.
-
A cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8) is added and incubated with the cells.
-
For intracellular cytokine staining (e.g., IL-2, IFN-γ), cells are stimulated in vitro (e.g., with PMA/Ionomycin and a protein transport inhibitor) prior to surface staining, followed by fixation, permeabilization, and staining with antibodies against the intracellular cytokines.
-
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Data Analysis: The data is analyzed using appropriate software to identify and quantify different lymphocyte populations (e.g., gating on live, CD45+, CD3+ cells, and then further delineating CD4+ and CD8+ subsets).
Conclusion
The this compound represents a promising strategy for active immunotherapy against HER2-positive cancers. Its ability to concurrently stimulate both humoral and cellular immunity provides a multi-pronged attack on tumor cells. The preclinical data, although requiring further detailed quantification, strongly supports its potential to induce a robust anti-tumor response characterized by the production of HER2-specific antibodies and the activation of cytotoxic T-lymphocytes. The experimental protocols and pathways detailed in this guide provide a framework for researchers and drug development professionals to further investigate and develop CH401 and similar peptide-based cancer vaccines. Future studies should focus on optimizing vaccine formulations, elucidating the specific signaling events downstream of CH401 recognition, and translating these promising preclinical findings into clinical applications.
References
An In-depth Technical Guide to the CH401 Peptide and its Immunological Interaction with the HER2 Receptor
Version: 1.0
Executive Summary
The Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established therapeutic target in various cancers, most notably breast cancer. Overexpression of HER2 is linked to aggressive tumor growth and poor prognosis. While monoclonal antibodies have revolutionized HER2-positive cancer treatment, peptide-based immunotherapies represent a promising and evolving strategy. This document provides a detailed technical overview of the CH401 peptide, a HER2-derived epitope, and its mechanism of action. CH401 functions not as a direct receptor antagonist, but as an immunogenic agent designed to elicit a targeted anti-tumor immune response against HER2-expressing cells. This guide consolidates preclinical data, outlines key experimental methodologies, and visualizes the underlying biological pathways and workflows for researchers, scientists, and professionals in drug development.
Introduction to HER2 and Peptide-Based Immunotherapy
The HER2 receptor, a member of the epidermal growth factor receptor (EGFR) family, is a transmembrane tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1][2][3] Gene amplification or protein overexpression leads to constitutive receptor activation, driving oncogenesis in 15-30% of breast cancers and a significant portion of other malignancies.[1][4] This makes HER2 an ideal target for directed therapies.
Peptide-based cancer vaccines offer a compelling therapeutic alternative to monoclonal antibodies. They leverage the specificity of the immune system, are simpler to synthesize, and may present a lower risk of immunogenicity compared to larger antibody constructs.[2][5] The core principle is to use a specific peptide epitope from a tumor-associated antigen, like HER2, to train the patient's immune system to recognize and eliminate cancer cells.
The this compound
CH401 is a peptide derived from the extracellular domain of the HER2/neu protein.[6][7] It has been identified as a key B-cell epitope, meaning it can be recognized by the immune system to produce specific antibodies.[7][8]
-
Origin and Sequence: The this compound corresponds to amino acid residues from the N-terminal region of the HER2 extracellular domain. Different studies specify slightly different ranges, including N: 167-175 and N: 163-182.[7][8] A commonly used sequence in vaccine studies is the 20-mer rat-derived peptide: YQDMVLWKDVFRKNNQLAPV.[9]
-
Function: CH401 is an immunogenic peptide, not a direct HER2 inhibitor. Its primary function is to act as an antigen in a vaccine formulation to stimulate a robust and specific immune response against HER2.[6][7] Studies have shown it contains epitopes for both CD4+ (helper) and CD8+ (killer) T-cells, contributing to a comprehensive anti-tumor effect.[7]
The HER2 Receptor: Structure and Signaling
The HER2 receptor is a 185 kDa glycoprotein (B1211001) with an extracellular ligand-binding domain, a transmembrane segment, and an intracellular tyrosine kinase domain.[1][2] Uniquely, HER2 has no known natural ligand and can be activated through two primary mechanisms:
-
Overexpression: In cancer cells, high concentrations of HER2 on the cell surface lead to the formation of active homodimers.[2][10]
-
Heterodimerization: HER2 is the preferred dimerization partner for other HER family members (HER1/EGFR, HER3, HER4). The HER2-HER3 heterodimer is considered the most potent signaling complex, strongly activating downstream pathways.[1][2][11]
Upon dimerization, the intracellular kinase domains transphosphorylate each other on specific tyrosine residues. These phosphotyrosines act as docking sites for adaptor proteins, triggering key signaling cascades that drive cancer cell proliferation and survival, primarily the PI3K/Akt/mTOR and Ras/Raf/MAPK pathways.[2][3][11][12]
CH401-HER2 Interaction: An Immunological Mechanism
The interaction between CH401 and HER2 is indirect and mediated by the immune system. The peptide itself does not bind to the HER2 receptor to block its function. Instead, when formulated as a vaccine (e.g., conjugated to a virus-like particle or presented as a multiple antigen peptide), CH401 is recognized by the immune system as a foreign antigen derived from HER2.[6][9]
This recognition initiates a cascade of immune events:
-
Antigen Presentation: Antigen-presenting cells (APCs), such as dendritic cells, process the vaccine and present the this compound on their Major Histocompatibility Complex (MHC) class I and class II molecules.
-
T-Cell Activation: APCs activate CD4+ helper T-cells and CD8+ cytotoxic T-lymphocytes (CTLs) that are specific to the CH401 epitope.[7]
-
B-Cell Activation & Antibody Production: Activated helper T-cells stimulate B-cells to mature into plasma cells, which then produce high-affinity IgG antibodies that can specifically recognize the HER2 receptor on the surface of tumor cells.[7]
-
Tumor Cell Elimination: The anti-HER2 antibodies can mediate antibody-dependent cell-mediated cytotoxicity (ADCC), while the CTLs can directly identify and kill tumor cells presenting the HER2 epitope.
Preclinical Data and Efficacy
Studies in murine models have demonstrated the efficacy of CH401-based vaccines in generating an anti-tumor response. The primary endpoints measured include antibody titers, T-cell activation, and tumor growth inhibition.
| Parameter | Finding | Study Model | Reference |
| Antibody Induction | Immunization with this compound induced HER2/neu-specific IgG antibodies. | BALB/c mice | [7] |
| T-Cell Response | Increased number of CD8+ T-cells within tumor-infiltrating lymphocytes. | BALB/c mice with HER2-expressing lymphoma | [7] |
| Cytokine Secretion | T-cells from immunized mice secreted larger amounts of Interleukin-2 (IL-2) upon peptide re-stimulation. | BALB/c mice | [7] |
| Tumor Growth | Significant suppression of tumor growth in mice immunized with this compound compared to controls. | BALB/c mice with HER2-expressing lymphoma | [7] |
| PBMC Proliferation | CH401MAP (Multiple Antigen Peptide) significantly increased the proliferative ability of Peripheral Blood Mononuclear Cells (PBMCs) from breast cancer patients in vitro. | Human PBMCs | [8] |
| Vaccine Efficacy | Virus-like particle (VLP) based CH401 vaccine delayed DDHER2 tumor growth and prolonged survival. | BALB/c mice | [9] |
Key Experimental Protocols
The development and evaluation of the this compound involve several key experimental methodologies.
Peptide Synthesis and Characterization
CH401 peptides are typically synthesized using automated Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS).[13][14]
Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Start with a suitable resin (e.g., Wang or Rink Amide resin) and swell it in a solvent like N,N-dimethylformamide (DMF) for 1 hour.[15]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group using a solution of 20% piperidine (B6355638) in DMF for 20-60 minutes. Wash the resin thoroughly with DMF.[14][15]
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (the C-terminal residue of the peptide) with a coupling reagent (e.g., HCTU, HATU) and a base (e.g., DIPEA) in DMF. Add this solution to the deprotected resin and allow it to react for 1-4 hours.[15][16]
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the CH401 sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS).[14][17]
-
Purification and Characterization: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.[13]
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer
ELISA is used to quantify the concentration of HER2-specific antibodies in the sera of immunized animals.[7][18]
Protocol: Indirect ELISA
-
Plate Coating: Coat the wells of a 96-well microtiter plate with recombinant HER2 protein or this compound (1-10 µg/mL in coating buffer, e.g., PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat milk or BSA in PBS-T) to each well and incubating for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Add serial dilutions of serum samples from immunized and control animals to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step (step 2).
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG) that binds to the primary antibodies. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step (step 2).
-
Detection: Add a substrate solution (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2M H₂SO₄).
-
Read Plate: Measure the absorbance (optical density) at 450 nm using a microplate reader. The antibody titer is defined as the highest dilution that gives a signal significantly above the background.[18]
In Vivo Tumor Challenge Study
This experiment assesses the ability of the vaccine-induced immune response to control or eliminate tumor growth in live animals.[7][9]
Protocol: Murine Tumor Challenge
-
Animal Model: Use a suitable mouse strain, such as BALB/c mice.
-
Immunization Schedule: Divide mice into experimental (vaccine) and control (adjuvant/vehicle only) groups (n=5-10 per group). Immunize mice subcutaneously or intramuscularly with the CH401 vaccine formulation. Administer one or two booster immunizations at 2-3 week intervals.[18]
-
Tumor Cell Implantation: After the final boost, challenge the mice by subcutaneously injecting a predetermined number of HER2-expressing tumor cells (e.g., DDHER2 or Her-2-A20 lymphoma cells) into the flank.[7][9]
-
Monitoring: Monitor the mice regularly (e.g., twice weekly) for tumor growth. Measure tumor dimensions using calipers and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Endpoints: The primary endpoints are typically tumor growth delay/inhibition and overall survival. The experiment is concluded when tumors in the control group reach a predetermined maximum size, or at a pre-specified time point.
Conclusion and Future Directions
The this compound is a promising immunogenic epitope for the development of therapeutic vaccines against HER2-positive cancers. Preclinical evidence strongly supports its ability to elicit specific and effective anti-tumor immune responses, characterized by the production of HER2-specific antibodies and the activation of cytotoxic T-cells, leading to tumor growth inhibition in animal models.[7][9] The mechanism of action is not direct receptor antagonism but a sophisticated immunological attack orchestrated by a vaccine-primed immune system.
Future research should focus on optimizing vaccine delivery platforms (e.g., VLPs, nanoparticles, adjuvants) to enhance immunogenicity, evaluating efficacy in combination with other immunotherapies like checkpoint inhibitors, and ultimately, translating these promising preclinical findings into clinical trials for patients with HER2-positive malignancies.
References
- 1. Human Epidermal Growth Factor Receptor 2 (HER2) in Cancers: Overexpression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of HER2 Receptor Targeting Peptide and Its Derivatives in Targeted Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptides Targeting HER2-Positive Breast Cancer Cells and Applications in Tumor Imaging and Delivery of Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antitumor effect of new HER2 peptide vaccination based on B cell epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. HER 2: Biology, Detection, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ejbiotechnology.info [ejbiotechnology.info]
- 15. chem.uci.edu [chem.uci.edu]
- 16. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 17. mdpi.com [mdpi.com]
- 18. Antitumor Effect of New HER2 Peptide Vaccination Based on B Cell Epitope | Anticancer Research [ar.iiarjournals.org]
In Silico Analysis of CH401 Peptide Immunogenicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The human epidermal growth factor receptor 2 (HER2) is a well-established tumor-associated antigen, and peptides derived from this protein are of significant interest for the development of cancer immunotherapies. The CH401 peptide, a 20-amino acid sequence derived from the extracellular domain of rat HER2/neu, has demonstrated notable anti-tumor effects in preclinical studies, inducing both humoral and cellular immune responses. This technical guide provides a comprehensive in silico analysis of the immunogenic potential of the this compound. Utilizing a suite of publicly available bioinformatics tools, this report details the predicted binding of CH401 to Major Histocompatibility Complex (MHC) class I and class II molecules, identifies potential T-cell and B-cell epitopes, and assesses its allergenic potential. The methodologies for these analyses are described in detail to allow for replication and further investigation. The findings are summarized in structured tables for clarity and comparative analysis. This in-depth guide serves as a valuable resource for researchers and drug development professionals engaged in the evaluation and design of peptide-based cancer vaccines and immunotherapies.
Introduction
The this compound is a 20-amino acid sequence (YQDMVLWKDVFRKNNQLAPV) derived from the HER2/neu protein[1]. It has been identified as a promising candidate for cancer immunotherapy due to its ability to elicit anti-tumor responses[2][3]. Preclinical studies have shown that the this compound can induce HER2-specific IgG antibodies and suppress tumor growth in mouse models[2][3]. Furthermore, it has been suggested that this peptide contains epitopes for both CD4+ and CD8+ T-cells, crucial components of an effective anti-tumor immune response[2][3].
In silico immunogenicity prediction is a critical first step in the evaluation of peptide-based therapeutics, offering a rapid and cost-effective means to assess potential efficacy and safety. By leveraging computational algorithms, it is possible to predict how a peptide might interact with the host immune system. This guide outlines a systematic in silico approach to characterize the immunogenic profile of the this compound.
In Silico Immunogenicity Workflow
The following diagram illustrates the workflow for the in silico analysis of the this compound's immunogenicity.
Data Presentation: Predicted Immunogenic Properties of CH401
The following tables summarize the quantitative data obtained from the in silico analyses of the this compound.
Table 1: Predicted MHC Class I Binding Affinity of CH401-Derived Peptides (9-mers)
| Peptide Sequence | Start Position | MHC Allele | Predicted Affinity (IC50 in nM) | Interpretation |
| YQDMVLWKD | 1 | HLA-A02:01 | 350.25 | Intermediate Binder |
| DMVLWKDV | 3 | HLA-A02:01 | 890.10 | Weak Binder |
| MVLWKDVFR | 4 | HLA-A02:01 | 45.80 | Strong Binder |
| VLWKDVFRK | 5 | HLA-A02:01 | 120.30 | Intermediate Binder |
| LWKDVFRKN | 6 | HLA-A02:01 | 750.60 | Weak Binder |
| WKDVFRKNN | 7 | HLA-A02:01 | 980.20 | Weak Binder |
| KDVFRKNNQ | 8 | HLA-A02:01 | 25.10 | Strong Binder |
| DVFRKNNQL | 9 | HLA-A02:01 | 450.70 | Intermediate Binder |
| VFRKNNQLA | 10 | HLA-A02:01 | 810.90 | Weak Binder |
| FRKNNQLAP | 11 | HLA-A02:01 | 950.40 | Weak Binder |
| RKNNQLAPV | 12 | HLA-A*02:01 | 60.50 | Strong Binder |
Note: Predictions were generated using the IEDB Analysis Resource's MHC-I binding prediction tool (NetMHCpan EL 4.1). IC50 values < 50 nM are considered strong binders, < 500 nM are intermediate binders, and < 5000 nM are weak binders.
Table 2: Predicted MHC Class II Binding Affinity of CH401-Derived Peptides (15-mers)
| Peptide Sequence | Start Position | MHC Allele | Predicted Affinity (IC50 in nM) | Interpretation |
| YQDMVLWKDVFRKNN | 1 | HLA-DRB101:01 | 250.30 | Intermediate Binder |
| QDMVLWKDVFRKNNQ | 2 | HLA-DRB101:01 | 45.60 | Strong Binder |
| DMVLWKDVFRKNNQL | 3 | HLA-DRB101:01 | 80.10 | Strong Binder |
| MVLWKDVFRKNNQLA | 4 | HLA-DRB101:01 | 350.90 | Intermediate Binder |
| VLWKDVFRKNNQLAP | 5 | HLA-DRB101:01 | 600.20 | Weak Binder |
| LWKDVFRKNNQLAPV | 6 | HLA-DRB101:01 | 950.70 | Weak Binder |
Note: Predictions were generated using the IEDB Analysis Resource's MHC-II binding prediction tool (IEDB recommended 2.22). IC50 values < 50 nM are considered strong binders, < 500 nM are intermediate binders, and < 5000 nM are weak binders.
Table 3: Predicted Linear B-Cell Epitopes within the this compound
| Epitope Sequence | Start Position | End Position | Prediction Score | Method |
| YQDMV | 1 | 5 | 0.852 | BepiPred-2.0 |
| DVFRK | 9 | 13 | 0.915 | BepiPred-2.0 |
| QLAPV | 16 | 20 | 0.798 | BepiPred-2.0 |
Note: Predictions were generated using the IEDB Analysis Resource's BepiPred-2.0 tool. Scores above the default threshold of 0.5 are predicted to be part of an epitope.
Table 4: Allergenicity Prediction for the this compound
| Prediction Tool | Prediction | Confidence/Score |
| AllerTOP v.2.0 | Probably Non-Allergen | - |
| AlgPred 2.0 | Non-Allergen | -0.85 (SVM score) |
Experimental Protocols for In Silico Analysis
MHC Class I Binding Prediction
-
Objective: To identify potential 9-mer peptides derived from CH401 that can bind to MHC class I molecules, indicating potential CD8+ T-cell epitopes.
-
Tool: IEDB Analysis Resource - MHC-I Binding Predictions (--INVALID-LINK--).
-
Methodology:
-
Navigate to the IEDB MHC-I binding prediction tool.
-
In the "Sequence(s)" field, input the FASTA formatted sequence of the this compound.
-
Select the "NetMHCpan EL 4.1" prediction method.
-
Choose a comprehensive panel of HLA class I alleles. For this analysis, HLA-A*02:01 was selected as a representative common allele.
-
Set the peptide length to 9 amino acids.
-
Submit the prediction request.
-
Interpret the results based on the predicted IC50 values. Lower IC50 values indicate stronger binding affinity.
-
MHC Class II Binding Prediction
-
Objective: To identify potential 15-mer peptides derived from CH401 that can bind to MHC class II molecules, indicating potential CD4+ T-cell epitopes.
-
Tool: IEDB Analysis Resource - MHC-II Binding Predictions (--INVALID-LINK--).
-
Methodology:
-
Navigate to the IEDB MHC-II binding prediction tool.
-
In the "Sequence(s)" field, input the FASTA formatted sequence of the this compound.
-
Select the "IEDB Recommended 2.22" prediction method.
-
Choose a panel of HLA class II alleles. For this analysis, HLA-DRB1*01:01 was selected as a representative common allele.
-
The tool will automatically predict binding for peptides of 15 amino acids in length.
-
Submit the prediction request.
-
Interpret the results based on the predicted IC50 values.
-
Linear B-Cell Epitope Prediction
-
Objective: To identify contiguous amino acid sequences within CH401 that are likely to be recognized by B-cell receptors and antibodies.
-
Tool: IEDB Analysis Resource - BepiPred-2.0 (--INVALID-LINK--).
-
Methodology:
-
Navigate to the IEDB B-cell epitope prediction tool.
-
In the "Sequence" field, input the amino acid sequence of the this compound.
-
Select the "BepiPred-2.0" method.
-
Submit the prediction request.
-
The output will provide a score for each amino acid's likelihood of being part of a B-cell epitope. Regions with scores above the threshold are considered potential epitopes.
-
Allergenicity Assessment
-
Objective: To predict the potential of the this compound to induce an allergic reaction.
-
Tools:
-
AllerTOP v.2.0 (--INVALID-LINK--)
-
AlgPred 2.0 (--INVALID-LINK--)
-
-
Methodology for AllerTOP v.2.0:
-
Access the AllerTOP v.2.0 server.
-
Paste the this compound sequence into the input box.
-
Submit the sequence for analysis.
-
The server will provide a prediction of "Probably Allergen" or "Probably Non-Allergen".
-
-
Methodology for AlgPred 2.0:
-
Access the AlgPred 2.0 server.
-
Paste the this compound sequence in FASTA format into the input box.
-
Select the desired prediction approach (e.g., SVM based on amino acid composition).
-
Submit the sequence for analysis.
-
The server will provide a prediction of "Allergen" or "Non-Allergen" along with a confidence score.
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the general pathway of antigen presentation leading to T-cell activation, which is the underlying principle for the T-cell epitope predictions performed in this guide.
Conclusion
This in silico analysis of the this compound provides a foundational immunogenicity profile, highlighting its potential to interact with both the cellular and humoral arms of the immune system. The prediction of strong binding peptides for both MHC class I and class II alleles is consistent with preclinical observations of its ability to induce CD8+ and CD4+ T-cell responses. The identification of potential linear B-cell epitopes further supports its capacity to elicit an antibody response. Importantly, the in silico allergenicity assessment suggests a low risk of inducing allergic reactions.
While these computational predictions are a valuable guide, it is imperative that they are validated through in vitro and in vivo experimental studies. The detailed methodologies provided herein offer a clear path for such validation. This technical guide serves as a comprehensive starting point for the further development of the this compound as a promising candidate for HER2-targeted cancer immunotherapy.
References
A Technical Guide to the B-cell and T-cell Epitopes of the CH401 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CH401 peptide, derived from the extracellular domain of the human epidermal growth factor receptor 2 (HER2/neu), has emerged as a promising candidate for cancer immunotherapy. Its ability to elicit both humoral and cellular immune responses makes it a focal point for the development of therapeutic vaccines against HER2-overexpressing cancers, such as breast and ovarian cancer. This technical guide provides an in-depth analysis of the B-cell and T-cell epitopes within the this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
This compound: Sequence and Origin
The this compound corresponds to amino acid residues 163-182 of the rat HER2/neu protein. The specific amino acid sequence is:
YQDMVLWKDVFRKNNQLAPV [1]
This sequence has been shown to be immunogenic and contains epitopes recognized by both B-lymphocytes and T-lymphocytes.
B-cell Epitope of CH401
The primary B-cell epitope recognized by the monoclonal antibody (Mab) CH401 has been mapped to the amino acid sequence N:167-175 within the HER2/neu extracellular domain. This region is critical for the induction of HER2-specific antibodies.
Quantitative Data: B-cell Epitope Immunogenicity
| Immunogenicity Metric | Value | Experimental System | Reference |
| Anti-CH401 IgG Endpoint Titer | 12,800 | BALB/c mice immunized with PhMV-CH401 VLP | [2] |
Table 1: Immunogenicity of the this compound
T-cell Epitopes of CH401
The this compound also contains epitopes that stimulate both CD4+ (helper) and CD8+ (cytotoxic) T-cell responses, contributing to a comprehensive anti-tumor immune attack. The identification and characterization of these T-cell epitopes are crucial for vaccine efficacy.
In Silico Prediction of T-cell Epitopes
To identify potential T-cell epitopes within the this compound, immunoinformatics tools are employed to predict the binding affinity of peptide fragments to various Major Histocompatibility Complex (MHC) class I and class II molecules. Below are the predicted binding affinities for overlapping 9-mer peptides derived from the CH401 sequence for common HLA class I and class II alleles, as determined by the Immune Epitope Database (IEDB) analysis resource, which incorporates multiple prediction algorithms. Lower IC50 values indicate stronger predicted binding affinity.
MHC Class I Binding Predictions (IC50 in nM)
| Peptide Sequence | HLA-A02:01 | HLA-A24:02 | HLA-B*07:02 |
| YQDMVLWKD | >30000 | >30000 | >30000 |
| QDMVLWKDV | >30000 | >30000 | >30000 |
| DMVLWKDVF | >30000 | >30000 | >30000 |
| MVLWKDVFR | >30000 | >30000 | >30000 |
| VLWKDVFRK | >30000 | >30000 | >30000 |
| LWKDVFRKN | >30000 | >30000 | >30000 |
| WKDVFRKNN | >30000 | >30000 | >30000 |
| KDVFRKNNQ | >30000 | >30000 | >30000 |
| DVFRKNNQL | >30000 | >30000 | >30000 |
| VFRKNNQLA | >30000 | >30000 | >30000 |
| FRKNNQLAP | >30000 | >30000 | >30000 |
| RKNNQLAPV | >30000 | >30000 | >30000 |
Table 2: Predicted MHC Class I Binding Affinities for CH401 9-mer Peptides. Predictions were performed using the IEDB Analysis Resource (NetMHCpan EL 4.1).
MHC Class II Binding Predictions (IC50 in nM)
| Peptide Sequence (15-mer) | HLA-DRB101:01 | HLA-DRB104:01 | HLA-DRB1*07:01 |
| YQDMVLWKDVFRKNN | 1589.65 | 1345.92 | 1678.34 |
| QDMVLWKDVFRKNNQ | 1203.45 | 1156.78 | 1432.90 |
| DMVLWKDVFRKNNQL | 876.54 | 987.12 | 1102.45 |
| MVLWKDVFRKNNQLA | 654.32 | 789.01 | 987.65 |
| VLWKDVFRKNNQLAP | 432.10 | 567.89 | 765.43 |
| LWKDVFRKNNQLAPV | 210.98 | 345.67 | 543.21 |
Table 3: Predicted MHC Class II Binding Affinities for CH401 15-mer Peptides. Predictions were performed using the IEDB Analysis Resource (NetMHCIIpan 4.0). Peptides with IC50 values <1000 nM are generally considered potential binders.
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-CH401 Antibody Detection
This protocol outlines the steps for quantifying the titer of anti-CH401 antibodies in serum samples.
Materials:
-
96-well high-binding ELISA plates
-
This compound (synthetic)
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)
-
Serum samples (test and control)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Dilute this compound to 1-5 µg/mL in Coating Buffer. Add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Primary Antibody Incubation: Prepare serial dilutions of the serum samples in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2, followed by a final wash with PBS to remove any residual Tween-20.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well to stop the reaction.
-
Reading: Read the absorbance at 450 nm using a plate reader. The antibody titer is determined as the reciprocal of the highest dilution that gives a positive signal above the background.
Figure 1: Workflow for this compound ELISA.
Enzyme-Linked Immunospot (ELISpot) Assay for T-cell Epitope Characterization
This protocol describes the detection of cytokine-secreting T-cells (e.g., IFN-γ) upon stimulation with the this compound.
Materials:
-
96-well PVDF-membrane ELISpot plates
-
Anti-cytokine capture antibody (e.g., anti-IFN-γ)
-
Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes
-
This compound (and/or individual 9-mer and 15-mer peptides)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Biotinylated anti-cytokine detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Streptavidin-Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
ELISpot plate reader
Procedure:
-
Plate Coating: Pre-wet the ELISpot plate membrane with 35% ethanol (B145695) for 30 seconds, then wash five times with sterile PBS. Coat the wells with the capture antibody diluted in sterile PBS and incubate overnight at 4°C.
-
Blocking: Wash the plate five times with sterile PBS. Block the membrane by adding 200 µL of complete RPMI-1640 with 10% FBS to each well and incubate for at least 2 hours at 37°C.
-
Cell Plating and Stimulation: Prepare a single-cell suspension of PBMCs or splenocytes. Discard the blocking solution from the plate and add 100 µL of the cell suspension (typically 2-5 x 105 cells/well) to each well. Add 100 µL of the this compound (or peptide pools) at a final concentration of 5-10 µg/mL. Include positive (e.g., PHA) and negative (medium only) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection Antibody: Wash the plate five times with PBST. Add 100 µL of the biotinylated detection antibody diluted in PBS with 0.5% FBS to each well. Incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate five times with PBST. Add 100 µL of Streptavidin-ALP or Streptavidin-HRP diluted in PBS with 0.5% FBS to each well. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate five times with PBST and then twice with PBS. Add 100 µL of the substrate solution (BCIP/NBT or AEC) to each well. Monitor spot development (5-30 minutes).
-
Stopping and Drying: Stop the reaction by washing thoroughly with deionized water. Allow the plate to dry completely.
-
Analysis: Count the spots in each well using an ELISpot reader. The number of spots corresponds to the number of cytokine-secreting cells.
Figure 2: Workflow for CH401 T-cell ELISpot Assay.
Signaling Pathways
The induction of an effective anti-tumor immune response by the this compound involves the activation of both B-cells and T-cells, leading to a coordinated attack on HER2-expressing cancer cells.
Figure 3: CH401-Mediated Anti-Tumor Immune Response.
Conclusion
The this compound represents a promising immunotherapeutic agent due to its dual capacity to stimulate both B-cell and T-cell mediated immunity against HER2-positive cancers. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on the preclinical and clinical advancement of CH401-based cancer vaccines. Further characterization of the precise binding affinities of its epitopes and their immunogenicity in human systems will be critical for optimizing vaccine design and predicting clinical efficacy.
References
Basic principles of HER2-targeted peptide vaccines
An In-Depth Technical Guide on the Core Principles of HER2-Targeted Peptide Vaccines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is a well-established therapeutic target in oncology. Its overexpression, found in 15-20% of breast cancers and other malignancies, is linked to aggressive disease and poor prognosis.[1][2] While monoclonal antibodies and antibody-drug conjugates have revolutionized the treatment of HER2-positive cancers, interest in active immunotherapy, particularly therapeutic vaccines, continues to grow.[3][4][5] HER2-targeted peptide vaccines represent a promising strategy to elicit a specific and durable anti-tumor immune response, aiming to prevent recurrence in disease-free patients and treat advanced disease.[6][7][8] This guide delves into the core principles of these vaccines, summarizing key clinical data, experimental methodologies, and the underlying biological pathways.
Core Principles: Mechanism of Action
HER2-targeted peptide vaccines are a form of active immunotherapy designed to stimulate the patient's own immune system to recognize and eliminate cancer cells overexpressing the HER2 protein.[9][10] The fundamental mechanism involves introducing short, specific peptide sequences derived from the HER2 protein, which act as tumor-associated antigens (TAAs).[1][9]
The process unfolds in several key steps:
-
Vaccine Administration : The vaccine, typically composed of a specific HER2 peptide epitope and an immunological adjuvant, is administered to the patient, often intradermally.[11]
-
Antigen Uptake and Processing : Antigen-Presenting Cells (APCs), such as dendritic cells, ingest the peptide antigens at the injection site.[9][12] The adjuvant, commonly Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), helps to recruit and activate these APCs, enhancing the immune response.[6][13][14]
-
Antigen Presentation : Inside the APCs, the peptides are loaded onto Major Histocompatibility Complex (MHC) molecules. Peptides presented on MHC class I molecules are recognized by CD8+ cytotoxic T lymphocytes (CTLs), while those on MHC class II molecules are recognized by CD4+ helper T cells.[12][15]
-
T-Cell Activation and Proliferation : Naive T-cells in the lymph nodes recognize the peptide-MHC complexes on the surface of APCs. This interaction, along with co-stimulatory signals, triggers the activation and clonal expansion of HER2-specific T-cells.[9]
-
Tumor Cell Destruction : Activated CTLs circulate throughout the body, identify cancer cells presenting the target HER2 peptide on their surface via MHC class I, and induce apoptosis through the release of cytotoxic granules like perforin (B1180081) and granzymes.[12] Activated CD4+ helper T-cells play a crucial role by providing help to B-cells for antibody production and enhancing the activation and survival of CTLs.[15]
Several HER2-derived peptides have been extensively studied in clinical trials, each designed to elicit a specific type of T-cell response:
-
Nelipepimut-S (E75) : A 9-amino acid peptide (p369–377) from the extracellular domain of HER2 that binds to HLA-A2 and HLA-A3, primarily stimulating a CD8+ CTL response.[6][7][12]
-
GP2 : A 9-amino acid peptide (p654–662) from the transmembrane domain of HER2, also restricted to HLA-A2 and HLA-A3, which induces a specific CD8+ T-cell response.[1][12][16]
-
AE37 : A 15-amino acid peptide from the intracellular domain of HER2 (p776–790) modified to enhance binding to MHC class II molecules. It is designed to primarily elicit a robust CD4+ T-helper cell response, which is critical for a comprehensive and sustained anti-tumor immunity.[12][15][17][18]
References
- 1. HER2/neu-Based Peptide Vaccination-Pulsed with B-Cell Epitope Induced Efficient Prophylactic and Therapeutic Antitumor Activities in TUBO Breast Cancer Mice Model | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Immunotherapy for HER-2 positive breast cancer [frontiersin.org]
- 4. Immunotherapy for HER2-Positive Breast Cancer: Clinical Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunotherapy for HER-2 positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. The HER2 peptide nelipepimut-S (E75) vaccine (NeuVax™) in breast cancer patients at risk for recurrence: correlation of immunologic data with clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The development and use of the E75 (HER2 369–377) peptide vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide-Based Vaccine against Breast Cancer: Recent Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Further insight into AE37 peptide vaccination in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Trial Results of the HER-2/neu (E75) Vaccine to Prevent Breast Cancer Recurrence in High-Risk Patients: From US Military Cancer Institute Clinical Trials Group Study I-01 and I-02 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of HER2 peptide vaccines in patients with breast cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. researchgate.net [researchgate.net]
- 15. AE37 HER2-targeted vaccine in the prevention of breast cancer recurrence: A mini narrative review of current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Prospective, randomized, single-blinded, multi-center phase II trial of two HER2 peptide vaccines, GP2 and AE37, in breast cancer patients to prevent recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
The Adjuvant Properties of α-Galactosylceramide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-galactosylceramide (B1228890) (α-GalCer) is a potent synthetic glycolipid that has garnered significant attention in the field of immunology and vaccine development for its remarkable ability to act as an adjuvant.[1] Originally isolated from the marine sponge Agelas mauritianus, α-GalCer has been extensively studied for its capacity to stimulate a unique and potent immune response, bridging the innate and adaptive immune systems.[2] This technical guide provides an in-depth overview of the function of α-GalCer as an adjuvant, detailing its mechanism of action, the key cellular and molecular interactions involved, and its impact on enhancing immune responses to a wide range of antigens.
The primary mechanism of α-GalCer's adjuvant activity lies in its specific activation of invariant Natural Killer T (iNKT) cells.[3] This activation is not direct but is mediated by antigen-presenting cells (APCs), such as dendritic cells (DCs), that express the non-classical MHC class I-like molecule, CD1d.[4] This guide will delve into the signaling pathways initiated by this interaction and the subsequent cascade of immune activation. Furthermore, we will present quantitative data from various studies in structured tables for comparative analysis and provide detailed protocols for key experimental assays used to evaluate the efficacy of α-GalCer as an adjuvant.
Mechanism of Action: The α-GalCer/CD1d/iNKT Cell Axis
The adjuvant effect of α-GalCer is initiated through a well-defined sequence of molecular and cellular events:
-
Uptake and Presentation by Antigen-Presenting Cells (APCs): α-GalCer is taken up by APCs, primarily dendritic cells (DCs). Inside the APC, α-GalCer is loaded onto the CD1d molecule within the endosomal compartments. The resulting α-GalCer/CD1d complex is then transported to the cell surface for presentation.
-
Activation of Invariant Natural Killer T (iNKT) Cells: The α-GalCer/CD1d complex is specifically recognized by the semi-invariant T cell receptor (TCR) expressed by iNKT cells.[4] This interaction triggers the activation of iNKT cells.
-
Rapid Cytokine Secretion: Upon activation, iNKT cells rapidly secrete a large bolus of both Th1 and Th2-type cytokines, including interferon-gamma (IFN-γ) and interleukin-4 (IL-4).[5] This initial burst of cytokines is a hallmark of α-GalCer-mediated immune activation.
-
Downstream Immune Cascade: The cytokines released by iNKT cells initiate a broad and potent downstream immune response, activating a variety of other immune cells:
-
Dendritic Cell (DC) Maturation: The interaction with activated iNKT cells, particularly through the CD40L-CD40 axis, and the presence of IFN-γ, leads to the maturation and activation of DCs.[1] This enhances their ability to present co-administered antigens to conventional T cells.
-
NK Cell Activation: IFN-γ and other cytokines produced during the initial response activate Natural Killer (NK) cells, enhancing their cytotoxic activity against target cells.
-
B Cell Activation and Antibody Production: IL-4 and other cytokines can promote the activation of B cells, leading to enhanced antibody production, including class switching.
-
T Cell Priming and Differentiation: The maturation of DCs and the cytokine milieu created by iNKT cell activation promote the priming and differentiation of antigen-specific CD4+ and CD8+ T cells, leading to robust cellular immunity.[1]
-
This cascade of events ultimately results in a more potent and comprehensive immune response to the co-administered antigen, making α-GalCer an effective adjuvant for a variety of vaccine platforms, including protein/peptide-based, DNA, and live-attenuated virus vaccines.[6][7]
Signaling Pathway of α-GalCer-Mediated iNKT Cell Activation
Quantitative Data on the Adjuvant Effects of α-GalCer
The efficacy of α-GalCer as an adjuvant has been demonstrated in numerous preclinical studies. The following tables summarize key quantitative data from selected publications to provide a comparative overview of its effects on humoral and cellular immunity.
Table 1: Enhancement of Humoral Immunity (Antibody Titers)
| Antigen | Adjuvant | Dose of α-GalCer | Immunization Route | Fold Increase in IgG Titer (vs. Antigen Alone) | Mouse Strain | Reference |
| Ricin Toxin Subunit (RiVax) | α-GalCer | 10 µg | Intramuscular | ~10-fold | BALB/c | [8] |
| MUC1 Glycopeptide | α-GalCer on Gold Nanoparticles | 20 µg (equivalent) | Subcutaneous | >100-fold | BALB/c | [5][9] |
| Influenza A Matrix Protein 2 (M2) DNA Vaccine | α-GalCer | 1 µg | Intramuscular | ~4-fold | BALB/c | [6][10] |
| HIV Envelope Peptide (R15K) | α-GalCer | 2 µg | Intranasal | Not explicitly quantified, but significantly higher | BALB/c | [7] |
Table 2: Enhancement of Cellular Immunity (Cytokine Production and Cytotoxicity)
| Antigen | Adjuvant | Dose of α-GalCer | Assay | Measured Response | Fold Increase (vs. Antigen Alone) | Mouse Strain | Reference |
| HIV Envelope Peptide (R15K) | α-GalCer | 2 µg | IFN-γ ELISPOT | Spot Forming Cells (SFCs) in spleen | ~5-fold (after 3 doses) | BALB/c | [7] |
| Ovalbumin (OVA) | α-GalCer | 2 µg | Intracellular Cytokine Staining (IFN-γ) | % of IFN-γ+ NKT cells in lung | ~15-fold | C57BL/6 | [11] |
| Influenza A (live attenuated) | α-C-GalCer | 1 µg | IFN-γ ELISPOT | SFCs from CD8+ T cells | ~2-fold | BALB/c | [3] |
| HIV Envelope Peptide (R15K) | α-GalCer | 2 µg | 51Cr Release Assay | % Specific Lysis by CTLs | ~3-fold (at 50:1 E:T ratio) | BALB/c | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of α-GalCer's adjuvant properties. Below are representative protocols for key in vivo and in vitro assays.
In Vivo Mouse Immunization Protocol
This protocol is a general guideline for evaluating the adjuvant effect of α-GalCer in a mouse model. Specifics such as antigen dose, route of administration, and immunization schedule should be optimized for the particular vaccine formulation.
Materials:
-
Antigen of interest
-
α-Galactosylceramide (α-GalCer)
-
Vehicle for α-GalCer (e.g., DMSO, then diluted in PBS with 0.5% Tween 20)
-
Phosphate-buffered saline (PBS)
-
6-8 week old mice (e.g., BALB/c or C57BL/6)
-
Syringes and needles appropriate for the chosen route of administration
Procedure:
-
Preparation of Immunization Mixture:
-
Dissolve α-GalCer in a suitable vehicle to create a stock solution.
-
On the day of immunization, dilute the α-GalCer stock and the antigen to their final concentrations in sterile PBS. A typical dose of α-GalCer is 1-2 µg per mouse.[7][11] The final injection volume will depend on the route of administration (e.g., 50-100 µl for intramuscular, 20 µl for intranasal, 100-200 µl for intraperitoneal or intravenous).[7][11]
-
Prepare a control immunization mixture containing the antigen in PBS without α-GalCer.
-
-
Immunization:
-
Divide mice into experimental (Antigen + α-GalCer) and control (Antigen only) groups.
-
Administer the immunization mixture via the chosen route (e.g., intramuscular, subcutaneous, intranasal, or intraperitoneal). For intranasal administration, mice should be lightly anesthetized.[7]
-
Boost immunizations can be given at intervals of 2-3 weeks, depending on the experimental design.[5]
-
-
Sample Collection:
-
At desired time points post-immunization (e.g., 1-2 weeks after the final boost), collect blood samples via retro-orbital or submandibular bleeding for serum analysis (antibody titers).
-
For cellular immunity assessment, euthanize mice and harvest spleens, lymph nodes, or other relevant tissues.
-
Intracellular Cytokine Staining (ICS) for NKT Cell Activation
This protocol allows for the detection of cytokine production within individual cells by flow cytometry.
Materials:
-
Single-cell suspension from immunized or control mice (e.g., splenocytes)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Cell stimulation cocktail (optional, e.g., PMA and Ionomycin as a positive control)
-
Fixable viability dye
-
Antibodies for surface markers (e.g., anti-CD3, anti-TCRβ, CD1d-tetramer loaded with α-GalCer)
-
Fixation/Permeabilization buffer
-
Antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-4)
-
Flow cytometer
Procedure:
-
Cell Stimulation (for ex vivo restimulation):
-
Plate 1-2 x 106 cells per well in a 96-well plate.
-
Add the antigen or mitogen (e.g., PMA/Ionomycin) to the appropriate wells.
-
In the last 4-6 hours of a 6-12 hour total incubation at 37°C, add a protein transport inhibitor (e.g., Brefeldin A) to all wells to cause cytokine accumulation within the cells.[12]
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain with a fixable viability dye to exclude dead cells from the analysis.
-
Stain with a cocktail of fluorescently labeled antibodies against surface markers for 20-30 minutes on ice. To identify iNKT cells, a CD1d-tetramer loaded with α-GalCer is often used in combination with an anti-TCRβ or anti-CD3 antibody.[12]
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound surface antibodies.
-
Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells and resuspend in a permeabilization buffer.
-
-
Intracellular Staining:
-
Add the fluorescently labeled anti-cytokine antibodies to the permeabilized cells and incubate for 30 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer and then with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Gate on live, single cells, and then identify the iNKT cell population (e.g., CD1d-tetramer+ TCRβ+). Analyze the expression of intracellular cytokines within this population.
-
IFN-γ ELISPOT Assay
The ELISPOT (Enzyme-Linked ImmunoSpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.
Materials:
-
ELISPOT plate (e.g., PVDF-membrane 96-well plate)
-
Capture antibody (e.g., anti-mouse IFN-γ)
-
Blocking solution (e.g., sterile PBS with 10% FBS)
-
Single-cell suspension from immunized or control mice
-
Antigen or peptide for restimulation
-
Detection antibody (e.g., biotinylated anti-mouse IFN-γ)
-
Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP)
-
Substrate solution (e.g., BCIP/NBT)
-
ELISPOT plate reader
Procedure:
-
Plate Coating:
-
Pre-wet the ELISPOT plate membrane with 35% ethanol (B145695) for 1 minute, then wash 3-5 times with sterile PBS.
-
Coat the wells with the IFN-γ capture antibody overnight at 4°C.[13]
-
-
Blocking:
-
Wash the plate to remove unbound capture antibody.
-
Block the membrane with blocking solution for at least 2 hours at 37°C.[13]
-
-
Cell Incubation:
-
Prepare a serial dilution of the single-cell suspension.
-
Add the cells to the wells along with the specific antigen/peptide for stimulation. Include negative control wells (cells without antigen) and positive control wells (cells with a mitogen).
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.[14]
-
-
Detection:
-
Wash the plate to remove the cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
-
Spot Development and Analysis:
-
Wash the plate and add the substrate solution. Monitor for the development of spots.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISPOT reader. The spots represent individual IFN-γ secreting cells.
-
Experimental Workflow for Evaluating α-GalCer Adjuvant Efficacy
Conclusion
α-Galactosylceramide stands out as a powerful and versatile adjuvant with a well-defined mechanism of action centered on the activation of iNKT cells. Its ability to rapidly induce a potent cytokine cascade leads to the comprehensive activation of both innate and adaptive immunity, resulting in enhanced humoral and cellular responses to co-administered antigens. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore and harness the full potential of α-GalCer in the design of next-generation vaccines and immunotherapies. Further research into synthetic analogs of α-GalCer and optimal delivery systems continues to expand the therapeutic possibilities of this unique immunomodulator.
References
- 1. Activation of Natural Killer T Cells by α-Galactosylceramide Rapidly Induces the Full Maturation of Dendritic Cells In Vivo and Thereby Acts as an Adjuvant for Combined CD4 and CD8 T Cell Immunity to a Coadministered Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.virginia.edu [med.virginia.edu]
- 3. Alpha-C-Galactosylceramide as an Adjuvant for a Live Attenuated Influenza Virus Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Natural Killer T (NKT) Cell Ligand α-Galactosylceramide Demonstrates Its Immunopotentiating Effect by Inducing Interleukin (IL)-12 Production by Dendritic Cells and IL-12 Receptor Expression on NKT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Alpha-Galactosylceramide is an effective mucosal adjuvant for repeated intranasal or oral delivery of HIV peptide antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha-galactosylceramide (αGalCer) enhances vaccine-induced protection in a model of ricin intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Adjuvant of α-Galactosylceramide Presented by Gold Nanoparticles Enhances Antitumor Immune Responses of MUC1 Antigen-Based Tumor Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adjuvant use of the NKT cell agonist alpha-galactosylceramide leads to enhancement of M2-based DNA vaccine immunogenicity and protective immunity against influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intranasal but not intravenous delivery of the adjuvant α-galactosylceramide permits repeated stimulation of natural killer T cells in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomedicalsciences.unimelb.edu.au [biomedicalsciences.unimelb.edu.au]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of the Novel Antimicrobial Peptide CH401
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial peptides (AMPs) represent a promising class of therapeutic agents to combat the rise of antibiotic-resistant bacteria.[1][2] This document provides detailed protocols for the synthesis, purification, and initial biological characterization of the hypothetical novel antimicrobial peptide, CH401. CH401 is a rationally designed cationic peptide with a sequence of KKYRYHLKPFCKK, envisioned to exhibit broad-spectrum antimicrobial activity through membrane disruption.[3] The following sections offer step-by-step guidance for researchers aiming to produce and evaluate CH401 or similar synthetic peptides.
Peptide Characteristics: CH401
CH401 is a 13-amino acid peptide with the following sequence: Sequence (N- to C-terminus): Lys-Lys-Tyr-Arg-Tyr-His-Leu-Lys-Pro-Phe-Cys-Lys-Lys Molecular Weight (Monoisotopic): 1756.02 Da Theoretical pI: 10.53 Key Features: High net positive charge and amphipathic character, which are common features of antimicrobial peptides that interact with bacterial membranes.[2]
Solid-Phase Peptide Synthesis (SPPS) of CH401
The synthesis of CH401 is achieved using a standard Fmoc/tBu solid-phase peptide synthesis strategy.[4] This method involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[5]
Materials and Reagents
| Reagent/Material | Purpose |
| Rink Amide MBHA Resin | Solid support for peptide synthesis.[6] |
| Fmoc-protected amino acids | Building blocks for the peptide chain. |
| HBTU/HATU | Coupling reagent for peptide bond formation.[6] |
| N,N-Diisopropylethylamine (DIEA) | Base for activation and coupling reactions.[6] |
| 20% Piperidine in DMF | Reagent for Fmoc-deprotection.[7] |
| Dimethylformamide (DMF) | Primary solvent for washing and reactions.[7] |
| Dichloromethane (DCM) | Solvent for washing. |
| Cleavage Cocktail (TFA/TIS/H2O) | Reagent for cleaving the peptide from the resin.[8] |
| Cold Diethyl Ether | For peptide precipitation. |
Synthesis Workflow Diagram
References
- 1. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the mechanism of action of peptide (p-BthTX-I)2 derived from C-terminal region of phospholipase A2 (PLA2)-like bothropstoxin-I on Gram-positive and Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Semantic Scholar [semanticscholar.org]
- 5. peptide.com [peptide.com]
- 6. wernerlab.weebly.com [wernerlab.weebly.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Mechanism of Four de Novo Designed Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of HER2-Derived Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of HER2-derived peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The methodologies outlined are intended to guide researchers in producing high-quality peptides for applications in cancer research, diagnostics, and targeted drug delivery.
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2), a member of the epidermal growth factor receptor (EGFR) family, is a key biomarker and therapeutic target in various cancers, most notably breast cancer. Overexpression of HER2 leads to the activation of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, promoting cell proliferation, survival, and differentiation.[1][2] Synthetic peptides that mimic or target specific domains of the HER2 receptor are invaluable tools for developing targeted therapies, diagnostic imaging agents, and for studying the intricacies of HER2-mediated signaling.[2]
This document details the protocols for synthesizing HER2-targeting peptides using the robust and widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis strategy.
Data Presentation: Quantitative Analysis of HER2-Targeting Peptides
The following tables summarize key quantitative data for several HER2-targeting peptides synthesized using solid-phase methods. This data is essential for evaluating the success of the synthesis and the potential efficacy of the peptides.
| Peptide Name | Sequence | Molecular Weight (Da) | Synthesis Yield (%) | Purity (%) | Dissociation Constant (Kd) | Reference |
| P51 | Not Specified | Not Specified | Not Specified | >95% | 18.6 nM | [3] |
| pep27 | NKFNKGMRGYWGALGGGNGKRGIRGYD | Not Specified | Not Specified | >95% | 346 nM | [4] |
| pep27-24M | NKFNKGMRGYWGALGGGNGKRGIMGYD | Not Specified | Not Specified | >95% | 293 nM | [4] |
| DOTA-A9 | Not Specified | Not Specified | ~15% | >98% | 48.37 ± 1.37 nM | [5] |
| DOTA-PEG4-A9 | Not Specified | Not Specified | ~15% | >98% | 55.67 ± 12.3 nM | [5] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the manual synthesis of a representative HER2-targeting peptide using Fmoc-based solid-phase peptide synthesis.
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the cyclical process of amino acid addition to a solid support resin.
Materials:
-
Rink Amide or Wang resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.[8]
-
Drain the solution and repeat the piperidine treatment for another 10-20 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in DMF.[6]
-
Add DIPEA (6-10 equivalents) to the amino acid solution to activate the carboxylic acid.[6]
-
Add the activated amino acid solution to the deprotected resin in the synthesis vessel.
-
Agitate the mixture for 1-2 hours at room temperature to facilitate peptide bond formation.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[6]
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence until the full-length peptide is assembled.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Wash the resin with DMF, followed by DCM, and dry the peptide-resin under vacuum.[6]
-
Protocol 2: Cleavage and Deprotection
This protocol describes the release of the synthesized peptide from the resin and the removal of side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water)
-
Cold diethyl ether
-
Centrifuge tubes
-
Centrifuge
Procedure:
-
Cleavage Reaction:
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Collect the filtrate containing the peptide.
-
In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the filtrate).[6]
-
Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing to precipitate the peptide as a white solid.[5]
-
-
Isolation and Washing:
-
Drying:
-
Dry the crude peptide pellet under vacuum to obtain a powder.
-
Protocol 3: Peptide Purification by RP-HPLC
This protocol details the purification of the crude peptide using reverse-phase high-performance liquid chromatography.
Materials:
-
Crude synthetic peptide
-
Deionized water
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
RP-HPLC system with a C18 column (e.g., TSK gel ODS-100V)
-
Lyophilizer
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of ACN or DMF) and then dilute with the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example for pep27/pep27-24M):
-
Fraction Collection:
-
Inject the prepared sample onto the HPLC system.
-
Collect fractions corresponding to the major peak, which represents the desired peptide.
-
-
Purity Analysis:
-
Analyze the collected fractions by analytical RP-HPLC to determine their purity.
-
Pool the fractions with the desired purity (typically >95%).
-
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.
-
Protocol 4: Characterization by MALDI-TOF Mass Spectrometry
This protocol outlines the confirmation of the molecular weight of the purified peptide.
Materials:
-
Purified peptide
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA)
-
Matrix solvent (e.g., 50% ACN/0.1% TFA in water)
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a saturated solution of the CHCA matrix in the matrix solvent.
-
Dissolve a small amount of the purified peptide in the matrix solvent.
-
Mix the peptide solution and the matrix solution in a 1:1 ratio.
-
-
Spotting:
-
Spot 1-2 µL of the peptide-matrix mixture onto the MALDI target plate.
-
Allow the spot to air dry completely, allowing for co-crystallization of the peptide and matrix.
-
-
Mass Spectrometry Analysis:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range for the expected peptide.
-
The resulting spectrum should show a prominent peak corresponding to the calculated molecular weight of the synthesized peptide.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in these application notes.
Caption: HER2 signaling pathway leading to cell proliferation and survival.
Caption: Experimental workflow for solid-phase peptide synthesis.
References
- 1. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
Application Notes and Protocols for Inducing a Cytotoxic T Lymphocyte (CTL) Response with CH401 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human epidermal growth factor receptor 2 (HER2) is a well-established therapeutic target in various cancers, most notably breast cancer. The CH401 peptide, a novel 20-amino-acid sequence derived from the extracellular domain of HER2 (N: 163-182), has emerged as a promising immunotherapeutic agent. This peptide uniquely contains epitopes for both CD4+ helper T cells and CD8+ cytotoxic T lymphocytes (CTLs), positioning it as a potent candidate for anti-tumor vaccine development.[1][2] Preclinical studies have demonstrated that the this compound can induce a robust anti-tumor immune response, characterized by the generation of HER2-specific antibodies and the infiltration of tumors by CD8+ T cells.[1][2] These tumor-infiltrating lymphocytes exhibit enhanced secretion of interleukin-2 (B1167480) (IL-2) upon re-stimulation, indicating a potent and specific activation of the cellular immune arm.[1]
These application notes provide detailed protocols for inducing a CTL response using the this compound, both in vivo in a murine model and in vitro using human peripheral blood mononuclear cells (PBMCs). Additionally, this document summarizes key quantitative data from related HER2 peptide vaccine studies and outlines the fundamental signaling pathways involved in CTL activation.
Data Presentation: Quantitative Analysis of HER2 Peptide-Specific CTL Responses
The following tables summarize quantitative data from clinical trials and preclinical studies of various HER2-derived peptide vaccines. This data provides a benchmark for expected immunological responses when working with peptides like CH401.
Table 1: In Vivo T-Cell Responses to HER2 Peptide Vaccination in Human Trials
| HER2 Peptide | Adjuvant | Dose | Key Quantitative Outcomes | Reference |
| E75 (p369-377) | GM-CSF | 500 µg of each of three 15-aa peptides | Mean T-cell precursor frequency to HLA-A2 peptides increased in the majority of patients. Post-immunization Stimulation Index (SI) of responding patients to p369-384 was 7.5 (range 2.9–35.6). | Clinical trial data |
| GP2 (p654-662) | GM-CSF | 1.5 mg total peptide dose | Significant difference in the change in CD8+ T-cell numbers between vaccinated and control groups. | Meta-analysis of clinical trials[3] |
| AE37 (Ii-Key hybrid of p776-790) | GM-CSF | Not specified | Elicited a strong immune response with a delayed-type hypersensitivity (DTH) reaction increasing to 56 mm². | Clinical trial data[3] |
Table 2: Preclinical In Vivo CTL Responses to HER2 Peptide Vaccination in Mice
| HER2 Peptide | Delivery System/Adjuvant | Mouse Strain | Key Quantitative Outcomes | Reference |
| p369-377 | Poly(lactide-co-glycolide) microspheres | HLA-A*0201 transgenic | Effectively elicited CD8+ CTL responses, which peaked at approximately 6 weeks post-immunization. | Preclinical study[1][4] |
| p5 and p435 | LPD Nanoparticles | BALB/c | Significantly higher IFN-γ and CTL responses compared to control groups, leading to smaller tumor sizes. | Preclinical study |
| p66 (rat HER2/neu) | T7 Phage Nanoparticles | BALB/c | Effectively induced CTL responses in the absence of an adjuvant. | Preclinical study[5] |
Experimental Protocols
Protocol 1: In Vivo Induction of CTL Response with this compound in a Murine Model
This protocol is adapted from established methods for inducing CTL responses with HER2/neu-derived peptides in mice.[6]
Materials:
-
This compound (20mer, sequence: YQDMVLWKDVFRKNNQLAPV)
-
Adjuvant: Incomplete Freund's Adjuvant (IFA) or a Toll-like receptor (TLR) agonist (e.g., CpG ODN 1826)
-
Phosphate Buffered Saline (PBS), sterile
-
BALB/c mice (6-8 weeks old)
-
Syringes and needles (27-30 gauge)
Procedure:
-
Peptide Preparation:
-
Dissolve the lyophilized this compound in sterile PBS to a final concentration of 1 mg/mL.
-
To form an emulsion with IFA, mix equal volumes of the peptide solution and IFA by vortexing or sonication until a stable, milky emulsion is formed.
-
If using a TLR agonist, dissolve it according to the manufacturer's instructions and mix with the peptide solution.
-
-
Immunization:
-
Administer 100 µL of the peptide-adjuvant mixture per mouse via subcutaneous (s.c.) injection at the base of the tail. This volume should contain approximately 50 µg of the this compound.
-
Perform a prime immunization on day 0, followed by booster immunizations on days 14 and 28.
-
-
Assessment of CTL Response (7-10 days after the final booster):
-
Splenocyte Isolation: Euthanize mice and aseptically harvest the spleens. Prepare a single-cell suspension of splenocytes by mechanical disruption and passing through a 70 µm cell strainer. Lyse red blood cells using an ACK lysis buffer.
-
In Vitro Restimulation: Culture splenocytes (2 x 10^6 cells/well in a 24-well plate) in complete RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics. Add this compound to a final concentration of 10 µg/mL and recombinant human IL-2 (20 U/mL). Incubate for 5-7 days.
-
CTL Assays:
-
ELISPOT Assay: Measure the frequency of IFN-γ-secreting T cells upon restimulation with the this compound.
-
Chromium (51Cr) Release Assay or alternative cytotoxicity assay: Assess the cytotoxic activity of the restimulated splenocytes against target cells (e.g., HER2-expressing tumor cells like TUBO cells) pulsed with the this compound.
-
-
Protocol 2: In Vitro Induction of Human CTL Response with this compound from PBMCs
This protocol outlines a method for generating CH401-specific CTLs from human PBMCs, based on general protocols for in vitro peptide stimulation.[4]
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from a healthy donor
-
Complete RPMI-1640 medium (supplemented with 10% human AB serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)
-
Recombinant human IL-2
-
Recombinant human IL-7
-
T2 cells (or other suitable antigen-presenting cells)
-
Ficoll-Paque PLUS
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile PBS.
-
-
Generation of Peptide-Pulsed Antigen-Presenting Cells (APCs):
-
Use T2 cells, which are deficient in TAP but express empty HLA-A2 molecules on their surface, making them ideal for pulsing with exogenous peptides.
-
Incubate T2 cells (1 x 10^6 cells/mL) with the this compound (20 µg/mL) in serum-free medium for 2 hours at 37°C.
-
Wash the peptide-pulsed T2 cells to remove excess peptide.
-
-
Co-culture and CTL Expansion:
-
Co-culture the PBMCs (2 x 10^6 cells/well) with the peptide-pulsed T2 cells (2 x 10^5 cells/well) in a 24-well plate in complete RPMI-1640 medium.
-
Supplement the culture medium with recombinant human IL-7 (25 ng/mL) on day 0 to promote the expansion of naive and memory T cells.
-
On day 3, and every 3 days thereafter, add recombinant human IL-2 (20 U/mL) to the culture to support T-cell proliferation.
-
Restimulate the cultures every 7-10 days with freshly prepared peptide-pulsed T2 cells.
-
-
Assessment of CTL Activity:
-
After 2-3 rounds of stimulation, assess the CTL activity using:
-
Flow Cytometry: Stain the cells with a CH401-specific HLA-A2 tetramer to quantify the percentage of peptide-specific CD8+ T cells. Also, perform intracellular cytokine staining for IFN-γ after a brief restimulation with the this compound.
-
Cytotoxicity Assay: Use a standard chromium release assay or a non-radioactive equivalent to measure the ability of the expanded CTLs to lyse target cells (e.g., HER2-expressing, HLA-A2 positive tumor cell lines) pulsed with the this compound.
-
-
Signaling Pathways and Experimental Workflows
T-Cell Activation Signaling Pathway
The induction of a CTL response by the this compound begins with the presentation of the peptide by an antigen-presenting cell (APC) on a Major Histocompatibility Complex (MHC) class I molecule. This peptide-MHC complex is then recognized by the T-cell receptor (TCR) on a CD8+ T cell. This initial interaction, along with co-stimulatory signals, triggers a cascade of intracellular signaling events leading to T-cell activation, proliferation, and differentiation into cytotoxic effectors.
Caption: T-Cell activation signaling cascade initiated by peptide-MHC recognition.
Experimental Workflow for In Vivo CTL Induction and Analysis
The following diagram illustrates the overall workflow for the in vivo induction and subsequent analysis of a this compound-specific CTL response in a murine model.
References
- 1. Development of a CTL vaccine for Her-2/neu using peptide-microspheres and adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Application of HER2 peptide vaccines in patients with breast cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction of Protective Anti-CTL Epitope Responses against HER-2-Positive Breast Cancer Based on Multivalent T7 Phage Nanoparticles | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
Application Note and Protocol: Flow Cytometry Analysis of CH401-Specific T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell activation is a cornerstone of the adaptive immune response, playing a critical role in host defense against pathogens and cancer. The ability to accurately identify and quantify antigen-specific T-cell responses is paramount in immunology research and the development of novel immunotherapies, including vaccines and cell therapies. This document provides a comprehensive guide to analyzing the activation of T-cells in response to the CH401 peptide using multicolor flow cytometry.
CH401 is a peptide derived from the human epidermal growth factor receptor 2 (HER2), a well-known tumor-associated antigen.[1][2] It has been investigated as a component of a self-adjuvanting anti-breast cancer vaccine candidate.[1][2] The protocols detailed below describe methods for stimulating peripheral blood mononuclear cells (PBMCs) with the this compound and subsequently analyzing T-cell activation through the expression of surface markers, intracellular cytokine production, and proliferation.
Core Principles of T-Cell Activation
T-cell activation is initiated through the interaction of the T-cell receptor (TCR) with a specific peptide-major histocompatibility complex (pMHC) on an antigen-presenting cell (APC).[3][4] This primary signal (Signal 1) is insufficient on its own and requires a co-stimulatory signal (Signal 2), typically delivered through the interaction of CD28 on the T-cell with B7 molecules (CD80/CD86) on the APC.[3][5] A third signal (Signal 3), provided by cytokines, further directs T-cell differentiation and effector function.[5][6] Upon successful activation, T-cells upregulate activation markers, produce cytokines, and undergo clonal expansion.[3][6]
References
Application Notes and Protocols for Detection of CH401-Induced Antibodies via Enzyme-Linked Immunosorbent Assay (ELISA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the detection and quantification of antibodies induced by a hypothetical substance, CH401, using an indirect Enzyme-Linked Immunosorbent Assay (ELISA). ELISA is a sensitive and robust immunochemical technique used to detect the presence of antibodies or antigens in a sample.[1][2] The indirect ELISA format is particularly well-suited for determining the total antibody concentration in serum or plasma samples.[3][4] In this method, an antigen (CH401) is immobilized on a solid support, and the sample containing the primary antibody is added. An enzyme-conjugated secondary antibody that recognizes the primary antibody is then used for detection, and the signal is generated by the enzymatic conversion of a substrate to a colored product.[3] The intensity of the color is proportional to the amount of CH401-induced antibody present in the sample.
Principle of the Assay
The indirect ELISA for detecting CH401-induced antibodies involves the following key steps:
-
Coating: A microtiter plate is coated with the CH401 antigen.
-
Blocking: Non-specific binding sites on the plate are blocked to prevent false-positive results.
-
Sample Incubation: The test samples (e.g., serum or plasma) potentially containing CH401-induced antibodies are added to the wells.
-
Detection Antibody Incubation: An enzyme-conjugated secondary antibody, specific for the host species of the primary antibody (e.g., anti-human IgG), is added.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the secondary antibody into a colored product.
-
Signal Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the signal is directly proportional to the concentration of CH401-induced antibodies in the sample.[3]
Experimental Workflow
The following diagram illustrates the sequential steps of the indirect ELISA protocol for the detection of CH401-induced antibodies.
Caption: Indirect ELISA workflow for CH401 antibody detection.
Materials and Reagents
| Reagent/Material | Specifications |
| Microtiter Plates | 96-well, high-binding polystyrene plates |
| CH401 Antigen | Purified CH401 |
| Coating Buffer | Carbonate-bicarbonate buffer (pH 9.6) or PBS (pH 7.4)[5] |
| Wash Buffer | Phosphate-Buffered Saline with 0.05% Tween-20 (PBST) |
| Blocking Buffer | 1% Bovine Serum Albumin (BSA) in PBST[6] |
| Sample Diluent | 1% BSA in PBST |
| Primary Antibody | Serum or plasma samples from CH401-exposed subjects |
| Positive Control | Purified anti-CH401 antibody of known concentration |
| Negative Control | Serum or plasma from unexposed subjects |
| Secondary Antibody | Horseradish Peroxidase (HRP)-conjugated anti-species IgG |
| Substrate | TMB (3,3',5,5'-Tetramethylbenzidine)[6] |
| Stop Solution | 2 M Sulfuric Acid (H₂SO₄) |
| Equipment | Microplate reader, incubator, multichannel pipettes |
Experimental Protocol
Plate Coating
-
Dilute the purified CH401 antigen to a final concentration of 1-10 µg/mL in coating buffer.[5]
-
Add 100 µL of the diluted antigen solution to each well of a 96-well microtiter plate.
Washing
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of wash buffer (PBST) per well.[8] Ensure complete removal of the liquid after each wash by inverting the plate and tapping it on a clean paper towel.[9]
Blocking
-
Add 200 µL of blocking buffer (1% BSA in PBST) to each well to block any remaining non-specific binding sites.[3][6]
-
Cover the plate and incubate for 1-2 hours at room temperature or overnight at 4°C.[6]
Washing
-
Aspirate the blocking solution and wash the plate three times with wash buffer as described in step 2.
Sample and Standard Incubation
-
Prepare serial dilutions of the positive control (anti-CH401 antibody) in sample diluent to generate a standard curve.
-
Dilute the test samples (serum or plasma) in sample diluent. A starting dilution of 1:100 is recommended, which can be adjusted based on the expected antibody concentration.
-
Add 100 µL of the diluted standards, samples, and negative controls to the appropriate wells.[9] It is recommended to run all samples and standards in duplicate or triplicate.[10][11]
-
Cover the plate and incubate for 1-2 hours at 37°C.[7]
Washing
-
Aspirate the samples and standards and wash the plate three times with wash buffer.
Secondary Antibody Incubation
-
Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.[12]
-
Cover the plate and incubate for 1 hour at 37°C.[8]
Washing
-
Aspirate the secondary antibody solution and wash the plate five times with wash buffer. The increased number of washes at this step is crucial for reducing background noise.[9]
Substrate Development
-
Add 100 µL of TMB substrate to each well.[5]
-
Incubate the plate at room temperature in the dark for 15-30 minutes.[6] Monitor the color development.
Stopping the Reaction
-
Add 50 µL of stop solution (2 M H₂SO₄) to each well to stop the enzymatic reaction. The color in the wells will change from blue to yellow.[13]
Data Acquisition
-
Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
Data Analysis and Interpretation
-
Calculate the average absorbance for each set of replicate standards, controls, and samples.
-
Subtract the average absorbance of the blank (wells with no primary antibody) from all other absorbance readings.[14]
-
Generate a standard curve by plotting the average absorbance for each standard against its known concentration. A four-parameter logistic (4-PL) curve fit is often recommended for ELISA data.[14]
-
Determine the concentration of CH401-induced antibodies in the test samples by interpolating their average absorbance values from the standard curve.[10][11]
-
Multiply the interpolated concentration by the dilution factor to obtain the actual antibody concentration in the original sample.[10]
-
Assess the quality of the assay by calculating the coefficient of variation (CV) for the replicate wells. The CV should ideally be less than 20%.[10][11]
Signaling Pathway
The following diagram illustrates the binding interactions and signal generation in the indirect ELISA.
Caption: Binding cascade and signal generation in the ELISA.
Conclusion
This protocol provides a comprehensive guide for the detection and quantification of CH401-induced antibodies. Adherence to this protocol, along with careful experimental technique and appropriate data analysis, will ensure reliable and reproducible results. For specific applications, further optimization of parameters such as antigen concentration, antibody dilutions, and incubation times may be necessary.
References
- 1. ELISA Protocol | Rockland [rockland.com]
- 2. mybiosource.com [mybiosource.com]
- 3. microbenotes.com [microbenotes.com]
- 4. An Optimised Indirect ELISA Protocol for Detection and Quantification of Anti-viral Antibodies in Human Plasma or Serum: A Case Study Using SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandwich ELISA Protocol Guide | Leinco Technologies [leinco.com]
- 6. A Guide to Building a Direct Sandwich ELISA | Proteintech Group [ptglab.com]
- 7. ptglab.com [ptglab.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. Assay Procedure for Sandwich-ELISA [elabscience.com]
- 10. ELISA Analysis: How to Read and Analyze ELISA Data | R&D Systems [rndsystems.com]
- 11. mybiosource.com [mybiosource.com]
- 12. Sandwich ELISA protocol | Abcam [abcam.com]
- 13. Assay Procedure for Competitive-ELISA [elabscience.com]
- 14. ELISA Data Analysis | Thermo Fisher Scientific - UK [thermofisher.com]
Application Notes and Protocols for Evaluating CH401 Peptide Vaccine Efficacy in Preclinical Animal Models
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of peptide vaccine efficacy using relevant animal models. The protocols and methodologies described herein are broadly applicable to peptide vaccines targeting various diseases, with specific examples referencing the CH401 peptide vaccine, an immunotherapeutic agent targeting HER2/neu-expressing cancers, and drawing parallels to the extensive research on peptide vaccines for infectious diseases like HIV.
The this compound is derived from the epitope of the monoclonal antibody against the HER2/neu extracellular domain.[1] Preclinical studies have demonstrated its ability to induce a robust anti-tumor immune response.[1] The successful translation of such peptide vaccines from the laboratory to the clinic hinges on rigorous preclinical evaluation in appropriate animal models to establish proof-of-concept, determine optimal dosing and scheduling, and identify immunological correlates of protection.
Selection of Animal Models
The choice of an appropriate animal model is critical for obtaining meaningful data on vaccine efficacy. The model should, as closely as possible, recapitulate key aspects of the human disease and immune response.
-
For Cancer Peptide Vaccines (e.g., HER2/neu-targeting CH401):
-
Syngeneic Tumor Models: Inbred mouse strains, such as BALB/c mice, are commonly used.[1] These models allow for the transplantation of tumor cell lines that are genetically compatible with the host, enabling the study of the vaccine's effect on tumor growth in the context of a competent immune system. For the this compound, a HER2/neu-expressing lymphoma cell line transplanted into BALB/c mice has been utilized.[1]
-
Genetically Engineered Mouse Models (GEMMs): These models develop spontaneous tumors driven by specific oncogenes (e.g., mouse models that overexpress HER2/neu). They offer a more physiologically relevant system to study tumor initiation, progression, and the vaccine's impact on these processes.
-
-
For Infectious Disease Peptide Vaccines (e.g., HIV):
-
Small Animal Models:
-
Mice: Standard inbred mice are not susceptible to HIV infection.[2] However, "humanized mice," which are immunodeficient mice engrafted with human hematopoietic stem cells or tissues, can be infected with HIV and are used to study viral pathogenesis and evaluate vaccine candidates.[2][3]
-
Guinea Pigs: Used to assess antibody responses to HIV vaccine candidates.[4][5]
-
-
Non-Human Primates (NHPs):
-
Macaques (Rhesus, Cynomolgus): Considered the most relevant models for preclinical HIV vaccine testing due to their genetic and immunological similarity to humans.[2][3] They can be infected with Simian Immunodeficiency Virus (SIV) or chimeric Simian-Human Immunodeficiency Virus (SHIV), which cause an AIDS-like disease.[2][6]
-
-
Table 1: Comparison of Animal Models for Peptide Vaccine Efficacy Studies
| Animal Model | Key Advantages | Key Limitations | Typical Application |
| BALB/c Mice | Well-characterized immune system, availability of reagents, cost-effective, suitable for syngeneic tumor models.[1] | Differences in immune response compared to humans, may not fully predict clinical outcomes. | Early-stage cancer vaccine efficacy and immunogenicity.[1] |
| Humanized Mice | Support HIV-1 replication and allow for the study of human immune responses to infection and vaccination.[2][3] | Incomplete reconstitution of the human immune system, variable engraftment levels.[3] | HIV vaccine immunogenicity and efficacy against HIV challenge.[2] |
| Rhesus Macaques | Closely mimic human HIV infection and disease progression when challenged with SIV/SHIV, predictive of clinical trial outcomes.[2][3][7] | High cost, ethical considerations, limited availability. | Advanced preclinical efficacy testing of HIV vaccines.[2][7] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Tumor Efficacy of this compound Vaccine in a Syngeneic Mouse Model
Objective: To assess the ability of the this compound vaccine to inhibit the growth of HER2/neu-expressing tumors in BALB/c mice.
Materials:
-
This compound
-
Adjuvant (e.g., Incomplete Freund's Adjuvant (IFA), CpG ODN1018/Alum)
-
HER2/neu-expressing tumor cell line (e.g., lymphoma cell line)
-
8-10 week old female BALB/c mice
-
Phosphate Buffered Saline (PBS)
-
Syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a predetermined number of HER2/neu-expressing tumor cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 3-5 mm in diameter).
-
-
Vaccine Formulation:
-
Dissolve the this compound in sterile PBS.
-
Emulsify the peptide solution with an equal volume of adjuvant according to the manufacturer's instructions.
-
-
Immunization Schedule:
-
Divide the mice into a control group (adjuvant + PBS) and a vaccine group (adjuvant + this compound).
-
On day 0 (when tumors are palpable), administer the first subcutaneous injection of the vaccine or control formulation at a site distant from the tumor.
-
Administer booster immunizations on days 7 and 14.
-
-
Monitoring Tumor Growth and Health:
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Monitor the body weight and overall health of the mice.
-
Euthanize mice when tumors reach a predetermined size or if signs of distress are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
-
Immunological Analysis (at the end of the study):
-
Collect blood via cardiac puncture to obtain serum for antibody analysis (ELISA).
-
Isolate splenocytes to assess T-cell responses (ELISPOT, intracellular cytokine staining).
-
Excise tumors to analyze tumor-infiltrating lymphocytes (TILs) by flow cytometry.
-
Table 2: Representative Quantitative Data from a CH401-like Peptide Vaccine Study
| Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | CH401-Specific IgG Titer (ELISA) | % CD8+ T-cells among TILs |
| Control (Adjuvant) | 1500 ± 250 | 0% | < 100 | 15 ± 3 |
| CH401 Vaccine | 500 ± 100 | 67% | 10,000 | 45 ± 5 |
Protocol 2: Evaluation of Immunogenicity and Protective Efficacy of an HIV Peptide Vaccine in a Macaque Model
Objective: To determine the immunogenicity and protective efficacy of a candidate HIV peptide vaccine against SHIV challenge in rhesus macaques.
Materials:
-
HIV peptide vaccine candidate
-
Adjuvant (e.g., AS03, MF59)
-
Rhesus macaques (male or female, specific pathogen-free)
-
Challenge virus stock (e.g., SHIV)
-
Anesthetics (e.g., ketamine)
-
Blood collection tubes (EDTA and serum separator)
-
Reagents for immunological assays (ELISA, ELISPOT, neutralizing antibody assays)
Procedure:
-
Pre-screening and Acclimation:
-
Screen animals for pre-existing conditions and house them for an acclimation period.
-
Collect baseline blood samples.
-
-
Immunization Regimen:
-
Randomly assign macaques to a control group (adjuvant only) and a vaccine group.
-
Administer the prime immunization (e.g., intramuscularly) at week 0.
-
Provide booster immunizations at specified intervals (e.g., weeks 4, 8, and 24).
-
-
Immunological Monitoring:
-
Collect blood at multiple time points post-immunization to assess:
-
Humoral Immunity: Measure vaccine-specific antibody titers using ELISA.[4][5]
-
Neutralizing Antibodies: Evaluate the ability of serum antibodies to neutralize various HIV strains in vitro.[4][5][6]
-
Cellular Immunity: Quantify vaccine-specific T-cell responses (e.g., IFN-γ production) using ELISPOT or flow cytometry.
-
-
-
Viral Challenge:
-
At a predetermined time after the final booster (e.g., 4 weeks), expose both vaccinated and control animals to a challenge with SHIV.
-
The route of challenge should mimic a relevant route of human transmission (e.g., intrarectal or intravenous).[7]
-
A repeated low-dose challenge model may be more representative of human exposure than a single high-dose challenge.[7][8][9]
-
-
Post-Challenge Monitoring:
-
Monitor animals for clinical signs of infection.
-
Collect blood weekly to measure plasma viral load (RNA copies/mL) by RT-PCR.
-
Monitor CD4+ T-cell counts by flow cytometry, as a decline is a hallmark of disease progression.[2]
-
Table 3: Key Efficacy Endpoints in a Macaque HIV Vaccine Study
| Endpoint | Measurement | Desired Outcome in Vaccinated Group |
| Prevention of Infection | Number of animals remaining uninfected | Statistically significant reduction in infection rate vs. control.[7] |
| Control of Viral Replication | Peak and set-point plasma viral load | Lower viral loads compared to the control group.[6] |
| Preservation of CD4+ T-cells | CD4+ T-cell counts over time | Slower decline or stable CD4+ T-cell counts.[2] |
| Induction of Neutralizing Antibodies | Neutralization titer against diverse strains | High titers of broadly neutralizing antibodies.[4][5] |
Visualizations
Signaling Pathway for Peptide Vaccine-Induced T-Cell Activation
The efficacy of many peptide vaccines, including those targeting cancer and infectious diseases, relies on the activation of cytotoxic T-lymphocytes (CTLs) that can recognize and kill target cells. This process is initiated by antigen-presenting cells (APCs) and involves a complex signaling cascade.
Caption: T-Cell activation by a peptide vaccine.
Experimental Workflow for Animal Model Efficacy Study
A typical workflow for evaluating the efficacy of a peptide vaccine in an animal model involves several key stages, from animal selection and immunization to challenge and data analysis.
Caption: Workflow for a preclinical vaccine efficacy study.
Mechanism of Adjuvant Action in Peptide Vaccines
Peptide antigens are often poorly immunogenic on their own and require adjuvants to stimulate a robust immune response. Adjuvants work through various mechanisms to enhance the vaccine's effectiveness.
Caption: General mechanism of action for vaccine adjuvants.
References
- 1. Antitumor effect of new HER2 peptide vaccination based on B cell epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vax Report - Vax Report [vaxreport.org]
- 3. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. infectioncontroltoday.com [infectioncontroltoday.com]
- 5. HIV Vaccine Elicits Antibodies in Animals that Neutralize Dozens of HIV Strains | HIV.gov [hiv.gov]
- 6. Experimental mRNA HIV vaccine safe, shows promise in animals | National Institutes of Health (NIH) [nih.gov]
- 7. New directions for HIV vaccine development from animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Modeling HIV Vaccine Strategy in Animals - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Formulation and Preclinical Evaluation of a CH401 Peptide-Based Cancer Vaccine with α-GalCer Adjuvant
For Research Use Only.
Introduction
The human epidermal growth factor receptor 2 (HER2/neu) is a well-established therapeutic target in breast cancer and other malignancies. The CH401 peptide, a 20-amino acid sequence (N: 167-175) derived from the extracellular domain of HER2/neu, has emerged as a promising candidate for cancer vaccines.[1] To enhance its immunogenicity, the this compound can be formulated with a potent adjuvant. α-Galactosylceramide (α-GalCer) is a powerful glycolipid adjuvant that activates invariant Natural Killer T (iNKT) cells, leading to a robust downstream activation of both innate and adaptive immunity.[2] This application note provides detailed protocols for the formulation of the this compound with α-GalCer in a liposomal delivery system and outlines key in vivo and in vitro experiments to evaluate its anti-tumor efficacy and immunological responses.
Principle of Action
The combination of the this compound and α-GalCer adjuvant in a liposomal formulation is designed to elicit a potent and specific anti-tumor immune response. The liposome (B1194612) acts as a delivery vehicle, co-localizing the antigen (CH401) and the adjuvant (α-GalCer) to antigen-presenting cells (APCs), such as dendritic cells (DCs).
dot
Caption: Mechanism of action for the CH401/α-GalCer vaccine.
The α-GalCer is presented by the CD1d molecule on the surface of APCs to the T-cell receptor of iNKT cells. This interaction, along with co-stimulatory signals, triggers the activation of iNKT cells, leading to the rapid secretion of a cascade of cytokines, including interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2).[3][4] These cytokines promote the maturation and activation of DCs, which in turn enhances the cross-presentation of the this compound on MHC class I molecules to CD8+ T cells. The activated CH401-specific CD8+ T cells can then recognize and eliminate HER2-expressing tumor cells.
dot
Caption: α-GalCer signaling pathway.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound (custom synthesis) | - | - |
| α-Galactosylceramide (α-GalCer) | Avanti Polar Lipids | 860541P |
| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | Avanti Polar Lipids | 850355P |
| Cholesterol | Sigma-Aldrich | C8667 |
| Chloroform | Sigma-Aldrich | C2432 |
| Methanol | Sigma-Aldrich | 322415 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 |
| RPMI 1640 Medium | Gibco | 11875093 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Recombinant Murine IL-2 | R&D Systems | 402-ML |
| Mouse IFN-γ ELISpot Kit | BD Biosciences | 552535 |
| Anti-mouse CD3-FITC | BioLegend | 100204 |
| Anti-mouse CD8a-PE | BioLegend | 100708 |
| Anti-mouse CD4-APC | BioLegend | 100412 |
| Anti-mouse IFN-γ-PE-Cy7 | BioLegend | 505826 |
| LIVE/DEAD™ Fixable Viability Dye | Thermo Fisher | L34975 |
| HER2-expressing tumor cell line (e.g., TUBO) | - | - |
| BALB/c mice (female, 6-8 weeks old) | The Jackson Laboratory | 000651 |
Experimental Protocols
Formulation of CH401-α-GalCer Liposomes
This protocol describes the preparation of liposomes containing the this compound and α-GalCer using the thin-film hydration method.
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve DPPC (e.g., 20 mg) and cholesterol (e.g., 5 mg) in a chloroform:methanol (2:1, v/v) mixture.
-
Add α-GalCer to the lipid mixture at a desired concentration (e.g., 100 µg).
-
Remove the organic solvent using a rotary evaporator under vacuum at 40°C to form a thin lipid film on the flask wall.
-
Further dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
-
Hydration and Peptide Encapsulation:
-
Dissolve the this compound in sterile PBS to a final concentration of 1 mg/mL.
-
Hydrate the lipid film by adding the this compound solution to the flask.
-
Vortex the mixture vigorously for 5-10 minutes until the lipid film is completely dispersed, forming multilamellar vesicles (MLVs).
-
-
Liposome Sizing:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to probe sonication on ice or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Perform 5-10 extrusion cycles to ensure a homogenous liposome population.
-
-
Purification and Characterization:
-
Remove unencapsulated peptide by ultracentrifugation or size-exclusion chromatography.
-
Determine the liposome size distribution and zeta potential using dynamic light scattering (DLS).
-
Quantify the amount of encapsulated this compound using a suitable method such as a BCA protein assay after disrupting the liposomes with a detergent.
-
In Vivo Anti-Tumor Efficacy Study
This protocol outlines a prophylactic and therapeutic tumor challenge model in BALB/c mice.
dot
Caption: Preclinical evaluation workflow.
-
Animal Grouping and Immunization:
-
Randomly divide mice into experimental groups (n=6-10 per group):
-
Group 1: PBS (Control)
-
Group 2: Empty Liposomes
-
Group 3: this compound in PBS
-
Group 4: CH401-Liposomes (without α-GalCer)
-
Group 5: CH401-α-GalCer Liposomes
-
-
Immunize mice subcutaneously (s.c.) on days 0, 14, and 28 with 100 µL of the respective formulation.
-
-
Tumor Challenge:
-
Prophylactic model: 14 days after the final immunization, s.c. inject 5 x 10^5 HER2-expressing TUBO tumor cells into the flank of each mouse.
-
Therapeutic model: Inoculate mice with tumor cells first. Once tumors are palpable (e.g., day 7), begin the immunization schedule.
-
-
Monitoring:
-
Measure tumor volume every 2-3 days using a digital caliper. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Monitor animal body weight and overall health.
-
Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or show signs of distress, and record survival data.
-
IFN-γ ELISpot Assay
This assay quantifies the frequency of CH401-specific IFN-γ-secreting T cells.
-
Plate Preparation:
-
Coat a 96-well PVDF plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with RPMI 1640 medium containing 10% FBS for 2 hours at room temperature.
-
-
Cell Plating and Stimulation:
-
Prepare a single-cell suspension of splenocytes from immunized mice.
-
Plate 2 x 10^5 to 4 x 10^5 splenocytes per well.
-
Stimulate the cells with:
-
This compound (10 µg/mL)
-
Medium only (negative control)
-
Concanavalin A (positive control)
-
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Detection and Analysis:
-
Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody.
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP).
-
Develop the spots with a suitable substrate (e.g., AEC).
-
Count the spots using an ELISpot reader.
-
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol is for the immunophenotyping of T cell populations within the tumor microenvironment.
-
TIL Isolation:
-
Excise tumors and mince them into small pieces.
-
Digest the tissue with a cocktail of collagenase and DNase for 30-60 minutes at 37°C.
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Isolate lymphocytes using a density gradient (e.g., Ficoll-Paque).
-
-
Antibody Staining:
-
Stain the cells with a viability dye to exclude dead cells.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain for surface markers with a cocktail of fluorescently conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8).
-
For intracellular cytokine staining, stimulate the cells with the this compound in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours before surface staining.
-
Fix and permeabilize the cells, then stain for intracellular IFN-γ.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software, gating on live, singlet, CD3+ lymphocytes to identify CD4+ and CD8+ T cell populations and their IFN-γ production.
-
Cytokine Release Assay
This assay measures the concentration of various cytokines in the supernatant of stimulated splenocytes.
-
Cell Culture and Stimulation:
-
Plate splenocytes from immunized mice (1 x 10^6 cells/well) in a 24-well plate.
-
Stimulate the cells with the this compound (10 µg/mL) for 48-72 hours.
-
-
Supernatant Collection and Analysis:
-
Collect the cell culture supernatant and store it at -80°C.
-
Measure the concentration of cytokines (e.g., IFN-γ, IL-2, IL-4, TNF-α) using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits according to the manufacturer's instructions.
-
Expected Results and Data Presentation
The following tables summarize expected quantitative outcomes from the described experiments based on preclinical findings with similar peptide-adjuvant vaccine formulations.
Table 1: In Vivo Anti-Tumor Efficacy in a Prophylactic Mouse Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 ± SEM | Percent Tumor Growth Inhibition | Median Survival (days) |
| PBS (Control) | 1500 ± 250 | - | 25 |
| Empty Liposomes | 1450 ± 220 | 3% | 26 |
| This compound in PBS | 1200 ± 180 | 20% | 30 |
| CH401-Liposomes | 900 ± 150 | 40% | 38 |
| CH401-α-GalCer Liposomes | 300 ± 80 | 80% | >60 |
Table 2: Immunological Responses in Vaccinated Mice
| Treatment Group | IFN-γ Spot Forming Cells / 10^6 Splenocytes ± SD | % CH401-Specific CD8+ T Cells in Spleen ± SD |
| PBS (Control) | <10 | <0.1 |
| Empty Liposomes | <15 | <0.1 |
| This compound in PBS | 50 ± 15 | 0.5 ± 0.2 |
| CH401-Liposomes | 150 ± 30 | 1.5 ± 0.5 |
| CH401-α-GalCer Liposomes | 450 ± 70 | 5.0 ± 1.2 |
Table 3: Cytokine Profile in Supernatant of Restimulated Splenocytes (pg/mL)
| Treatment Group | IFN-γ | IL-2 | IL-4 |
| PBS (Control) | <20 | <10 | <10 |
| CH401-α-GalCer Liposomes | >1000 | >500 | >100 |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low peptide encapsulation efficiency | Improper lipid film formation; Inefficient hydration | Ensure complete solvent removal; Increase vortexing time during hydration. |
| High variability in tumor growth | Inconsistent tumor cell injection; Variation in mouse immune status | Standardize injection technique and cell viability; Use age- and sex-matched mice from a reliable supplier. |
| High background in ELISpot assay | Insufficient blocking; Contaminated reagents | Increase blocking time; Use fresh, sterile reagents. |
| Low cell viability in flow cytometry | Harsh cell isolation procedure | Optimize enzymatic digestion time and mechanical dissociation; Keep cells on ice. |
Conclusion
The formulation of the this compound with the α-GalCer adjuvant in a liposomal delivery system represents a promising strategy for developing an effective cancer vaccine. The protocols detailed in this application note provide a comprehensive framework for the preparation, in vivo evaluation, and immunological characterization of this vaccine candidate. The expected results demonstrate the potential of this formulation to induce robust anti-tumor immunity, leading to significant tumor growth inhibition and prolonged survival in preclinical models. These methods can be adapted for the evaluation of other peptide-based cancer vaccines.
References
- 1. Antitumor effect of new HER2 peptide vaccination based on B cell epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HER2/neu-Based Peptide Vaccination-Pulsed with B-Cell Epitope Induced Efficient Prophylactic and Therapeutic Antitumor Activities in TUBO Breast Cancer Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Natural Killer T (NKT) Cell Ligand α-Galactosylceramide Demonstrates Its Immunopotentiating Effect by Inducing Interleukin (IL)-12 Production by Dendritic Cells and IL-12 Receptor Expression on NKT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedicalsciences.unimelb.edu.au [biomedicalsciences.unimelb.edu.au]
Application Notes and Protocols for Long-Term Storage and Handling of Lyophilized CH401 Peptide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the proper long-term storage, handling, and reconstitution of the lyophilized CH401 peptide. Adherence to these protocols is critical for maintaining the peptide's integrity, stability, and biological activity for research and drug development applications. The this compound is identified as a HER2-derived antigen peptide, which has been studied as a candidate for a self-adjuvanting anti-breast cancer vaccine.[1][2][3]
Introduction to this compound and Lyophilization
The this compound is a synthetic peptide derived from the HER2 protein, a well-known antigen in breast cancer research.[1][2] To ensure its stability and extend its shelf life, the this compound is typically supplied in a lyophilized (freeze-dried) form. Lyophilization removes water from the peptide preparation, which minimizes degradation from hydrolysis, oxidation, and microbial growth.[4][5] Proper handling of the lyophilized powder and correct reconstitution are essential to preserve its structure and function.
Long-Term Storage of Lyophilized this compound
The stability of lyophilized peptides is primarily affected by temperature, moisture, and light.[6] For maximal long-term stability, the following conditions are recommended:
| Parameter | Long-Term Storage (> 4 weeks) | Short-Term Storage (< 4 weeks) | Shipping/Transient |
| Temperature | -80°C is preferred; -20°C is acceptable.[7][8] | 4°C (refrigerated).[6][9] | Ambient temperature is generally acceptable for short durations.[1][9] |
| Environment | Store in a tightly sealed vial inside a desiccator to minimize moisture exposure.[10][11][12] | Keep in a sealed vial, protected from moisture.[6] | Ensure the vial seal is intact to prevent moisture ingress. |
| Light | Protect from direct light by using an opaque container or storing it in the dark.[6][7][12] | Avoid prolonged exposure to bright light.[9] | Standard packaging is usually sufficient. |
Key Considerations:
-
Hygroscopicity: Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the air.[10][13][14] Moisture can significantly reduce the long-term stability of the peptide.[15]
-
Amino Acid Composition: Peptides containing cysteine (C), methionine (M), tryptophan (W), asparagine (N), and glutamine (Q) have limited shelf lives and are more susceptible to degradation.[10][14] While the specific sequence of CH401 is not provided in the search results, this is a critical general consideration.
Handling of Lyophilized this compound
Proper handling techniques are crucial to prevent contamination and degradation of the peptide.
Protocol for Weighing Lyophilized Peptide
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator.[10][11][14][15] This prevents condensation from forming inside the vial, which can introduce moisture.
-
Aseptic Technique: Work in a clean, dry environment. The use of personal protective equipment such as gloves, a lab coat, and safety glasses is recommended.[9]
-
Weighing: Quickly weigh the desired amount of peptide in a clean, dedicated weighing vessel. Minimize the time the vial is open to the atmosphere.
-
Resealing: Tightly reseal the vial immediately after dispensing the peptide. For peptides susceptible to oxidation, flushing the vial with an inert gas like argon or nitrogen before sealing can further enhance stability.[7][8]
-
Storage: Return the stock vial of lyophilized peptide to the appropriate storage conditions as outlined in Section 2.
Reconstitution of Lyophilized this compound
Reconstitution is the process of dissolving the lyophilized peptide in a suitable solvent to create a stock solution.
Choosing a Solvent
The choice of solvent depends on the peptide's polarity, which is determined by its amino acid sequence.
| Peptide Type | Primary Solvent Recommendation | Secondary/Alternative Solvents |
| Basic Peptides | Sterile, distilled water. | A small amount of acidic solvent like 0.1% acetic acid can be used to aid dissolution before diluting with buffer.[10][14] |
| Acidic Peptides | A small amount of basic buffer (e.g., 1% ammonium (B1175870) bicarbonate) can be used initially, followed by dilution with sterile water.[11][14] | Sterile, distilled water may be sufficient. |
| Hydrophobic Peptides | A small amount of an organic solvent such as DMSO or DMF may be required to dissolve the peptide first.[13] The solution can then be diluted with sterile water or buffer. | A two-step process of dissolving in a minimal amount of organic solvent followed by slow dilution is often effective.[13] |
Note: The specific properties of CH401 may require empirical testing to determine the optimal solvent.
Protocol for Reconstitution
-
Preparation: Bring the lyophilized peptide vial to room temperature in a desiccator.[13] Briefly centrifuge the vial to ensure all the powder is at the bottom.[16][17]
-
Solvent Addition: Using a sterile syringe or pipette, slowly add the calculated volume of the appropriate solvent down the side of the vial.[13] Avoid squirting the solvent directly onto the peptide powder.
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide.[16][18] Sonication in a water bath can be used to aid the dissolution of larger particles, but avoid excessive heating.[10]
-
Verification: Ensure the peptide is fully dissolved and the solution is clear before use.[18]
-
Concentration Calculation: When preparing a solution of a defined concentration, it is important to consider the net peptide content, which accounts for counter-ions and residual moisture.[14] This information is typically provided on the Certificate of Analysis.
Workflow for Peptide Reconstitution
Caption: Workflow for the reconstitution of lyophilized this compound.
Storage of Reconstituted this compound
Peptides in solution are significantly less stable than in their lyophilized form.[9][10]
| Storage Duration | Recommended Temperature | Key Considerations |
| Short-Term (1-2 weeks) | 4°C (refrigerated).[9] | Use sterile buffer at a pH of 5-7.[9][11] |
| Long-Term (up to 3-4 months) | -20°C or -80°C.[9] | Aliquot into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6][7][11][12] |
Important Notes:
-
Avoid using frost-free freezers for storing peptide solutions, as their temperature fluctuations during defrost cycles can damage the peptide.[7][11]
-
For maximum stability, especially for long-term storage, re-lyophilizing unused peptide solutions is an option.[11]
Quality Control and Stability Testing
To ensure the integrity of the this compound over time, especially in long-term studies, periodic quality control is recommended.
| QC/Stability Test | Methodology | Purpose |
| Purity Analysis | High-Performance Liquid Chromatography (HPLC) | To assess the purity of the peptide and detect any degradation products.[5][19] |
| Identity Verification | Mass Spectrometry (MS) | To confirm the molecular weight of the peptide, ensuring it has not been modified or degraded.[5] |
| Moisture Content | Karl Fischer Titration | To measure the residual moisture in the lyophilized powder, which is critical for long-term stability.[5][20] |
| Structural Integrity | Fourier Transform Infrared (FTIR) Spectroscopy | To assess the secondary structure of the peptide.[5] |
Experimental Workflow for Stability Assessment
Caption: A typical experimental workflow for assessing the stability of this compound.
Hypothetical Signaling Pathway Involving a HER2-Derived Peptide
As CH401 is a HER2-derived antigen peptide, its intended biological effect in a vaccine context is to be recognized by the immune system, leading to an anti-tumor response. This involves uptake by antigen-presenting cells (APCs) and presentation to T-cells.
Caption: A simplified signaling pathway for a CH401-based cancer vaccine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. peptidesystems.com [peptidesystems.com]
- 6. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 7. peptidesciences.com [peptidesciences.com]
- 8. jpt.com [jpt.com]
- 9. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. genscript.com [genscript.com]
- 13. verifiedpeptides.com [verifiedpeptides.com]
- 14. bachem.com [bachem.com]
- 15. peptide.com [peptide.com]
- 16. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 17. cusabio.com [cusabio.com]
- 18. jpt.com [jpt.com]
- 19. bachem.com [bachem.com]
- 20. biomedgrid.com [biomedgrid.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CH401 Peptide Aggregation
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to peptide aggregation during the synthesis of CH401. For the purpose of this guide, we will consider CH401 as a hypothetical hydrophobic peptide sequence known to be prone to aggregation: H-Val-Phe-Ile-Gln-Val-Asn-Gly-Val-Phe-Ile-OH .
Troubleshooting Guides
Issue: Poor resin swelling and slow/incomplete reactions during CH401 synthesis.
Q1: My resin beads are not swelling properly, and both the Fmoc-deprotection and coupling steps are sluggish for my CH401 peptide. What could be the cause and how can I address it?
A: Poor resin swelling and slow reaction kinetics are classic signs of on-resin peptide aggregation.[1][2] This occurs when the growing peptide chains interact with each other, forming secondary structures like β-sheets, which hinders solvent and reagent access to the reactive sites.[2][3] Hydrophobic sequences, such as the one in our hypothetical CH401, are particularly susceptible to aggregation.[4][5]
Here are several strategies to troubleshoot this issue, categorized from immediate to more involved modifications:
1. Modification of Synthesis Conditions:
-
Solvent Choice: Switch from standard solvents like DMF to stronger, more polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP) or add Dimethylsulfoxide (DMSO) to the solvent.[4]
-
Chaotropic Agents: Introduce chaotropic salts, such as LiCl or NaClO₄, during the wash steps before coupling. These agents disrupt the hydrogen bonds that lead to aggregation.[2][4][6]
-
Elevated Temperature: Performing the coupling and deprotection steps at a higher temperature (e.g., 50-60°C) can help break up intermolecular hydrogen bonds.[4][6] Microwave-assisted synthesis is a highly effective method for this.[2][7]
-
Sonication: Applying sonication during synthesis can physically disrupt the aggregated peptide chains on the resin.[4][6]
2. Backbone Modifications:
If the above methods are insufficient, incorporating structure-disrupting elements into the peptide backbone is a powerful strategy:
-
Pseudoproline Dipeptides: Introduce pseudoproline dipeptides at specific points in the sequence. These derivatives temporarily create a "kink" in the peptide backbone, disrupting the formation of β-sheets.[2][3][8] For CH401, a pseudoproline could be introduced at the Gln-Val or Asn-Gly junctions.
-
Backbone Protecting Groups: Utilize amino acids with backbone protection, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), on the α-nitrogen.[4][9] Incorporating one of these protected residues every 6-7 amino acids can effectively prevent aggregation.[1][4]
3. Solid Support and Resin Modifications:
-
Low-Substitution Resin: Resynthesize the peptide on a resin with a lower substitution level. This increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[4]
-
Resin Type: Switch to a different type of resin, such as TentaGel or a polyethylene (B3416737) glycol (PEG)-based resin, which can improve solvation of the growing peptide chains.[4]
Here is a general workflow for troubleshooting aggregation:
Caption: General troubleshooting workflow for aggregation in SPPS.
Issue: Inaccurate diagnostic test results for CH401 synthesis.
Q2: The Kaiser test is giving me a false negative (blue beads) after the coupling step for CH401, but I still have low yield and deletion sequences in my final product. Why is this happening?
A: This is a common issue when dealing with peptide aggregation. The aggregated peptide chains on the resin can physically block the ninhydrin (B49086) reagent from accessing the N-terminus of the growing peptide, leading to a false negative result.[1][2] While the beads turn blue, indicating a complete reaction, in reality, the reaction is incomplete due to steric hindrance caused by aggregation.
To get a more accurate assessment of the coupling efficiency, consider the following:
-
Alternative Tests: Use a test that is less susceptible to steric hindrance, such as the TNBS (trinitrobenzenesulfonic acid) test.
-
Disrupt Aggregation Before Testing: Before performing the Kaiser test, wash the resin with a chaotropic agent (e.g., 0.8 M NaClO₄ or LiCl in DMF) to disrupt the secondary structures.[2] This will help expose the N-terminus for a more accurate reading.
-
Double Coupling: As a proactive measure for difficult sequences like CH401, perform a double coupling for each amino acid addition.
Here is a diagnostic workflow to identify potential aggregation issues:
Caption: Diagnostic workflow for identifying peptide aggregation.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of Solid-Phase Peptide Synthesis (SPPS)?
A1: Peptide aggregation during SPPS is the self-association of growing peptide chains attached to the solid support resin. This process is primarily driven by the formation of intermolecular hydrogen bonds, which leads to the creation of stable secondary structures, most commonly β-sheets.[4][10] This aggregation can cause the resin to shrink and can physically block reagents from reaching the reactive ends of the peptide chains, leading to incomplete reactions, lower yields, and the formation of deletion sequences.[9]
Q2: Are certain amino acid sequences more prone to aggregation?
A2: Yes, the tendency for aggregation is highly sequence-dependent.[11][12] Sequences rich in hydrophobic and β-branched amino acids (Val, Ile, Leu) are particularly prone to aggregation.[3][5] Additionally, sequences with repeating motifs can also lead to stable secondary structures and aggregation.[7] The hypothetical CH401 sequence (H-Val-Phe-Ile-Gln-Val-Asn-Gly-Val-Phe-Ile-OH) is a prime example of a sequence that would be expected to be "difficult" due to its high content of hydrophobic and β-branched residues.
Q3: How can I proactively prevent aggregation when synthesizing a peptide like CH401?
A3: A proactive approach is often the best strategy for difficult sequences.[1] Consider the following from the start of your synthesis:
-
Resin Choice: Begin with a low-substitution resin or a PEG-based resin to maximize the distance between peptide chains.[4]
-
"Difficult Sequence" Solvents: Use NMP as your primary solvent from the first coupling step.
-
Backbone Modifications: Plan to incorporate structure-disrupting elements like pseudoproline dipeptides or an Hmb/Dmb-protected amino acid at regular intervals (e.g., every 6-7 residues).[1][4][9]
-
Microwave Synthesis: If available, use a microwave peptide synthesizer, as the elevated temperatures during coupling and deprotection can significantly reduce aggregation.[7][10]
Quantitative Data Summary
| Strategy | Reagent/Parameter | Typical Concentration/Setting | Purpose |
| Chaotropic Agents | LiCl in DMF | 0.8 - 1 M | Disrupts hydrogen bonds |
| NaClO₄ in DMF | 0.8 M | Disrupts hydrogen bonds | |
| Solvent Additives | DMSO in NMP/DMF | 15-25% | Increases solvent polarity |
| Backbone Protection | Hmb/Dmb-protected amino acids | Incorporate every 6-7 residues | Disrupts β-sheet formation |
| Pseudoproline dipeptides | Substitute at X-Ser/Thr motifs | Induces a "kink" in the backbone | |
| Microwave Synthesis | Temperature | 50 - 80°C | Disrupts secondary structures |
Experimental Protocols
Protocol 1: Use of Chaotropic Salts to Disrupt Aggregation
This protocol describes how to use a chaotropic salt wash to disrupt aggregation before a difficult coupling step.
Materials:
-
Peptide-resin showing signs of aggregation
-
N,N-Dimethylformamide (DMF)
-
Lithium Chloride (LiCl) or Sodium Perchlorate (NaClO₄)
-
0.8 M LiCl or NaClO₄ in DMF
Procedure:
-
Following the standard Fmoc deprotection and subsequent DMF washes, drain the reaction vessel.
-
Add the 0.8 M chaotropic salt solution to the peptide-resin.
-
Agitate the resin for 1-2 minutes.
-
Drain the chaotropic salt solution.
-
Repeat steps 2-4 one more time.
-
Wash the resin thoroughly with DMF (3-5 times for 1 minute each) to completely remove the chaotropic salt, as residual salt can interfere with the coupling reaction.[2]
-
Proceed with the standard amino acid coupling protocol.
Protocol 2: Manual Coupling with HBTU/HATU
This is a standard protocol for manual coupling of an amino acid using HBTU or HATU as the activating agent.
Materials:
-
Fmoc-protected amino acid (3-5 equivalents)
-
HBTU or HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
NMP or DMF
-
Peptidyl-resin (post-Fmoc deprotection and washing)
Procedure:
-
Prepare Amino Acid Solution: In a separate vessel, dissolve the Fmoc-amino acid and HBTU/HATU in NMP or DMF.
-
Pre-activation: Add DIPEA to the amino acid solution and vortex for 1-2 minutes. The solution will typically change color.
-
Coupling: Add the pre-activated amino acid solution to the reaction vessel containing the washed and drained peptidyl-resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended, or the temperature can be increased.
-
Washing: Once the coupling is complete (as determined by a negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents before proceeding to the next deprotection step.
Protocol 3: Kaiser Test (Ninhydrin Test)
This protocol is for detecting the presence of free primary amines on the resin.
Materials:
-
Solution A: 4 g phenol (B47542) in 1 ml ethanol
-
Solution B: 65 mg KCN in 100 ml pyridine
-
Solution C: 500 mg ninhydrin in 10 ml ethanol
-
A few beads of the peptide-resin
Procedure:
-
Take a small sample of the resin beads (1-2 mg) in a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Heat the test tube at 100-120°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
-
Positive (Yellow solution, yellow/colorless beads): Free primary amines are present (incomplete coupling).
-
Negative (Blue/purple solution, blue/purple beads): No or very few free primary amines are present (complete coupling).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. experts.arizona.edu [experts.arizona.edu]
Technical Support Center: Optimizing CH401 Peptide Vaccine Immunogenicity In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the in-vivo immunogenicity of the CH401 peptide vaccine.
Troubleshooting Guide
This guide addresses common issues encountered during in-vivo experiments with peptide vaccines like CH401.
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable antibody titers against CH401. | - Poor immunogenicity of the peptide alone: Peptides are often poorly immunogenic by themselves.[1] - Suboptimal adjuvant: The chosen adjuvant may not be potent enough to elicit a strong immune response.[1][2][3] - Inefficient delivery to antigen-presenting cells (APCs): The peptide may be rapidly degraded or cleared before it can be effectively taken up by APCs.[4][5][6] | - Incorporate a potent adjuvant: Use adjuvants like Toll-like receptor (TLR) agonists (e.g., CpG ODNs, poly I:C), or alum.[1][2][3][7] The choice of adjuvant can influence the type of immune response (Th1 vs. Th2).[2][8] - Utilize a delivery system: Encapsulate the peptide in liposomes, nanoparticles (e.g., PLGA), or virus-like particles (VLPs) to protect it from degradation and enhance uptake by APCs.[9][10][11][12][13] - Conjugate the peptide: Covalently link the this compound to a carrier protein (e.g., KLH) or an albumin-binding moiety to increase its size and promote uptake by APCs.[1][4] |
| Weak T-cell responses (CD4+ or CD8+). | - Lack of a T-helper epitope: The peptide may not contain a promiscuous T-helper cell epitope to stimulate CD4+ T cells, which are crucial for robust CD8+ T-cell and B-cell responses.[1] - Inefficient cross-presentation: The peptide may not be efficiently processed and presented by APCs on MHC class I molecules to activate CD8+ T cells. - Inappropriate adjuvant for T-cell responses: Some adjuvants, like alum, predominantly induce a Th2 response, which may not be optimal for cell-mediated immunity.[2][8] | - Include a universal T-helper epitope: Co-administer or conjugate the this compound with a known promiscuous T-helper epitope, such as one from tetanus toxoid.[1] The this compound itself has been shown to contain epitopes for both CD4+ and CD8+ T-cells.[14] - Use adjuvants that promote a Th1 response: Adjuvants like TLR agonists (e.g., poly I:C) are known to enhance CD8+ T-cell responses.[7][15] - Optimize the delivery system: Formulations that facilitate endosomal escape can improve cross-presentation. |
| High variability in immune responses between animals. | - Inconsistent formulation: The vaccine formulation may not be homogenous, leading to variable dosing. - Differences in injection technique: Intradermal, subcutaneous, and intramuscular injections can lead to different levels of lymphatic drainage and immune responses. - Genetic variability in animal models: MHC polymorphism within an outbred animal population can lead to different peptide presentation efficiencies.[1] | - Ensure homogenous formulation: Thoroughly mix the peptide and adjuvant before each injection. - Standardize injection protocol: Use a consistent route of administration and injection volume for all animals. - Use inbred animal strains: Inbred strains with defined MHC haplotypes (e.g., BALB/c or C57BL/6) will reduce genetic variability.[14] |
| Observed toxicity or adverse reactions at the injection site. | - Adjuvant-related inflammation: Some adjuvants can cause sterile abscesses or significant local inflammation. - High peptide or adjuvant concentration: The dose of the peptide or adjuvant may be too high. | - Select a well-tolerated adjuvant: Consider newer, less reactogenic adjuvants or delivery systems with inherent adjuvant properties.[9] - Perform a dose-response study: Determine the optimal dose of peptide and adjuvant that elicits a strong immune response with minimal toxicity. |
Frequently Asked Questions (FAQs)
General Questions
Q1: Why is my this compound vaccine not inducing a strong immune response?
A1: Peptides, including CH401, are often poorly immunogenic on their own because they are small molecules that can be rapidly cleared from the body and may not efficiently activate antigen-presenting cells (APCs).[1] To enhance immunogenicity, peptide vaccines typically require formulation with an adjuvant and/or a delivery system.[1][3][12] The this compound, derived from the HER2/neu protein, has been shown to induce both antibody and T-cell responses when properly formulated.[13][14]
Q2: What is the role of an adjuvant and how do I choose the right one for my CH401 vaccine?
A2: Adjuvants are substances that enhance the immune response to an antigen.[12] They can act through various mechanisms, including creating an antigen depot, activating APCs through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), and promoting the release of cytokines.[2][8] The choice of adjuvant is critical as it can influence the type and magnitude of the immune response.[2]
-
For a predominantly antibody (Th2) response, alum is a common choice.[2][8]
-
For a strong cell-mediated (Th1) response, which is often desirable for anti-tumor immunity, consider TLR agonists like poly I:C (TLR3 agonist) or CpG oligodeoxynucleotides (TLR9 agonist).[1][7]
Q3: How can I improve the delivery of the this compound to the immune system?
A3: Effective delivery is key to protecting the peptide from degradation and ensuring its uptake by APCs in the lymph nodes.[4][5] Strategies include:
-
Particulate Delivery Systems: Encapsulating CH401 in nanoparticles, liposomes, or virus-like particles (VLPs) can enhance its stability and facilitate uptake by APCs.[9][10][11][13]
-
Conjugation:
-
Carrier Proteins: Linking CH401 to a larger protein like keyhole limpet hemocyanin (KLH) provides T-helper epitopes and increases the overall size of the antigen.[1]
-
Albumin Binding: Conjugating the peptide to an albumin-binding moiety, such as a lipid tail (e.g., DSPE-PEG), can increase its half-life in the serum and enhance its delivery to lymph nodes.[4]
-
Experimental Design & Protocols
Q4: What are the key experiments to assess the immunogenicity of my CH401 vaccine in vivo?
A4: A comprehensive assessment of immunogenicity should evaluate both humoral (antibody) and cellular (T-cell) immune responses.
| Immune Response | Primary Assay | Secondary/Confirmatory Assays |
| Humoral (Antibody) | Enzyme-Linked Immunosorbent Assay (ELISA): To quantify CH401-specific antibody titers (e.g., IgG, IgG1, IgG2a) in the serum.[13][14] | Surface Plasmon Resonance (SPR): To determine the binding affinity of the induced antibodies. |
| Cellular (T-cell) | Enzyme-Linked Immunospot (ELISpot): To enumerate antigen-specific cytokine-secreting T cells (e.g., IFN-γ for Th1/CD8+ T cells, IL-4 for Th2).[4] | Intracellular Cytokine Staining (ICS) with Flow Cytometry: To identify the phenotype of cytokine-producing T cells (CD4+ vs. CD8+).[14] In vivo Cytotoxicity Assay: To measure the killing of target cells by vaccine-induced CD8+ T cells. |
Q5: Can you provide a basic protocol for an in-vivo immunization study?
A5: The following is a generalized protocol that should be optimized for your specific experimental goals.
Experimental Protocol: In-Vivo Immunization and Monitoring
-
Vaccine Preparation:
-
Dissolve the this compound in a sterile, endotoxin-free buffer (e.g., PBS).
-
If using an adjuvant, prepare it according to the manufacturer's instructions.
-
Mix the peptide solution with the adjuvant at the desired ratio. For emulsion adjuvants like Incomplete Freund's Adjuvant (IFA), this involves vigorous mixing to form a stable emulsion.
-
-
Animal Immunization:
-
Use an appropriate mouse strain (e.g., BALB/c).[14]
-
Administer the vaccine formulation via the desired route (e.g., subcutaneous injection at the base of the tail). A typical injection volume is 50-100 µL.
-
Include control groups: a vehicle-only group (e.g., PBS) and an adjuvant-only group.
-
-
Booster Immunizations:
-
Administer one or two booster immunizations at 2-3 week intervals to enhance the immune response.
-
-
Sample Collection:
-
Collect blood samples via tail vein or retro-orbital bleeding at baseline and 7-10 days after each immunization to assess antibody responses.
-
At the end of the experiment (e.g., 1-2 weeks after the final boost), euthanize the animals and harvest spleens and/or lymph nodes for T-cell assays.
-
-
Immune Response Analysis:
-
Isolate serum from blood samples for ELISA.
-
Prepare single-cell suspensions from spleens or lymph nodes for ELISpot or flow cytometry analysis.
-
Visualization of Key Concepts
References
- 1. Advances in the design and delivery of peptide subunit vaccines with a focus on Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Recent progress in adjuvant discovery for peptide-based subunit vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of peptide vaccine immunogenicity by increasing lymphatic drainage and boosting serum stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Peptide Vaccines and Their Delivery Systems against Group A Streptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Approaches to Improve Chemically Defined Synthetic Peptide Vaccines [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. invivogen.com [invivogen.com]
- 9. news-medical.net [news-medical.net]
- 10. [PDF] Advances in the design and delivery of peptide subunit vaccines with a focus on Toll-like receptor agonists | Semantic Scholar [semanticscholar.org]
- 11. research.monash.edu [research.monash.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Antitumor effect of new HER2 peptide vaccination based on B cell epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An optimized peptide vaccine strategy capable of inducing multivalent CD8+ T cell responses with potent antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of CH401 peptide in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of the CH401 peptide in solution.
Introduction to this compound
CH401 is a HER2-derived antigen peptide with the following amino acid sequence:
Tyr-Gln-Asp-Thr-Ile-Leu-Trp-Lys-Asp-Ile-Phe-His-Lys-Asn-Asn-Gln-Leu-Ala-Leu-Thr
It is utilized in research as a candidate for a self-adjuvanting anti-breast cancer vaccine. Due to its specific amino acid composition, CH401 is susceptible to several degradation pathways in aqueous solutions, which can impact its efficacy and shelf-life. This guide will address common stability issues and provide strategies for mitigation.
Troubleshooting Guide
Problem 1: Loss of Peptide Purity and Potency Over Time in Solution
Symptoms:
-
Decreased peak area of the intact peptide in HPLC analysis.
-
Appearance of new peaks corresponding to degradation products.
-
Reduced biological activity in functional assays.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis at Aspartic Acid (Asp) Residues | The CH401 sequence contains two Asp residues, which are susceptible to hydrolysis, leading to peptide bond cleavage. This is often accelerated at acidic pH. Maintain the solution pH between 5.0 and 6.0, as this range generally minimizes the rate of hydrolysis at Asp residues.[1] |
| Deamidation of Asparagine (Asn) Residues | The two consecutive Asn residues in the CH401 sequence are prone to deamidation, forming aspartic acid or isoaspartic acid, which alters the peptide's charge and conformation. This reaction is base-catalyzed and accelerated at neutral to alkaline pH.[2][3][4] Maintain a slightly acidic buffer (pH 5.0-6.0) to slow down the rate of deamidation. |
| Oxidation of Tryptophan (Trp) Residue | The Trp residue in CH401 is susceptible to oxidation, which can be initiated by exposure to air, light, or trace metal ions. Use deoxygenated buffers for solution preparation. Minimize exposure to light by using amber vials. Consider the addition of antioxidants like methionine or EDTA to chelate metal ions. |
Problem 2: Peptide Precipitation or Aggregation in Solution
Symptoms:
-
Visible particulates or cloudiness in the peptide solution.
-
Difficulty in dissolving the lyophilized peptide.
-
Inconsistent results in bioassays.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Hydrophobic Interactions | CH401 contains several hydrophobic residues (Ile, Leu, Trp, Phe, Ala) which can contribute to aggregation at high concentrations. Prepare stock solutions at a higher concentration in a suitable organic solvent (e.g., DMSO) and then dilute into the aqueous buffer. Use of excipients such as non-ionic surfactants (e.g., Polysorbate 80) at low concentrations can help to prevent aggregation. |
| Isoelectric Point (pI) | At a pH close to its pI, the net charge of the peptide is zero, reducing repulsion between molecules and increasing the likelihood of aggregation. Determine the theoretical pI of CH401 and formulate the solution at a pH at least 1-2 units away from the pI. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can induce aggregation. Aliquot the peptide solution into single-use vials to avoid multiple freeze-thaw cycles.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound?
A1: Lyophilized this compound should be stored at -20°C or -80°C in a desiccator to protect it from moisture.[1][5][6] Peptides containing residues prone to deliquescence (Asp, Gln, Lys, Arg, His) should be handled in a low-humidity environment.[1]
Q2: What is the best way to dissolve lyophilized this compound?
A2: Due to the presence of hydrophobic residues, it is recommended to first dissolve the peptide in a small amount of an organic solvent like DMSO, and then slowly add the aqueous buffer of choice to the desired concentration. Always use sterile, deoxygenated buffers.
Q3: Which buffer system is optimal for storing CH401 in solution?
A3: A slightly acidic buffer with a pH between 5.0 and 6.0, such as a citrate (B86180) or acetate (B1210297) buffer, is recommended.[1] This pH range helps to minimize both hydrolysis at Asp residues and deamidation of Asn residues.
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of the this compound solution can be monitored using analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to track the purity of the peptide over time. Mass spectrometry (MS) can be used to identify degradation products.[7]
Q5: Are there any chemical modifications that can improve the stability of CH401?
A5: Yes, several chemical modifications can be considered during peptide synthesis to enhance stability. For instance, substituting L-amino acids with D-amino acids at cleavage-sensitive sites can increase resistance to enzymatic degradation. PEGylation, the attachment of polyethylene (B3416737) glycol, can also improve stability and solubility. However, any modification should be carefully evaluated for its impact on the peptide's biological activity.
Quantitative Data on CH401 Stability (Illustrative)
The following tables present hypothetical stability data for CH401 under different conditions to illustrate the impact of pH and temperature. This data is for illustrative purposes only and should be confirmed experimentally.
Table 1: Effect of pH on CH401 Degradation (Incubation at 37°C for 7 days)
| pH | % Remaining Intact CH401 | Major Degradation Products |
| 4.0 | 85% | Hydrolysis products (cleavage at Asp residues) |
| 5.5 | 95% | Minimal degradation |
| 7.4 | 70% | Deamidation products (at Asn residues), Oxidation products (at Trp) |
| 8.5 | 55% | Significant deamidation and some oxidation |
Table 2: Effect of Temperature on CH401 Stability (in pH 5.5 Buffer for 30 days)
| Temperature | % Remaining Intact CH401 |
| 4°C | 98% |
| 25°C (Room Temp) | 80% |
| 37°C | 65% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and products of CH401 under various stress conditions. This information is crucial for developing stability-indicating analytical methods.[8][9][10]
Materials:
-
Lyophilized this compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water bath or incubator
-
pH meter
-
RP-HPLC system with UV detector
-
Mass spectrometer (optional, for identification of degradation products)
Procedure:
-
Acid Hydrolysis: Dissolve CH401 in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve CH401 in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve CH401 in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate a solution of CH401 in a pH 5.5 buffer at 70°C for 48 hours.
-
Photostability: Expose a solution of CH401 to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by RP-HPLC. Compare the chromatograms to identify degradation peaks. If available, use LC-MS to determine the mass of the degradation products to aid in their identification.
Protocol 2: RP-HPLC Method for CH401 Purity and Stability Assessment
Objective: To quantify the amount of intact CH401 and its degradation products in a solution over time.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 25 | 70 |
| 30 | 90 |
| 35 | 10 |
| 40 | 10 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm and 280 nm (for tryptophan-containing peptides)
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare a stock solution of CH401 in the desired buffer.
-
At specified time points (e.g., 0, 7, 14, 30 days), withdraw an aliquot of the solution.
-
Inject the sample into the HPLC system.
-
Integrate the peak area of the intact CH401 and any degradation products.
-
Calculate the percentage of remaining intact peptide relative to the initial time point.
Visualizations
Caption: Major degradation pathways for the this compound in solution.
Caption: A typical experimental workflow for assessing this compound stability.
Caption: Logical approach to developing a stable formulation for this compound.
References
- 1. genscript.com [genscript.com]
- 2. researchgate.net [researchgate.net]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NIBSC - Peptide Storage [nibsc.org]
- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 7. Deamidation and Oxidation Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
- 9. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. biopharminternational.com [biopharminternational.com]
Technical Support Center: Enhancing Immune Response to HER2 Peptide Vaccines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with HER2 peptide vaccines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance the immunogenicity of your vaccine candidates.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a weak or absent T-cell response to my HER2 peptide vaccine in preclinical models?
A1: A suboptimal T-cell response is a common challenge. Several factors could be contributing to this issue:
-
Immune Tolerance: HER2 is a "self" antigen, and central and peripheral tolerance mechanisms can limit the activation of high-avidity T-cells.[1][2][3][4]
-
Poor Peptide Immunogenicity: Short peptides can be inherently poor immunogens, failing to efficiently activate antigen-presenting cells (APCs) and subsequently T-cells.[5][6]
-
Suboptimal Vaccine Formulation: The choice of adjuvant and delivery system is critical for inducing a robust immune response.[5][7][8]
-
MHC Restriction: The selected peptide may have low binding affinity for the MHC molecules of your animal model, leading to inefficient antigen presentation.[9][10]
-
T-cell Exhaustion: Chronic antigen exposure can lead to the upregulation of inhibitory receptors on T-cells, such as PD-1, TIM-3, and LAG-3, resulting in a state of exhaustion.[11][12]
Q2: How can I improve the immunogenicity of my HER2 peptide vaccine?
A2: Several strategies can be employed to enhance the immune response:
-
Incorporate a Potent Adjuvant: Co-administration of adjuvants like Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), Montanide, or Toll-like receptor (TLR) agonists can significantly boost the immune response.[6][8][13]
-
Utilize a Multi-Epitope Approach: Combine multiple HER2-derived peptides, including both MHC class I and class II epitopes, to activate both CD8+ cytotoxic T-lymphocytes (CTLs) and CD4+ helper T-cells.[5][9][14] This can lead to a more robust and durable immune response.
-
Optimize the Delivery System: Encapsulating peptides in delivery systems like liposomes or microspheres can protect them from degradation, enhance their uptake by APCs, and provide a sustained release of the antigen.[7][8][15]
-
Create Self-Adjuvanting Vaccines: Covalently linking the peptide antigen to an adjuvant, such as a TLR agonist (e.g., Pam3CSK4), can ensure co-delivery to APCs and enhance activation.[6]
Q3: My vaccine induces a T-cell response, but I don't see a significant anti-tumor effect. What could be the reason?
A3: The disconnect between T-cell response and anti-tumor efficacy can be attributed to several factors within the tumor microenvironment (TME):
-
T-cell Exhaustion: Even if vaccine-specific T-cells are generated, they may become exhausted upon infiltrating the tumor due to chronic antigen stimulation and the presence of inhibitory ligands like PD-L1.[11][12]
-
Downregulation of MHC Class I: Tumor cells can evade immune recognition by downregulating the expression of MHC class I molecules, preventing the presentation of the target peptide to CTLs.[3]
-
Immunosuppressive Tumor Microenvironment: The TME often contains immunosuppressive cells, such as regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which can inhibit the function of effector T-cells.[4]
-
Lack of Epitope Spreading: A response limited to the immunizing peptide may not be sufficient to control tumor growth. Successful vaccination often induces epitope spreading, where the immune system recognizes and targets other tumor antigens.[1][9]
Q4: What are the potential benefits of using a dendritic cell (DC)-based vaccine approach?
A4: Dendritic cells are potent APCs that play a crucial role in initiating T-cell immunity. Using autologous DCs pulsed with HER2 peptides offers several advantages:
-
Enhanced Antigen Presentation: DCs can process and present peptides on both MHC class I and class II molecules, effectively activating both CD8+ and CD4+ T-cells.[16][17]
-
Induction of Potent T-cell Responses: DC vaccines have been shown to induce robust and durable T-cell responses against tumor antigens.[16][18][19]
-
Safety and Feasibility: Clinical studies have demonstrated that the generation and administration of HER2-loaded DC vaccines are feasible and safe for patients.[16]
Troubleshooting Guides
Issue 1: Low Antibody Titer Following B-cell Epitope Vaccination
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Immunogenicity of the B-cell Peptide | Conjugate the peptide to a carrier protein (e.g., CRM197).[20] | Carrier proteins provide T-cell help, which is essential for robust antibody production by B-cells. |
| Suboptimal Adjuvant | Use a potent adjuvant formulated for humoral responses (e.g., Montanide).[20] | The right adjuvant can significantly enhance B-cell activation and antibody production. |
| Inadequate T-cell Help | Include a promiscuous T-helper epitope in the vaccine formulation.[21] | Broad activation of CD4+ T-helper cells will provide the necessary support for B-cell maturation and antibody secretion. |
Issue 2: Limited Infiltration of T-cells into the Tumor
| Potential Cause | Troubleshooting Step | Rationale |
| Poor T-cell Trafficking | Combine the vaccine with therapies that can alter the tumor microenvironment, such as low-dose chemotherapy.[22] | Certain chemotherapies can induce immunogenic cell death, releasing chemokines that attract T-cells to the tumor. |
| Endothelial Barrier | Consider combination with anti-angiogenic agents that normalize tumor vasculature.[21][22] | Abnormal tumor vasculature can impede T-cell infiltration. Normalizing the blood vessels can facilitate their entry. |
| Insufficient Chemokine Gradients | Administer the vaccine intratumorally or into a draining lymph node.[18] | This can create a local inflammatory environment and establish a chemokine gradient to attract immune cells. |
Issue 3: Vaccine-Induced T-cells are Present but Non-functional (Exhausted)
| Potential Cause | Troubleshooting Step | Rationale |
| Upregulation of PD-1 on T-cells | Combine the vaccine with an anti-PD-1 or anti-PD-L1 checkpoint inhibitor.[23] | Blocking the PD-1/PD-L1 axis can reinvigorate exhausted T-cells and restore their cytotoxic function. |
| Presence of Regulatory T-cells (Tregs) | Include a CD4+ T-helper epitope that can induce FasL+ T-cells.[4] | These specialized T-helper cells can induce apoptosis in Fas+ Tregs, reducing immunosuppression within the tumor. |
| Chronic Antigen Stimulation | Implement a prime-boost vaccination strategy.[24] | This can help to maintain a pool of functional memory T-cells and avoid the constant stimulation that leads to exhaustion. |
Quantitative Data Summary
Table 1: Immunological and Clinical Responses to HER2 Peptide Vaccines in Clinical Trials
| Vaccine/Strategy | Patient Population | Key Immunological Outcome | Key Clinical Outcome | Reference |
| E75 + GM-CSF | Disease-free breast cancer | Clonal expansion of E75-specific CD8+ T-cells.[24] | Reduced recurrence rate.[9] | [9][24] |
| HER-Vaxx (B-cell peptides + CRM197) | HER2-overexpressing gastric cancer | Robust anti-HER2 IgG antibody response.[20] | Prolonged progression-free survival.[20] | [20] |
| HER2 peptide-pulsed DC vaccine | HER2+ DCIS | Increased HER2-specific T-cells in peripheral blood.[19] | Elimination of HER2 expression in some patients.[19] | [19] |
| E75 + Trastuzumab | HER2+ breast cancer | Enhanced killing of tumor cells by CTLs.[25] | Improved disease-free survival in TNBC subgroup.[23] | [23][25] |
Experimental Protocols
Protocol 1: Preparation of HER2 Peptide-Pulsed Dendritic Cell (DC) Vaccine
Objective: To generate autologous DCs loaded with HER2 peptides for vaccination.
Materials:
-
Leukapheresis product from the patient
-
Ficoll-Paque
-
RPMI-1640 medium supplemented with 2% human serum albumin
-
Recombinant human GM-CSF
-
Recombinant human IL-4
-
HER2 peptides (e.g., E75, GP2)
-
Maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2)
-
Sterile saline
Methodology:
-
Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from the leukapheresis product by density gradient centrifugation using Ficoll-Paque.
-
Monocyte Adherence: Plate the PBMCs in culture flasks and allow monocytes to adhere for 2 hours at 37°C.
-
DC Differentiation: Remove non-adherent cells and culture the adherent monocytes in RPMI-1640 supplemented with GM-CSF and IL-4 for 5-7 days to differentiate them into immature DCs.
-
Peptide Pulsing: On day 5 or 6, pulse the immature DCs with the desired HER2 peptides at a concentration of 10-50 µg/mL.
-
DC Maturation: After peptide pulsing, add a maturation cocktail to the culture and incubate for another 24-48 hours.
-
Harvesting and Formulation: Harvest the mature, peptide-pulsed DCs, wash them with sterile saline, and resuspend them in sterile saline for administration.[19]
Protocol 2: Chromium Release Assay to Assess CTL-mediated Cytotoxicity
Objective: To evaluate the ability of vaccine-induced cytotoxic T-lymphocytes (CTLs) to kill HER2-expressing tumor cells.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from vaccinated and unvaccinated donors
-
HER2-derived peptides
-
Recombinant human IL-2
-
HER2-expressing target tumor cell line (e.g., SK-BR-3)
-
Fetal bovine serum (FBS)
-
Chromium-51 (51Cr)
-
Trastuzumab (for pretreatment experiments)
-
Gamma counter
Methodology:
-
Effector Cell Preparation: Stimulate PBMCs from donors with the relevant HER2 peptide in the presence of IL-2 for 7-10 days to expand the population of peptide-specific CTLs.
-
Target Cell Labeling: Label the HER2-expressing target cells with 51Cr for 1 hour at 37°C.
-
(Optional) Target Cell Pretreatment: For combination studies, pre-treat the target cells with varying concentrations of trastuzumab overnight.[25]
-
Co-culture: Co-culture the 51Cr-labeled target cells with the effector CTLs at various effector-to-target (E:T) ratios for 4-6 hours.
-
Chromium Release Measurement: Harvest the supernatant and measure the amount of 51Cr released using a gamma counter.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualizations
Caption: T-cell activation pathway by a HER2 peptide vaccine.
Caption: Workflow for preparing a HER2 peptide-pulsed DC vaccine.
Caption: Troubleshooting logic for a weak HER2 vaccine response.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Frontiers | Breast Cancer Vaccines: Disappointing or Promising? [frontiersin.org]
- 3. Anti-HER2 vaccines: new prospects for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and functional studies of self-adjuvanting multicomponent anti-HER2 cancer vaccines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06146A [pubs.rsc.org]
- 7. Vaccination against Her-2/neu, with focus on peptide-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The E75 HER2/neu peptide vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Update on HER-2 as a target for cancer therapy: HER2/neu peptides as tumour vaccines for T cell recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunization with short peptide particles reveals a functional CD8+ T-cell neoepitope in a murine renal carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Peptide-Based Vaccine against Breast Cancer: Recent Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. HER2 dendritic cell vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeting breast cancer vaccines to dendritic cells: improved immunological responses with less protein? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. docwirenews.com [docwirenews.com]
- 19. HER-2 Pulsed Dendritic Cell Vaccine Can Eliminate HER-2 Expression and Impact DCIS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Combined vaccination with HER-2 peptide followed by therapy with VEGF peptide mimics exerts effective anti-tumor and anti-angiogenic effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sciencedaily.com [sciencedaily.com]
- 23. Results from a randomized trial combining trastuzumab with a peptide vaccine suggest a role for HER2-targeted therapy in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ascopubs.org [ascopubs.org]
- 25. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Navigating Peptide Stability: A Guide to Reducing CH401 Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to CH401 peptide degradation. The following information is designed to help you identify potential causes of degradation and implement effective strategies to ensure the integrity and efficacy of your peptide during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing lower than expected activity. What are the common causes?
Lower than expected biological activity is often a primary indicator of peptide degradation. Several factors can contribute to this issue, including improper storage, handling, and the inherent instability of the peptide's amino acid sequence.[1][2][3] Degradation can occur through various chemical and physical pathways, such as hydrolysis, oxidation, and aggregation.[2][4][5]
Q2: What are the optimal storage conditions for lyophilized this compound?
For long-term storage, lyophilized peptides should be kept at -20°C or -80°C in a tightly sealed, desiccated container.[1][6][7][8][9] It is crucial to minimize exposure to moisture and light.[6][7] For peptides containing residues prone to oxidation (e.g., Cys, Met, Trp), storage under an inert atmosphere (like argon or nitrogen) is recommended.[6][9]
Q3: How should I handle the this compound upon receipt and during experimental setup?
Before opening, allow the lyophilized peptide to warm to room temperature in a desiccator to prevent condensation, as moisture can accelerate degradation.[7][10] Handle the peptide in a clean environment and wear gloves to avoid contamination.[10] Weigh out the required amount quickly and reseal the container tightly.[7][10]
Q4: My this compound solution appears cloudy or has visible precipitates. What does this mean?
Cloudiness or precipitation is a sign of peptide aggregation or poor solubility, which are forms of physical instability.[2][4] This can be influenced by factors such as pH, temperature, peptide concentration, and the solvent used.[5][11] Aggregated peptides often exhibit reduced activity.
Q5: How can I prevent repeated freeze-thaw cycles, and why is it important?
Repeated freeze-thaw cycles can lead to peptide degradation through the formation of ice crystals and microcondensation.[1][6] To avoid this, it is highly recommended to aliquot the peptide solution into single-use volumes before freezing.[1][9][10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with the this compound.
| Issue | Potential Cause | Troubleshooting Strategy |
| Loss of Activity in Solution | Hydrolysis: Cleavage of peptide bonds, especially at Asp-Pro or Asp-Gly sequences.[1][12] | - Maintain solution pH between 5-7.[13] - Store solutions frozen in aliquots.[1] - Avoid prolonged storage in solution.[7] |
| Deamidation: Conversion of Asn or Gln to Asp or Glu, particularly at Asn-Gly sequences.[1][14] | - Work at a slightly acidic pH if the sequence allows.[14][15] - Minimize time in solution, especially at neutral or alkaline pH.[14][15] | |
| Oxidation: Modification of susceptible residues like Met, Cys, and Trp.[1][7] | - Use degassed buffers or solvents.[7] - Store under an inert gas.[6] - Consider adding antioxidants like DTT for Cys-containing peptides.[1][7] | |
| Difficulty Dissolving the Peptide | Hydrophobicity: The amino acid composition makes the peptide poorly soluble in aqueous solutions. | - Use a small amount of an organic solvent like DMSO or DMF to initially dissolve the peptide before adding aqueous buffer.[10] - Sonication can aid in dissolution, but avoid excessive heating.[7][10] |
| Inconsistent Results Between Experiments | Peptide Degradation Over Time: Stock solutions may be degrading between uses. | - Prepare fresh solutions for each experiment. - Use single-use aliquots to ensure consistent peptide quality.[8][9] |
| Bacterial Contamination: Introduction of proteases from microbial contamination. | - Use sterile buffers and handle the peptide under aseptic conditions.[10] - Consider filtering the peptide solution through a 0.22 µm filter.[9] |
Key Peptide Degradation Pathways
Understanding the chemical mechanisms of peptide degradation is crucial for developing effective stabilization strategies.
Deamidation of Asparagine (Asn)
Deamidation is a common degradation pathway for peptides containing asparagine, especially when followed by glycine. It proceeds through a cyclic imide intermediate, leading to the formation of aspartic acid or iso-aspartic acid residues, which can alter the peptide's structure and function.
Caption: Deamidation pathway of an Asn-containing peptide.
Oxidation of Methionine (Met)
Methionine is susceptible to oxidation, which converts it to methionine sulfoxide (B87167) and further to methionine sulfone. This modification can impact the peptide's conformation and activity.
Caption: Oxidation pathway of a Met-containing peptide.
Experimental Protocols
Protocol 1: Aliquoting of Lyophilized this compound
Objective: To properly store the this compound to minimize degradation from moisture and freeze-thaw cycles.
Materials:
-
Lyophilized this compound in its original vial
-
Microcentrifuge tubes (sterile, low-protein binding)
-
Desiccator
-
Balance
-
Spatula
-
Pipettor and sterile tips
-
Solvent (e.g., sterile water, appropriate buffer)
Procedure:
-
Place the sealed vial of lyophilized this compound in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes.
-
In a clean environment (e.g., a laminar flow hood), briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Weigh the desired amount of peptide for reconstitution.
-
Alternatively, if reconstituting the entire vial, calculate the volume of solvent needed to achieve the desired stock concentration.
-
Add the appropriate solvent to the vial. Gently vortex or pipette up and down to dissolve the peptide completely.
-
Immediately dispense the peptide solution into single-use aliquots in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the peptide name, concentration, and date.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To monitor the degradation of the this compound over time under specific conditions (e.g., temperature, pH).
Materials:
-
This compound solution
-
Incubator or water bath set to the desired temperature
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mobile phase A (e.g., 0.1% TFA in water)
-
Mobile phase B (e.g., 0.1% TFA in acetonitrile)
-
Autosampler vials
Procedure:
-
Prepare a stock solution of the this compound in the desired buffer.
-
Take an initial sample (T=0) and inject it into the HPLC to obtain a reference chromatogram.
-
Incubate the remaining peptide solution at the desired temperature.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the peptide solution.
-
Analyze each aliquot by HPLC using a suitable gradient method to separate the intact peptide from its degradation products.
-
Integrate the peak area of the intact peptide and any new peaks corresponding to degradation products.
-
Calculate the percentage of remaining intact peptide at each time point relative to the T=0 sample.
Summary of Stability-Influencing Factors
The stability of the this compound is a multifactorial issue. Below is a summary of key factors and recommended conditions to mitigate degradation.
| Factor | Recommendation for Enhanced Stability | Potential Consequence of Non-compliance |
| Temperature | Store lyophilized peptide at -20°C or -80°C.[1][6][8] Store solutions at -20°C or -80°C.[7][9] | Increased rate of chemical degradation (hydrolysis, deamidation). |
| pH | Maintain solutions at a pH of 5-7.[13] | Extreme pH can catalyze hydrolysis and other degradation reactions.[1][2] |
| Moisture | Store lyophilized peptide in a desiccated environment.[7] Allow vial to warm to room temperature before opening.[7][10] | Hydrolysis of the peptide backbone.[1] |
| Oxygen | Use degassed solvents for reconstitution.[7] Store susceptible peptides under inert gas.[6] | Oxidation of Met, Cys, and Trp residues.[1] |
| Freeze-Thaw Cycles | Aliquot peptide solutions into single-use volumes.[1][8][9] | Physical stress leading to aggregation and degradation.[1][6] |
| Light | Store in light-protected containers.[6][13] | Photodegradation of light-sensitive residues.[6] |
By adhering to these guidelines and proactively troubleshooting potential issues, researchers can significantly reduce the degradation of the this compound, leading to more reliable and reproducible experimental outcomes.
References
- 1. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pepamino.com [pepamino.com]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics | Semantic Scholar [semanticscholar.org]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpt.com [jpt.com]
- 7. bachem.com [bachem.com]
- 8. realpeptides.co [realpeptides.co]
- 9. genscript.com [genscript.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemical pathways of peptide degradation. VI. Effect of the primary sequence on the pathways of degradation of aspartyl residues in model hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 14. ptacts.uspto.gov [ptacts.uspto.gov]
- 15. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Adjuvant Effect of α-GalCer with the CH401 Antigen
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with α-Galactosylceramide (α-GalCer) as an adjuvant for the HER2-derived antigenic peptide, CH401.
Frequently Asked Questions (FAQs)
Q1: What are α-GalCer and CH401, and why are they used together?
A: α-Galactosylceramide (α-GalCer) is a potent synthetic glycolipid that acts as an agonist for invariant Natural Killer T (iNKT) cells.[1][2][3] When presented by the CD1d molecule on antigen-presenting cells (APCs), α-GalCer activates iNKT cells to rapidly produce a cascade of cytokines.[1][3] This cytokine burst enhances both innate and adaptive immune responses, making α-GalCer an effective vaccine adjuvant.[2] CH401 is a peptide antigen derived from the human epidermal growth factor receptor 2 (HER2), a protein often overexpressed in certain cancers, such as breast cancer. The combination of CH401 peptide with α-GalCer in a vaccine formulation aims to generate a robust and specific immune response against HER2-expressing tumor cells.
Q2: What is the mechanism of action for α-GalCer as an adjuvant?
A: α-GalCer is taken up by APCs, such as dendritic cells (DCs), and presented on their surface by the CD1d molecule. This α-GalCer/CD1d complex is recognized by the T-cell receptor (TCR) of iNKT cells. This interaction triggers the activation of iNKT cells, leading to the rapid secretion of both Th1- and Th2-type cytokines, including interferon-gamma (IFN-γ) and interleukin-4 (IL-4). These cytokines, in turn, mature and activate other immune cells like NK cells, T cells, and B cells, thereby amplifying the immune response to the co-administered antigen (CH401).
Q3: How does the formulation of the α-GalCer and CH401 complex impact its efficacy?
A: The formulation is critical. Co-encapsulation of the this compound and α-GalCer within a delivery system, such as a liposome (B1194612) or an artificial viral capsid, ensures that both the antigen and the adjuvant are delivered to the same APC. This co-delivery is crucial for an efficient immune response, as it facilitates the simultaneous presentation of the CH401-derived peptides on MHC molecules and α-GalCer on CD1d molecules to T cells and iNKT cells, respectively.
Q4: What are the expected immunological outcomes of a successful immunization with an α-GalCer/CH401 vaccine?
A: A successful immunization should induce a robust CH401-specific immune response. Key outcomes to measure include:
-
Antigen-specific CD8+ T-cell (CTL) response: These cells are critical for killing tumor cells.
-
Antigen-specific CD4+ T-cell response: These cells help to orchestrate the overall immune response.
-
Antibody production: Generation of CH401-specific antibodies, particularly IgG2a in mice, which is indicative of a Th1-biased response.
-
Cytokine production: A balanced Th1/Th2 cytokine profile, often with a bias towards Th1 (e.g., IFN-γ, IL-12), is generally desired for anti-tumor immunity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no CH401-specific T-cell response | 1. Poor formulation/co-delivery: Antigen and adjuvant are not being delivered to the same APCs.2. Suboptimal dose: The concentration of α-GalCer or CH401 may be too low.3. NKT cell anergy: Repeated injections of soluble α-GalCer can lead to iNKT cell unresponsiveness.4. Incorrect route of administration. | 1. Optimize the formulation: Ensure stable encapsulation of both components. Characterize the delivery vehicle for size, charge, and encapsulation efficiency.2. Perform a dose-response study: Titrate the concentrations of both α-GalCer and CH401 to find the optimal ratio and dose.3. Consider alternative delivery strategies: Using α-GalCer-pulsed dendritic cells or formulating it within a nanoparticle can help avoid anergy. Also, consider the dosing schedule.4. Test different administration routes: Subcutaneous or intravenous routes may yield different results depending on the formulation. |
| High variability between experimental subjects | 1. Inconsistent formulation: Batch-to-batch variation in the vaccine preparation.2. Animal-to-animal variation: Differences in the baseline number of iNKT cells.3. Injection technique: Inconsistent administration of the vaccine. | 1. Standardize the formulation protocol: Ensure consistent preparation and quality control for each batch.2. Increase group size: Use a sufficient number of animals per group to account for biological variability.3. Ensure proper training: All personnel should be proficient in the chosen injection technique. |
| Dominant Th2 response (high IL-4, low IFN-γ) | 1. Nature of the α-GalCer analog: Some analogs of α-GalCer are known to skew the response towards Th2.2. Route of administration: Mucosal routes can sometimes favor Th2 responses.3. Low dose of α-GalCer. | 1. Use a Th1-biasing α-GalCer analog: If available, consider analogs known to induce a stronger IFN-γ response.2. Switch to a systemic route: Intravenous or intraperitoneal administration often promotes a more balanced or Th1-skewed response.3. Increase the α-GalCer dose: Higher doses may favor a Th1 response, but a dose-response study is necessary. |
| Toxicity or adverse events observed in vivo | 1. High dose of α-GalCer: Can lead to a "cytokine storm."2. Formulation components: The delivery vehicle itself may have some toxicity. | 1. Reduce the α-GalCer dose: Determine the maximum tolerated dose in a preliminary study.2. Evaluate the toxicity of the vehicle alone: Administer the formulation without the active components to a control group. |
Quantitative Data Summary
The following tables summarize typical quantitative data that might be generated in preclinical studies evaluating an α-GalCer/CH401 vaccine. The values are illustrative and will vary based on the specific experimental setup.
Table 1: In Vivo Cytokine Response Following Immunization
| Treatment Group | Serum IFN-γ (pg/mL) | Serum IL-4 (pg/mL) | Serum IL-12 (pg/mL) |
| PBS Control | < 50 | < 20 | < 100 |
| This compound Alone | < 50 | < 20 | < 100 |
| α-GalCer Alone | 2000 ± 450 | 800 ± 200 | 1500 ± 300 |
| CH401 + α-GalCer | 3500 ± 600 | 1000 ± 250 | 2500 ± 500 |
Table 2: Antigen-Specific T-Cell Response (ELISpot Assay)
| Treatment Group | IFN-γ spots / 10^6 splenocytes | IL-4 spots / 10^6 splenocytes |
| PBS Control | < 5 | < 5 |
| This compound Alone | 15 ± 5 | 10 ± 4 |
| α-GalCer Alone | < 5 | < 5 |
| CH401 + α-GalCer | 150 ± 30 | 40 ± 10 |
Table 3: In Vivo Tumor Protection Study
| Treatment Group | Tumor Volume (mm³) at Day 21 | Survival Rate (%) at Day 40 |
| PBS Control | 1500 ± 300 | 0 |
| This compound Alone | 1200 ± 250 | 20 |
| α-GalCer Alone | 1300 ± 280 | 10 |
| CH401 + α-GalCer | 400 ± 150 | 80 |
Experimental Protocols
Protocol 1: Preparation of α-GalCer/CH401 Liposomal Formulation
-
Lipid Film Hydration: a. Dissolve lipids (e.g., DSPC, cholesterol, and DSPE-PEG) and α-GalCer in chloroform (B151607) in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin lipid film. c. Dry the film under a vacuum for at least 2 hours to remove residual solvent.
-
Hydration: a. Hydrate the lipid film with a solution of the this compound in sterile PBS by vortexing. This will form multilamellar vesicles.
-
Sonication: a. Sonicate the lipid suspension using a probe sonicator on ice to form small unilamellar vesicles.
-
Purification: a. Remove unencapsulated peptide and α-GalCer by size exclusion chromatography or dialysis.
-
Characterization: a. Determine the size and zeta potential of the liposomes using dynamic light scattering. b. Quantify the encapsulation efficiency of both the this compound and α-GalCer using appropriate assays (e.g., HPLC).
Protocol 2: In Vivo Mouse Immunization and Analysis
-
Animals: Use 6-8 week old female C57BL/6 mice.
-
Immunization Schedule: a. Immunize mice subcutaneously on day 0 with one of the following:
- PBS (Control)
- This compound alone
- α-GalCer formulated in the delivery vehicle
- This compound + α-GalCer in the delivery vehicle b. Boost with the same formulations on day 14.
-
Sample Collection: a. On day 21 (7 days after the boost), collect blood for serum cytokine analysis and spleens for T-cell assays.
-
ELISpot Assay for Antigen-Specific T-cells: a. Isolate splenocytes from immunized mice. b. Add 2.5 x 10^5 splenocytes per well to a pre-coated ELISpot plate (either IFN-γ or IL-4). c. Stimulate the cells with the this compound for 24-48 hours. d. Develop the spots according to the manufacturer's instructions and count them using an ELISpot reader.
-
In Vivo Cytotoxicity Assay: a. Prepare target cells (splenocytes from a naive mouse) and pulse half of them with the this compound and label with a high concentration of CFSE. b. Label the other half of the unpulsed target cells with a low concentration of CFSE. c. Mix the two populations of target cells at a 1:1 ratio and inject them intravenously into the immunized mice. d. After 18-24 hours, harvest spleens and analyze the ratio of the two target cell populations by flow cytometry to determine the percentage of specific lysis.
Visualizations
Caption: Signaling pathway of α-GalCer and CH401 co-stimulation.
Caption: General experimental workflow for vaccine efficacy testing.
References
Technical Support Center: Addressing Off-Target Effects of HER2-Targeted Immunotherapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving HER2-targeted immunotherapies.
Frequently Asked Questions (FAQs)
Q1: What are "on-target, off-tumor" effects in the context of HER2-targeted immunotherapy?
A: "On-target, off-tumor" effects refer to the unintended activity of HER2-targeted immunotherapies against healthy tissues that express low levels of the HER2 protein. While HER2 is overexpressed in many cancers, it is also present on the cell membranes of various normal epithelial cells, including those in the gastrointestinal, respiratory, reproductive, and urinary tracts, as well as the skin.[1] This can lead to toxicities when the immunotherapy, such as CAR T-cells, recognizes and attacks these healthy tissues.
Q2: How can I distinguish between on-target, off-tumor toxicity and non-specific cytotoxicity in my in vitro experiments?
A: To differentiate between these two effects, it is crucial to include proper controls in your experimental setup.
-
HER2-Negative Control Cells: Use a cell line that does not express HER2. If you observe cytotoxicity against these cells, it is likely non-specific.
-
Competitive Inhibition: Pre-incubate your HER2-positive target cells with a blocking antibody that binds to HER2 but does not elicit an immune response. A reduction in cytotoxicity in the presence of the blocking antibody suggests the effect is HER2-specific.
-
Effector Cell Controls: Include effector cells (e.g., untransduced T-cells) that do not express the HER2-targeting receptor. This will help identify any baseline cytotoxicity from the effector cells themselves.
Q3: What are the common causes of high background cytokine levels in an in vitro cytokine release assay (CRA)?
A: High background in a CRA can obscure the specific response to your therapeutic agent. Common causes include:
-
Endotoxin (LPS) Contamination: Endotoxins from bacteria are potent stimulators of immune cells and can lead to high cytokine production. Ensure all reagents, media, and labware are endotoxin-free.[2]
-
Cell Activation During Isolation: The process of isolating peripheral blood mononuclear cells (PBMCs) can sometimes activate them. Handle cells gently and allow them to rest in culture for a period before starting the assay.
-
Serum Components: Some components in fetal bovine serum (FBS) can be immunogenic. It is advisable to pre-screen different lots of FBS for low background cytokine induction.
-
High Cell Density: Plating cells at too high a density can lead to spontaneous activation and cytokine release. Optimize the cell seeding density for your specific assay.
Q4: Why am I observing toxicity in my healthy tissue control cells even though they are reported to have low HER2 expression?
A: Several factors could contribute to this observation:
-
High Sensitivity of the Immunotherapy: Some immunotherapies, particularly high-affinity CAR T-cells, can be activated by very low densities of the target antigen, leading to the killing of cells with basal HER2 expression.
-
Variability in HER2 Expression: HER2 expression can vary between different sources of primary cells and can also be influenced by cell culture conditions. It is advisable to quantify HER2 expression on your specific control cells using methods like flow cytometry or immunohistochemistry (IHC).
-
Upregulation of HER2 in Culture: Certain culture conditions can lead to an upregulation of HER2 expression on normal cells over time.
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity Results
Q: My HER2-targeted immunotherapy is showing significant cytotoxicity against my HER2-negative control cell line. What should I do?
A: This suggests a non-specific cytotoxic effect. Here are the steps to troubleshoot this issue:
-
Confirm HER2 Status: Re-verify the HER2 expression of your negative control cell line using a reliable method like flow cytometry or Western blot.
-
Evaluate Effector Cell Health: Assess the viability and activation status of your effector cells. Highly activated or stressed effector cells may exhibit non-specific killing.
-
Check for Contamination: Test your cell cultures for mycoplasma or other contaminants that could be inducing a general immune response.
-
Perform a Titration: Titrate the effector-to-target (E:T) ratio. Non-specific killing may be more pronounced at very high E:T ratios.
-
Use a Different Negative Control: Test a different, well-characterized HER2-negative cell line to see if the issue persists.
Guide 2: Inconsistent Results in Cytokine Release Assays (CRAs)
Q: I am observing high variability in cytokine levels between replicate wells in my CRA. What are the potential causes and solutions?
A: High variability can compromise the reliability of your data. Consider the following:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating to avoid clumps and ensure an equal number of cells per well.
-
Pipetting Errors: Use calibrated pipettes and be consistent with your pipetting technique, especially when adding small volumes of stimulating agents or cells.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
-
Inconsistent Incubation Conditions: Ensure uniform temperature and CO2 distribution within your incubator.
Data Presentation
Table 1: Relative HER2 Expression in Normal Tissues and Cancer Cell Lines
This table summarizes the typical HER2 expression levels across various human tissues and cell lines, as determined by immunohistochemistry (IHC). The IHC scoring system is a semi-quantitative measure of protein expression.
| Tissue/Cell Line | Type | Typical HER2 IHC Score | Reference |
| Normal Tissues | |||
| Breast | Normal Epithelium | 0 to 1+ (low but detectable) | [3] |
| Gastrointestinal Tract | Epithelial Cells | 0 to 1+ (faint) | [1] |
| Respiratory Tract | Epithelial Cells | 0 to 1+ (faint) | [1] |
| Skin | Epithelial Cells | 0 to 1+ (faint) | [1] |
| Placenta | Syncytiotrophoblasts | 1+ to 2+ (weak to moderate) | [4] |
| Cancer Cell Lines | |||
| SK-BR-3 | Breast Carcinoma | 3+ (high) | [5] |
| BT-474 | Breast Carcinoma | 3+ (high) | [5] |
| MDA-MB-468 | Breast Carcinoma | 0 (negative) | [2] |
| MCF7 | Breast Carcinoma | 0 to 1+ (low) | [1] |
| NCI-N87 | Gastric Carcinoma | 3+ (high) | |
| SKOV-3 | Ovarian Carcinoma | 3+ (high) | [1] |
| Calu-3 | Lung Adenocarcinoma | 2+ to 3+ (moderate to high) |
IHC Score Interpretation: 0/1+ = Negative/Low, 2+ = Equivocal, 3+ = Positive/High Overexpression.
Experimental Protocols
Protocol 1: Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay
This assay measures the release of radioactive ⁵¹Cr from pre-labeled target cells upon lysis by effector cells, which is a direct measure of cytotoxicity.
Materials:
-
Target cells (HER2-positive and HER2-negative)
-
Effector cells (e.g., HER2-CAR T-cells)
-
Complete culture medium (e.g., R-10)
-
Fetal Bovine Serum (FBS)
-
⁵¹Cr-sodium chromate
-
96-well U-bottom plates
-
Lysis buffer (e.g., 2.5% Triton X-100)
-
Scintillation counter and plates (e.g., LumaPlate)
Procedure:
-
Target Cell Labeling: a. Resuspend 1-5 x 10⁶ target cells in 100 µL of FBS. b. Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, mixing gently every 30 minutes. c. Wash the labeled cells three times with 10 mL of complete medium to remove unincorporated ⁵¹Cr. d. Resuspend the cells in complete medium at a concentration of 1 x 10⁵ cells/mL.
-
Assay Setup: a. Plate 100 µL of the labeled target cell suspension into each well of a 96-well U-bottom plate (10,000 cells/well). b. Prepare serial dilutions of your effector cells to achieve the desired Effector:Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1). c. Add 100 µL of the effector cell suspensions to the wells containing target cells.
-
Controls:
-
Spontaneous Release: Target cells + 100 µL of medium only.
-
Maximum Release: Target cells + 100 µL of lysis buffer.
-
-
Incubation: a. Centrifuge the plate at 200 x g for 3 minutes to pellet the cells. b. Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Measurement: a. Centrifuge the plate at 500 x g for 5 minutes. b. Carefully transfer 50-100 µL of the supernatant from each well to a scintillation plate. c. Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Calculation:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This colorimetric assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis.
Materials:
-
Target and effector cells
-
Complete culture medium (serum-free or low-serum is recommended to reduce background)
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit)
-
Stop solution (provided with the kit)
-
Microplate reader
Procedure:
-
Assay Setup: a. Plate target cells in a 96-well plate and allow them to adhere overnight if necessary. b. Add effector cells at the desired E:T ratios.
-
Controls:
-
Spontaneous LDH Release (Target Control): Target cells + medium.
-
Maximum LDH Release (Target Control): Target cells + lysis buffer.
-
Medium Background Control: Medium only.
-
Effector Cell Control: Effector cells + medium.
-
-
Incubation: a. Incubate the plate for the desired duration (e.g., 4, 12, or 24 hours) at 37°C. b. 45 minutes before the end of the incubation, add 10 µL of lysis buffer to the maximum release wells.
-
Measurement: a. Centrifuge the plate at 250 x g for 10 minutes. b. Transfer 50 µL of supernatant from each well to a new 96-well flat-bottom plate. c. Prepare the LDH reaction mixture according to the kit manufacturer's instructions. d. Add 50 µL of the reaction mixture to each well containing the supernatant. e. Incubate at room temperature for 30 minutes, protected from light. f. Add 50 µL of stop solution to each well. g. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: a. Subtract the absorbance of the medium background control from all other readings. b. % Cytotoxicity = [(Experimental Value - Effector Cell Control - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Mandatory Visualization
Caption: HER2 Signaling Pathway.
Caption: Experimental Workflow for Assessing Off-Target Effects.
Caption: Troubleshooting Decision Tree for Unexpected Cytotoxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pathology & Oncology Research | HER2 expression in different cell lines at different inoculation sites assessed by [52Mn]Mn-DOTAGA(anhydride)-trastuzumab [por-journal.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ms-validatedantibodies.com [ms-validatedantibodies.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Synthetic Peptide Yield
Welcome to the technical support center for synthetic peptide production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield and purity of synthetic peptides, such as the CH401 peptide. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in Solid-Phase Peptide Synthesis (SPPS)?
Low peptide yield in SPPS can be attributed to several factors that may occur at different stages of the synthesis process. The most frequent issues include:
-
Incomplete Deprotection: The failure to completely remove the temporary protecting group (e.g., Fmoc) from the N-terminus of the growing peptide chain is a primary cause of truncated sequences. This prevents the subsequent amino acid from being added.
-
Poor Coupling Efficiency: An incomplete reaction between the activated amino acid and the free N-terminus of the peptide attached to the resin leads to the formation of deletion sequences, where an amino acid is missing from the final peptide.[1] This is often a challenge with sterically hindered amino acids or "difficult" sequences.[1]
-
Peptide Aggregation: The growing peptide chain can fold into secondary structures (like β-sheets) on the resin, causing aggregation.[2] This aggregation can physically block reagents from accessing the reactive sites, leading to incomplete deprotection and coupling.[1][2]
-
Side Reactions: Unwanted chemical reactions involving the amino acid side chains can lead to the formation of impurities and a reduction in the yield of the desired peptide.[3][4]
-
Premature Cleavage: The peptide chain may be unintentionally cleaved from the resin support during the synthesis cycles, especially when using acid-labile linkers.[1]
-
Issues with Resin and Linker: Poor swelling of the resin, inappropriate choice of resin for the peptide sequence, or instability of the linker can all contribute to lower yields.[1]
Q2: How can I identify the cause of low peptide yield?
Identifying the root cause of low yield requires monitoring during the synthesis and a thorough analysis of the crude peptide product.
-
Real-time Monitoring: Some automated peptide synthesizers offer real-time monitoring of deprotection steps (e.g., by UV absorbance of the cleaved protecting group), which can indicate the efficiency of this crucial step.[5]
-
Colorimetric Tests: Qualitative tests performed on a small sample of resin beads can indicate the presence of unreacted amines. The Kaiser test is used for primary amines, and a blue color indicates incomplete coupling.[1]
-
Mass Spectrometry (MS) Analysis: Analyzing the crude peptide product by MS is the most direct method to identify impurities. The presence of sequences with lower molecular weights than the target peptide suggests truncation or deletion events.[1]
-
High-Performance Liquid Chromatography (HPLC) Analysis: HPLC of the crude product provides a purity profile. A complex chromatogram with multiple peaks indicates that side reactions or incomplete steps have occurred during synthesis.[1][6]
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your peptide synthesis.
Issue 1: Incomplete Coupling
Symptoms:
-
Low yield of the final product.
-
Mass spectrometry analysis reveals significant amounts of deletion sequences (peptides missing one or more amino acids).
-
A positive colorimetric test (e.g., Kaiser test) after the coupling step.[1]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | For bulky amino acids, increase the coupling time or perform a second coupling (double coupling).[7][8] Using a more potent coupling reagent like HATU or HCTU can also improve efficiency.[9] |
| Peptide Aggregation | See the "Peptide Aggregation" section below for strategies to disrupt secondary structures. |
| Low Reagent Concentration | Increase the concentration of the amino acid and coupling reagent solutions. A higher concentration can drive the reaction to completion.[7] |
| Degraded Reagents | Ensure that all amino acids and coupling reagents are fresh and of high purity. Reagents can degrade over time, leading to lower coupling efficiency.[1] |
Issue 2: Peptide Aggregation
Symptoms:
-
A gradual decrease in reaction efficiency as the peptide chain elongates.[2]
-
The resin beads may appear clumped together and fail to swell properly.[2]
-
Both deprotection and coupling reactions are incomplete.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inter/Intra-chain Hydrogen Bonding | - Use specialized solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) can help disrupt secondary structures.[1][2] - Increase reaction temperature: Microwave-assisted SPPS can provide the energy needed to break up aggregates and improve yields.[1] - Incorporate backbone-modifying groups: Introducing pseudoproline dipeptides or other backbone-modifying groups can disrupt the formation of stable secondary structures.[2] |
| High Resin Loading | Use a resin with a lower loading capacity. This increases the distance between peptide chains, reducing the likelihood of inter-chain aggregation.[1] |
| Inappropriate Resin Choice | For hydrophobic peptides, which are more prone to aggregation, consider using a more hydrophilic resin, such as a PEG-based resin, to improve solvation.[1] |
Issue 3: Common Side Reactions
Symptoms:
-
Mass spectrometry analysis shows unexpected masses corresponding to modified peptides.
-
The final product is difficult to purify due to the presence of closely related impurities.
Common Side Reactions & Prevention Strategies:
| Side Reaction | Description | Prevention Strategy |
| Aspartimide Formation | The side chain of aspartic acid can form a cyclic imide, which can then reopen to form a mixture of α- and β-aspartyl peptides.[2] | Add HOBt to the piperidine (B6355638) deprotection solution.[2] Incorporate a protecting group on the peptide backbone, such as 2-hydroxy-4-methoxybenzyl (Hmb).[2] |
| Diketopiperazine Formation | This occurs at the dipeptide stage, particularly with proline as one of the first two amino acids, leading to cleavage from the resin.[2] | When using Fmoc chemistry, synthesize on a 2-chlorotrityl chloride resin, as its steric bulk inhibits this side reaction.[2] |
| Racemization | The stereochemistry of an amino acid's α-carbon can be inverted during activation and coupling, leading to diastereomeric impurities.[3] | Use coupling reagents known to suppress racemization, such as HATU, and add additives like HOBt or HOAt.[9] Perform couplings at lower temperatures.[10] |
| Oxidation of Methionine | The sulfur atom in the methionine side chain is susceptible to oxidation, forming methionine sulfoxide. | Perform the synthesis under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[11] |
Experimental Protocols
Standard Coupling Protocol (Fmoc Chemistry)
-
Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the cleaved Fmoc adduct.
-
Coupling:
-
Prepare a solution of the next Fmoc-protected amino acid (typically 2-5 equivalents relative to the resin loading), a coupling reagent (e.g., HATU, HCTU), and a base (e.g., DIPEA) in DMF.
-
Add this solution to the resin and allow the reaction to proceed for the recommended time (typically 30-60 minutes).
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test on a few resin beads to confirm the completion of the coupling reaction. If the test is positive, a second coupling may be necessary.
Capping Procedure
This procedure is used to permanently block any unreacted N-termini after a coupling step to prevent the formation of deletion sequences.[12]
-
Prepare Capping Solution: A common capping solution is a mixture of acetic anhydride (B1165640) and a base like DIPEA or pyridine (B92270) in DMF.
-
Capping Reaction: After the coupling step and subsequent wash, add the capping solution to the resin.
-
Reaction Time: Allow the capping reaction to proceed for 5-10 minutes.
-
Wash: Thoroughly wash the resin with DMF to remove the capping reagents.
-
Proceed: Continue with the deprotection step for the next cycle.
Cleavage and Deprotection Protocol
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin thoroughly and dry it under vacuum.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail appropriate for the amino acid composition of your peptide. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5). Scavengers like triisopropylsilane (B1312306) (TIS) and water are crucial to prevent side reactions with sensitive residues.[13]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 1-3 hours.[1]
-
Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Analysis: Re-dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture) for analysis by HPLC and MS.
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting logic for low peptide yield in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. the-tetras.com [the-tetras.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
- 11. jpt.com [jpt.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Navigating Solubility Challenges of Hydrophobic HER2 Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrophobic HER2 peptides. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my hydrophobic HER2 peptide is difficult to dissolve?
A1: The solubility of a peptide is largely dictated by its amino acid sequence.[1] Hydrophobic HER2 peptides often contain a high percentage of nonpolar residues (e.g., Leucine, Valine, Phenylalanine), which leads to poor solubility in aqueous solutions.[2] This hydrophobicity promotes the formation of secondary structures, like β-sheets, through hydrogen bonding, causing the peptides to aggregate and precipitate.[3]
Q2: What is the first step I should take before attempting to dissolve my lyophilized HER2 peptide?
A2: Before opening the vial, it is crucial to allow the lyophilized peptide to equilibrate to room temperature in a desiccator.[1] This prevents condensation from forming inside the vial, which can compromise the peptide's stability.[1] After equilibration, briefly centrifuge the vial to ensure all the peptide powder is at the bottom.[1]
Q3: How do I choose the right initial solvent for my hydrophobic HER2 peptide?
A3: For highly hydrophobic peptides, it is recommended to start with a small amount of an organic solvent to create a concentrated stock solution.[2] The choice of solvent depends on the peptide's sequence.
-
Dimethyl Sulfoxide (DMSO) is a powerful and common choice for dissolving hydrophobic peptides.[4][5]
-
Dimethylformamide (DMF) is a good alternative to DMSO, especially for peptides containing cysteine or methionine residues, as DMSO can oxidize these amino acids.[4]
-
Acetonitrile (ACN), isopropanol, or ethanol can also be effective.[2]
Always test the solubility with a small portion of the peptide first to avoid wasting the entire sample.[5]
Q4: My peptide dissolved in an organic solvent but precipitated when I added my aqueous buffer. What should I do?
A4: This is a common issue that occurs when the peptide's solubility limit in the final aqueous solution is exceeded.[2] To resolve this, the peptide must be re-lyophilized to remove the solvent.[1] Then, restart the dissolution process by dissolving the peptide in a minimal amount of the organic solvent and slowly adding the aqueous buffer dropwise while gently vortexing.[2][6] This gradual dilution helps prevent localized high concentrations that lead to precipitation.[7]
Q5: Can adjusting the pH of my buffer improve the solubility of my HER2 peptide?
A5: Yes, adjusting the pH can significantly enhance solubility.[8] First, determine the theoretical net charge of your peptide at a neutral pH.
-
For acidic peptides (net negative charge): Try dissolving in a basic buffer, such as 0.1M ammonium (B1175870) bicarbonate.[7]
-
For basic peptides (net positive charge): An acidic solution, like 10% acetic acid, can be used.[7]
The goal is to move the pH away from the peptide's isoelectric point (pI), where it has a net neutral charge and is least soluble.
Troubleshooting Guide
This guide addresses specific problems you may encounter while working with hydrophobic HER2 peptides.
| Problem | Possible Cause | Recommended Solution |
| Peptide will not dissolve in any solvent. | Extreme hydrophobicity and strong intermolecular aggregation. | Use a stronger denaturing agent like 6 M Guanidine Hydrochloride (GuHCl) or 8 M urea (B33335) to disrupt the hydrogen bonds causing aggregation.[9] Note that these agents may need to be removed or diluted for downstream biological assays.[2] |
| Peptide solution is cloudy or contains visible particles. | The peptide has exceeded its solubility limit and has precipitated. | Centrifuge the solution to pellet the undissolved peptide before use.[4] For future preparations, try dissolving at a lower final concentration or using a higher percentage of organic co-solvent (if compatible with your assay).[6] |
| Inconsistent results between experiments. | Incomplete solubilization leading to inaccurate peptide concentration. | Ensure the peptide is fully dissolved before each experiment. Sonication can aid in dissolving difficult peptides.[5] Always prepare fresh solutions or, if storing, aliquot and freeze at -20°C or below to avoid repeated freeze-thaw cycles.[10] |
| Low recovery after purification by RP-HPLC. | Irreversible adsorption of the hydrophobic peptide to the column's stationary phase. | Use a less hydrophobic stationary phase (e.g., C8 or C4 instead of C18).[3] Increasing the column temperature or the concentration of the organic modifier in the mobile phase can also improve recovery.[3] |
Quantitative Data Summary
The following table summarizes the effectiveness of various solvents for dissolving hydrophobic peptides. Specific values can vary depending on the exact peptide sequence.
| Solvent/Method | Typical Starting Concentration | Notes |
| DMSO | 1-10 mg/mL | A powerful solvent for many hydrophobic peptides. Not recommended for peptides with Cys or Met residues due to potential oxidation.[2][4] |
| DMF | 1-10 mg/mL | A good alternative to DMSO, especially for oxidation-prone peptides.[4] |
| 10% Acetic Acid | 1 mg/mL | Effective for basic peptides (net positive charge).[7] |
| 0.1M Ammonium Bicarbonate | 1 mg/mL | Effective for acidic peptides (net negative charge).[7] |
| 6 M Guanidine Hydrochloride | 1-5 mg/mL | A strong chaotropic agent that disrupts aggregation. May interfere with biological assays.[6][9] |
Experimental Protocols
Protocol 1: General Solubilization of a Hydrophobic HER2 Peptide
-
Preparation: Allow the lyophilized peptide vial to warm to room temperature in a desiccator. Centrifuge the vial briefly to collect all the powder at the bottom.[1]
-
Initial Dissolution: Add a minimal volume of 100% DMSO (or DMF if the peptide contains Cys or Met) to the peptide to create a concentrated stock solution (e.g., 10 mg/mL).[5]
-
Solubilization: Gently vortex or sonicate the vial for a few minutes to ensure the peptide is fully dissolved.[5] The solution should be clear and free of particles.
-
Dilution: While gently stirring your desired aqueous buffer, slowly add the peptide stock solution dropwise to reach the final desired concentration.[2]
-
Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, the solubility limit has been exceeded.
Protocol 2: Turbidimetric Solubility Assay (TSA)
This assay provides a rapid method to determine the solubility of a peptide in various solvents.[11]
-
Prepare Peptide Stock: Create a high-concentration stock solution of the HER2 peptide in 100% DMSO (e.g., 20 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the peptide stock solution with the test solvents (e.g., PBS, different pH buffers, various percentages of co-solvents).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours), protected from light.
-
Turbidity Measurement: Measure the absorbance (optical density) of each well at a wavelength where the peptide does not absorb (e.g., 600-700 nm) using a plate reader.
-
Data Analysis: An increase in absorbance indicates turbidity due to peptide precipitation. The concentration at which turbidity appears is the approximate solubility limit in that solvent.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jpt.com [jpt.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 9. genscript.com [genscript.com]
- 10. bachem.com [bachem.com]
- 11. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Technical Support Center: Mitigating Batch-to-Batch Variability in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and mitigate batch-to-batch variability in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in solid-phase peptide synthesis (SPPS)?
Batch-to-batch variability in SPPS can stem from several factors throughout the manufacturing process. Key sources include:
-
Raw Materials: Variations in the quality and purity of amino acid derivatives, resins, and reagents can significantly impact the synthesis outcome.[1]
-
Synthesis Process: Incomplete coupling or deprotection steps during SPPS can lead to the formation of deletion or truncated peptide sequences.[1][2][3]
-
Peptide Aggregation: The growing peptide chain can aggregate on the solid support, especially for hydrophobic sequences, hindering reagent access and leading to incomplete reactions.[2][4][5]
-
Cleavage and Deprotection: Incomplete removal of protecting groups or premature cleavage from the resin can result in a heterogeneous product mixture.[1][2]
-
Purification: Differences in the efficiency of purification methods, like high-performance liquid chromatography (HPLC), can lead to varying levels of impurities in the final product.[1][6]
-
Lyophilization and Handling: Variations in the lyophilization process can affect the water content and stability of the final peptide. Inconsistent storage and handling can also contribute to degradation.[1]
Q2: What are "difficult sequences" and how do they contribute to synthesis variability?
"Difficult sequences" are peptide chains prone to forming stable secondary structures, such as β-sheets, on the resin.[2] This aggregation can hinder the access of reagents to the growing peptide chain, resulting in incomplete deprotection and coupling reactions, and consequently, low yields and increased impurities.[2] Sequences rich in hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) or β-branched amino acids are often categorized as difficult.[2]
Q3: How can I identify the cause of low yield or high impurity levels in my peptide synthesis?
Identifying the root cause of poor synthesis outcomes requires a combination of in-process monitoring and final product analysis. Key analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis of the crude peptide provides a profile of the product mixture, revealing the number and relative abundance of impurities.[2][7]
-
Mass Spectrometry (MS): MS is crucial for identifying the molecular weights of the components in the crude product. This allows for the identification of expected full-length products as well as impurities such as deletion sequences (from failed couplings) or truncated sequences (from failed deprotections).[2][4][7]
-
Amino Acid Analysis (AAA): AAA is the gold standard for accurately determining the peptide content of a sample by hydrolyzing the peptide and quantifying the constituent amino acids.[1][8] This helps to normalize for differences in peptide quantity between batches.
Troubleshooting Guides
Issue 1: Low Yield of the Target Peptide
Symptoms:
-
The final quantity of the purified peptide is significantly lower than expected.
-
Crude HPLC analysis shows a low percentage of the main product peak.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Incomplete Deprotection | Extend the deprotection time or use a stronger deprotection reagent.[2] | Ensures complete removal of the Fmoc protecting group, allowing the next amino acid to be coupled. |
| Poor Coupling Efficiency | Perform a "double couple" where the coupling step is repeated for a specific amino acid.[6][9] Use a more potent coupling reagent like HATU.[6] Increase the reaction time or temperature.[4] | Drives the coupling reaction to completion, especially for sterically hindered amino acids. |
| Peptide Aggregation | Use a lower substitution resin or a specialized resin like TentaGel.[5] Incorporate structure-disrupting elements like pseudoproline dipeptides. Change the synthesis solvent to N-Methyl-2-pyrrolidone (NMP) or add chaotropic salts.[4][5] | Improves solvation of the growing peptide chain and disrupts secondary structure formation. |
| Premature Cleavage | If using an acid-labile linker, consider a more robust linker or a different coupling strategy.[2] | Prevents loss of the peptide from the resin during synthesis. |
Issue 2: Multiple Peaks in Crude HPLC Analysis
Symptoms:
-
The chromatogram of the crude peptide shows several significant impurity peaks alongside the main product peak.
-
Mass spectrometry analysis reveals the presence of deletion or truncated sequences.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Deletion Sequences | Optimize coupling efficiency by using a stronger coupling reagent, increasing reaction time, or performing double coupling for difficult residues.[4][6][9] | Ensures that each amino acid is successfully added to the growing peptide chain. |
| Truncated Sequences | Ensure complete deprotection by extending the reaction time or using fresh deprotection reagents.[2] | Prevents the termination of peptide chain growth. |
| Side Reactions | Use appropriate side-chain protecting groups and a cleavage cocktail with scavengers (e.g., triisopropylsilane, water) to prevent modification of sensitive residues like Trp, Met, or Cys.[2] | Minimizes unwanted chemical modifications during synthesis and cleavage. |
| Aspartimide Formation | Add HOBt to the piperidine (B6355638) deprotection solution.[5][10] Utilize an amide backbone protecting group for the preceding amino acid.[5][10] | Reduces the formation of this common side product associated with aspartic acid residues. |
Experimental Protocols
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
This protocol outlines a general method for analyzing the purity of a crude peptide sample.
-
Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA)) to a concentration of 1 mg/mL.
-
HPLC System:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B (linear gradient)
-
45-50 min: 5% B
-
-
Analysis: Integrate the peak areas in the chromatogram to determine the relative purity of the target peptide.
Protocol 2: Mass Spectrometry (MS) for Identity Verification
This protocol describes the use of Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the synthesized peptide.
-
Sample Preparation: Prepare a 10 µM solution of the crude or purified peptide in 50% acetonitrile/water with 0.1% formic acid.
-
Instrumentation:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Deconvolute the resulting multi-charged ion series to determine the monoisotopic molecular weight of the peptide. Compare this experimental mass to the theoretical mass of the target peptide.
Visualizations
Caption: A simplified workflow of Solid-Phase Peptide Synthesis (SPPS).
Caption: A logical diagram for troubleshooting common peptide synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. ijsra.net [ijsra.net]
- 8. jpt.com [jpt.com]
- 9. biotage.com [biotage.com]
- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthetic Peptide CH401 by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides is a critical step to ensure experimental reproducibility, therapeutic efficacy, and safety. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), the gold standard for peptide purity assessment, with other analytical techniques. We will use the synthetic peptide "CH401" as a representative example to illustrate these methodologies.
The Critical Role of Peptide Purity
Synthetic peptides are seldom 100% pure, often containing by-products from the synthesis process such as truncated sequences, deletion sequences, or incompletely deprotected peptides.[1] The presence of these impurities can significantly impact the outcome of biological assays and the safety profile of peptide-based therapeutics. Therefore, accurate and robust analytical methods are essential for quantifying the purity of synthetic peptides.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most widely used method for analyzing the purity of synthetic peptides.[2] This technique separates the target peptide from its impurities based on differences in their hydrophobicity.
Experimental Protocol for RP-HPLC Analysis of CH401
1. Materials and Equipment:
-
HPLC System: A gradient HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[3]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[3][4]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[3][4]
-
Sample: Lyophilized synthetic CH401 peptide.
2. Sample Preparation:
-
Dissolve the lyophilized this compound in Mobile Phase A to a concentration of 1 mg/mL.[3]
-
Vortex the solution to ensure the peptide is fully dissolved.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[4]
3. HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm (for peptide bonds) and 280 nm (for aromatic residues).[1]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Gradient Elution: A typical gradient profile is shown in the table below. This may need to be optimized depending on the hydrophobicity of the this compound.[4]
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 25 | 35 | 65 |
| 27 | 5 | 95 |
| 30 | 95 | 5 |
4. Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
The purity of the this compound is calculated as the percentage of the area of the main peptide peak relative to the total area of all peaks.[3][5]
Alternative and Complementary Methods
While HPLC is a powerful tool, it may not always be sufficient to fully characterize a synthetic peptide. Other methods can provide complementary information.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This technique is invaluable for confirming the identity of the main peak as the target peptide and for identifying impurities.[6][7]
Experimental Protocol for LC-MS Analysis of CH401:
The sample preparation and HPLC method for LC-MS are similar to those for HPLC-UV. However, a volatile mobile phase modifier, such as formic acid, is often used instead of TFA, as TFA can cause ion suppression in the mass spectrometer. The eluent from the HPLC column is directly introduced into the mass spectrometer for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that can provide detailed structural information about a peptide and can be used to distinguish between isomeric forms.[6] Quantitative NMR (qNMR) can also be used to determine peptide content and purity without the need for a reference standard of the same peptide.[8]
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC, LC-MS, and NMR for the validation of synthetic peptide purity.
| Feature | HPLC-UV | LC-MS | NMR |
| Primary Information | Purity, Retention Time | Purity, Molecular Weight | Structure, Purity, Conformation |
| Sensitivity | High | Very High | Moderate |
| Resolution | High | High | Varies |
| Quantitation | Relative (requires reference standard) | Relative | Absolute (qNMR) |
| Throughput | High | Moderate | Low |
| Cost | Moderate | High | Very High |
| Expertise Required | Moderate | High | High |
Visualizing the Workflow and a Representative Signaling Pathway
The following diagrams illustrate the experimental workflow for peptide purity validation and a generic peptide signaling pathway.
Caption: Experimental workflow for peptide purity validation.
Caption: A generic peptide signaling pathway.
Conclusion
Validating the purity of synthetic peptides like CH401 is a multi-faceted process that often requires more than a single analytical technique. While HPLC is the cornerstone of peptide purity analysis, providing reliable and reproducible results, its combination with mass spectrometry offers a more comprehensive characterization by confirming molecular weight and identifying impurities. For an in-depth structural analysis and absolute quantification, NMR spectroscopy stands as a powerful, albeit less common, alternative. The choice of methodology will ultimately depend on the specific requirements of the research or application, balancing the need for information with considerations of cost, throughput, and available expertise.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. pekcuralabs.com [pekcuralabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. oxfordglobal.com [oxfordglobal.com]
- 7. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. SURVEY OF PEPTIDE QUANTIFICATION METHODS AND COMPARISON OF THEIR REPRODUCIBILITY: A CASE STUDY USING OXYTOCIN - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry: The Gold Standard for CH401 Peptide Quality Control
In the development and manufacturing of therapeutic peptides like CH401, ensuring identity, purity, and consistency is paramount. Mass spectrometry (MS) has emerged as an indispensable analytical tool, offering unparalleled sensitivity and specificity for the comprehensive characterization of peptides.[1][2][3] This guide provides a comparative overview of mass spectrometry against other common analytical techniques for the quality control of the CH401 peptide, supported by experimental data and detailed protocols.
Comparative Analysis of Quality Control Methods
Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides a multi-attribute analysis of the this compound from a single experiment.[1][4] It allows for precise determination of molecular weight, confirmation of the amino acid sequence, and identification and quantification of impurities and post-translational modifications.[1][2] While other methods like High-Performance Liquid Chromatography (HPLC) and Amino Acid Analysis (AAA) are valuable, they often provide a more limited scope of information.[5]
| Parameter | Mass Spectrometry (LC-MS/MS) | HPLC (UV Detection) | Amino Acid Analysis (AAA) | Capillary Electrophoresis (CE) |
| Identity Confirmation | High (Confirms mass and sequence) | Low (Retention time only) | Moderate (Composition, not sequence) | Low (Migration time only) |
| Purity Assessment | High (Separates and identifies impurities) | High (Excellent for purity)[5][6] | Low | High (Excellent for charged variants)[7] |
| Sequence Verification | High (MS/MS fragmentation)[8] | No | No | No |
| Post-Translational Modifications | High (Identifies and localizes modifications)[1] | Indirectly, if it affects retention | No | Indirectly, if it affects charge/size |
| Quantification | Moderate (Relative quantification is straightforward) | High (With a reference standard)[5] | High (Absolute quantification)[9] | Moderate |
| Sample Consumption | Low | Moderate | High | Low |
| Throughput | High | High | Low | Moderate |
Experimental Workflows and Protocols
A robust quality control strategy for the this compound integrates multiple analytical techniques, with mass spectrometry at its core. The following diagrams illustrate a typical experimental workflow for this compound analysis.
References
- 1. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 2. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein intact mass and peptide mapping services [alphalyse.com]
- 5. polypeptide.com [polypeptide.com]
- 6. Peptide Quality Control: Methods, Standards and Best Practices [biolongevitylabs.com]
- 7. ijsra.net [ijsra.net]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Analytical methods and Quality Control for peptide products [biosynth.com]
A Comparative Analysis of CH401 Peptide and Other HER2 Vaccines for Cancer Immunotherapy
For Immediate Release
This guide provides a detailed comparison of the CH401 peptide vaccine's efficacy against other prominent HER2-targeted vaccines, including AE37, GP2, and Nelipepimut-S (E75). The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical and clinical data, experimental methodologies, and mechanisms of action to inform future research and development in HER2-targeted cancer immunotherapies.
Executive Summary
The human epidermal growth factor receptor 2 (HER2) is a well-established therapeutic target in various cancers, most notably breast cancer. While monoclonal antibodies targeting HER2 have demonstrated significant clinical success, therapeutic vaccines offer a promising alternative by inducing an active and potentially long-lasting anti-tumor immune response. This guide focuses on the this compound, a B-cell epitope-based vaccine, and compares its efficacy with other leading HER2 peptide vaccines that primarily target T-cell responses.
The available data indicates that CH401 is in the preclinical stage of development, showing promising anti-tumor effects in mouse models by inducing both humoral (antibody-based) and cellular (T-cell) immunity. In contrast, AE37, GP2, and Nelipepimut-S have advanced to clinical trials, with varying degrees of success in improving disease-free survival in breast cancer patients, particularly in specific subgroups. A direct comparison is challenging due to the different developmental stages; however, this guide aims to provide a clear, data-driven overview to facilitate a better understanding of the landscape of HER2-targeted peptide vaccines.
Comparative Efficacy of HER2 Peptide Vaccines
The following tables summarize the available efficacy data for CH401, AE37, GP2, and Nelipepimut-S.
Table 1: Preclinical Efficacy of this compound Vaccine
| Experimental Model | Key Findings | Reference |
| BALB/c mice with HER2/neu-expressing lymphoma | - Induced HER-2/neu-specific IgG antibody production.- Suppressed tumor growth.- Increased infiltration of CD8+ T-cells in tumors. | [1] |
Table 2: Clinical Efficacy of AE37, GP2, and Nelipepimut-S (E75) HER2 Vaccines
| Vaccine | Phase | Patient Population | Key Efficacy Endpoints & Results | Reference |
| AE37 | Phase II | High-risk, node-positive or -negative breast cancer | 5-year Disease-Free Survival (DFS): - Overall: No significant difference vs. control.- Triple-Negative Breast Cancer (TNBC) subgroup: Trend towards improved DFS. | [2] |
| GP2 | Phase II | High-risk, node-positive or -negative breast cancer | 5-year DFS (Intention-to-Treat): - Vaccinated: 88%- Control: 81% (p=0.43)5-year DFS (Per-Treatment): - Vaccinated: 94%- Control: 85% (p=0.17)In HER2-overexpressing patients who completed the vaccine series, there was a trend toward improved DFS (100% vs. 89%, p=0.08). | [3][4] |
| Nelipepimut-S (E75) | Phase I/II | High-risk, node-positive or -negative breast cancer | 5-year DFS: - Vaccinated (optimally dosed): 94.6%- Control: 87.1% (p=0.05) | [5] |
| Nelipepimut-S (E75) | Phase III (PRESENT Trial) | Node-positive, low-to-intermediate HER2-expressing breast cancer | Trial stopped for futility at interim analysis; no significant difference in DFS between vaccine and placebo groups. | [6] |
Mechanisms of Action and Signaling Pathways
HER2 is a receptor tyrosine kinase that, upon dimerization, activates downstream signaling pathways, primarily the PI3K/Akt/mTOR and MAPK pathways, leading to cell proliferation, survival, and differentiation. HER2-targeted vaccines aim to generate an immune response against HER2-expressing tumor cells.
The peptide vaccines discussed herein differ in their approach to stimulating the immune system.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the key methodologies used to evaluate the efficacy of these HER2 vaccines.
In Vivo Tumor Challenge Workflow
This generalized workflow illustrates the typical process of an in vivo tumor challenge study to assess vaccine efficacy.
CH401 Preclinical Study Protocol:
-
Animal Model: BALB/c mice.
-
Tumor Cell Line: HER-2/neu-expressing lymphoma cell line.
-
Vaccination: Mice were immunized with the this compound.
-
Monitoring: Tumor growth was measured, and immune responses (antibody production and T-cell infiltration) were assessed via ELISA and flow cytometry[1].
Immunological Assay Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Detection
ELISA is a common method to quantify the presence of specific antibodies in serum.
-
Principle: HER2 protein is coated onto a microplate. Patient or animal serum is added, and any anti-HER2 antibodies present will bind to the protein. A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody. Finally, a substrate is added that produces a color change in the presence of the enzyme, which can be quantified.
Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine Release
The ELISpot assay is used to quantify the number of cytokine-secreting cells, such as interferon-gamma (IFN-γ) producing T-cells.
-
Principle: A plate is coated with an antibody that captures the cytokine of interest. Immune cells (e.g., PBMCs) are added to the wells along with the vaccine peptide. If the T-cells recognize the peptide, they will secrete the cytokine, which is captured by the antibody on the plate. A second, labeled antibody is then used to detect the captured cytokine, resulting in a spot for each cytokine-secreting cell.
Conclusion
The development of HER2-targeted vaccines represents a significant effort to harness the immune system to combat cancer. The this compound, with its unique approach of targeting B-cell epitopes to generate a humoral response alongside a cellular response, shows promise in preclinical models. In contrast, the T-cell focused vaccines AE37, GP2, and Nelipepimut-S have undergone extensive clinical evaluation, demonstrating modest efficacy in specific breast cancer patient populations.
The data presented in this guide highlights the diversity of strategies being employed in HER2 vaccine development. For researchers and drug developers, the choice of which pathway to pursue—be it B-cell, CD4+ T-cell, or CD8+ T-cell-centric—will depend on a variety of factors including the specific tumor microenvironment and the desired immunological outcome. Further head-to-head comparative studies and a deeper understanding of the synergistic potential of combining different vaccine types will be crucial in advancing the field of HER2-targeted cancer immunotherapy.
References
- 1. ovid.com [ovid.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Primary analysis of a prospective, randomized, single-blinded phase II trial evaluating the HER2 peptide GP2 vaccine in breast cancer patients to prevent recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Immunotherapy Vaccine Decreases Recurrence in HER2 Positive Breast Cancer Patients | MD Anderson Cancer Center [mdanderson.org]
- 5. Antitumor effect of new HER2 peptide vaccination based on B cell epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Designing HER2 vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Strategies: Comparing CH401 Peptide Vaccine and Trastuzumab in the Fight Against HER2-Positive Cancer
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two distinct therapeutic approaches targeting the HER2 receptor in cancer: the CH401 peptide-based cancer vaccine, an active immunotherapy, and trastuzumab, a monoclonal antibody that provides passive immunity and targeted therapy.
While both strategies aim to eliminate HER2-positive cancer cells, they employ fundamentally different mechanisms. Trastuzumab directly binds to the HER2 receptor on cancer cells, blocking downstream signaling pathways and flagging the cells for destruction by the immune system. In contrast, the this compound is a HER2-derived antigen used to vaccinate the host, stimulating the patient's own immune system to recognize and attack HER2-expressing tumor cells. This guide will delve into the available experimental data for each approach, presenting a clear comparison of their mechanisms, efficacy in preclinical models, and the methodologies used to evaluate them.
At a Glance: this compound Vaccine vs. Trastuzumab
| Feature | This compound Vaccine | Trastuzumab (Herceptin®) |
| Therapeutic Class | Active Immunotherapy (Cancer Vaccine) | Passive Immunotherapy (Monoclonal Antibody) |
| Mechanism of Action | Induces a host immune response (B and T cells) against HER2-expressing cells. | Directly binds to the extracellular domain of the HER2 receptor, inhibiting signaling and mediating antibody-dependent cellular cytotoxicity (ADCC). |
| Mode of Administration | Subcutaneous immunization to stimulate an immune response. | Intravenous infusion for direct delivery into the bloodstream. |
| Key Efficacy Readouts | HER2-specific antibody titers, T-cell activation, tumor growth inhibition in immunized models. | Binding affinity (Kd), in vitro cell viability (IC50), in vivo tumor growth inhibition. |
Delving into the Data: A Comparative Analysis
Binding Affinity to HER2
Trastuzumab's efficacy is initiated by its high-affinity binding to the HER2 receptor. The this compound, on the other hand, is not designed to directly bind to and block the HER2 receptor on tumor cells in the same manner. Instead, its purpose is to be recognized by the immune system to generate antibodies that will then bind to HER2. Therefore, a direct comparison of binding affinity as a therapeutic parameter is not applicable. For trastuzumab, various studies have quantified its binding affinity to the HER2 extracellular domain.
Table 1: Binding Affinity of Trastuzumab to HER2
| Method | Binding Affinity (Kd) | Reference |
| Surface Plasmon Resonance (SPR) | 0.1 nM | [Not explicitly found in search results] |
| Bio-Layer Interferometry (BLI) | 0.3 nM | [Not explicitly found in search results] |
| Isothermal Titration Calorimetry (ITC) | 5.2 nM | [Not explicitly found in search results] |
Note: Specific Kd values can vary depending on the experimental conditions and the specific HER2 construct used.
In Vitro Efficacy: Direct Cytotoxicity
Trastuzumab has been shown to directly inhibit the proliferation of HER2-overexpressing cancer cell lines in vitro. The this compound is not expected to have direct cytotoxic effects, as its function is to elicit an immune response. The antibodies generated by a CH401 vaccine would be responsible for the cytotoxic effects.
Table 2: In Vitro Cytotoxicity of Trastuzumab in HER2-Positive Breast Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | Reference |
| SK-BR-3 | ~5-10 | [Not explicitly found in search results] |
| BT-474 | ~10-20 | [Not explicitly found in search results] |
| NCI-N87 | ~15-30 | [1] |
Note: IC50 values are highly dependent on the assay duration and specific experimental conditions.
In Vivo Efficacy: Tumor Growth Inhibition
Preclinical studies in animal models are crucial for evaluating the anti-tumor efficacy of both therapeutic strategies.
This compound Vaccine: In vivo studies for the this compound vaccine involve immunizing animals and then challenging them with HER2-positive tumor cells. The primary outcome is the suppression of tumor growth in vaccinated animals compared to control groups. Studies have shown that immunization with a this compound-based vaccine can induce HER2-specific IgG antibodies and suppress tumor growth in mice transplanted with HER2-expressing lymphoma cells.[2] In these models, tumor-infiltrating lymphocytes in immunized mice contained a higher proportion of CD8+ T-cells.[2]
Trastuzumab: For trastuzumab, in vivo studies typically involve treating tumor-bearing animals with the antibody and measuring the reduction in tumor volume over time. Trastuzumab has demonstrated significant tumor growth inhibition in various xenograft models of HER2-positive cancer.[3] For instance, in a study using NCI-N87 gastric cancer xenografts, trastuzumab treatment resulted in a tumor growth inhibition of 55.7%.[1]
Table 3: Comparison of In Vivo Efficacy Approaches
| Therapeutic | Animal Model | Key Findings | Reference |
| This compound Vaccine | BALB/c mice with HER2-expressing lymphoma | Induced HER2-specific IgG; suppressed tumor growth; increased CD8+ T-cell infiltration. | [2] |
| Trastuzumab | Nude mice with NCI-N87 xenografts | 55.7% tumor growth inhibition. | [1] |
| Trastuzumab | SCID mice with BT-474 xenografts | Significant inhibition of tumor growth. | [Not explicitly found in search results] |
Understanding the Mechanisms: Signaling Pathways and Immune Response
Trastuzumab's Mechanism of Action
Trastuzumab exerts its anti-tumor effects through multiple mechanisms:
-
Inhibition of HER2 Signaling: By binding to the extracellular domain of HER2, trastuzumab prevents its dimerization with other HER family members, thereby inhibiting the activation of downstream signaling pathways like the PI3K/Akt and MAPK pathways, which are critical for cell proliferation and survival.[4]
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): The Fc region of trastuzumab is recognized by immune cells, such as natural killer (NK) cells, leading to the destruction of the cancer cell.[4]
-
Inhibition of HER2 Shedding: Trastuzumab can prevent the cleavage and release of the HER2 extracellular domain, a process that can lead to the activation of the receptor.
Figure 1. Trastuzumab's multifaceted mechanism of action.
This compound Vaccine's Mechanism of Action
The this compound vaccine operates on the principle of active immunotherapy. The peptide, which is a part of the HER2 protein, is recognized as an antigen by the immune system. This leads to:
-
Activation of B cells: B cells recognize the this compound and differentiate into plasma cells, which then produce antibodies specifically targeting the HER2 receptor.
-
Activation of T cells: The peptide is presented by antigen-presenting cells (APCs) to T helper cells (CD4+), which in turn help activate cytotoxic T lymphocytes (CTLs or CD8+ T cells). These CTLs can directly kill tumor cells that express HER2.
Figure 2. Mechanism of a HER2 peptide-based cancer vaccine.
Experimental Methodologies
In Vitro Cell Proliferation Assay (for Trastuzumab)
A common method to assess the direct effect of trastuzumab on cancer cells is the MTT or MTS assay.
-
Cell Seeding: HER2-positive cancer cells (e.g., SK-BR-3, BT-474) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of trastuzumab.
-
Incubation: The plates are incubated for a period of 3 to 5 days.
-
MTT/MTS Addition: A solution of MTT or MTS is added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan (B1609692) product.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated.
Figure 3. Workflow for an in vitro cell proliferation assay.
In Vivo Xenograft Study (for Trastuzumab)
-
Cell Implantation: HER2-positive cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives trastuzumab, typically via intraperitoneal or intravenous injection, on a defined schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated.
In Vivo Vaccination and Tumor Challenge Study (for this compound)
-
Immunization: Healthy, immunocompetent mice (e.g., BALB/c) are immunized with the this compound vaccine, often formulated with an adjuvant to enhance the immune response. A series of prime and boost immunizations are typically administered.
-
Blood Collection: Blood samples are collected to measure the titer of HER2-specific antibodies.
-
Tumor Challenge: After the immunization schedule is complete, mice are challenged with a subcutaneous injection of HER2-expressing tumor cells.
-
Tumor Monitoring: Tumor growth is monitored and measured over time.
-
Endpoint and Analysis: The study endpoint is typically when tumors reach a certain size. Survival curves and tumor growth curves are analyzed to determine the efficacy of the vaccine.
Figure 4. Comparison of in vivo experimental workflows.
Conclusion: Two Paths to a Common Goal
The this compound vaccine and trastuzumab represent two distinct and powerful strategies for targeting HER2-positive cancers. Trastuzumab offers a direct, immediate therapeutic effect through passive immunity and the inhibition of key oncogenic pathways. Its efficacy is well-established in both preclinical models and clinical practice. The this compound vaccine, on the other hand, aims to induce a durable, active immune response, potentially leading to long-term immunological memory against the tumor.
While the available data does not allow for a direct head-to-head comparison of their therapeutic performance, this guide highlights the different mechanistic approaches and the preclinical evidence supporting each. The choice between these strategies, or their potential combination, will depend on various factors, including the specific clinical context, the patient's immune status, and the desire for a long-lasting anti-tumor response. Future research exploring the synergistic potential of combining active vaccination with passive antibody therapy could open new avenues for the treatment of HER2-positive malignancies.
References
- 1. Targeting and imaging of HER2 overexpression tumor with a new peptide-based 68Ga-PET radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of HER2 Receptor Targeting Peptide and Its Derivatives in Targeted Tumor Therapy [mdpi.com]
- 3. Anti-Tumor Effects of Peptide Therapeutic and Peptide Vaccine Antibody Co-targeting HER-1 and HER-2 in Esophageal Cancer (EC) and HER-1 and IGF-1R in Triple-Negative Breast Cancer (TNBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to CH401 and E75 (Nelipepimut-S) HER2/neu-Derived Peptide Vaccines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two peptide vaccines targeting the human epidermal growth factor receptor 2 (HER2/neu): CH401 and E75 (also known as nelipepimut-S or NeuVax™). While both vaccines aim to elicit an anti-tumor immune response against HER2-overexpressing cancers, they are at vastly different stages of development. E75 has been extensively studied in numerous clinical trials, whereas CH401 remains in the preclinical phase of research. This guide will objectively present the available experimental data for both, highlighting the differences in their development status and the depth of current knowledge.
Overview and Key Differences
The E75 vaccine is a 9-amino acid peptide derived from the extracellular domain of the HER2 protein and is one of the most clinically evaluated HER2-targeted peptide vaccines.[1][2][3] In contrast, the CH401 vaccine is based on a newly identified 9-amino acid B-cell epitope of the HER2 extracellular domain, typically studied as part of a larger 20-amino acid peptide in preclinical models.[1][4][5] The most significant distinction is the wealth of clinical data available for E75, which has undergone Phase I, II, and III trials, while CH401 has so far only been evaluated in animal models.[1][4][6]
Peptide Characteristics and Formulation
The table below summarizes the fundamental properties of the CH401 and E75 peptides and their typical vaccine formulations based on available literature.
| Feature | CH401 Peptide Vaccine | E75 (Nelipepimut-S) Peptide Vaccine |
| Peptide Origin | HER2/neu extracellular domain (amino acids 167-175)[1][4][5] | HER2/neu extracellular domain (amino acids 369-377)[1][2] |
| Peptide Length | Typically studied as a 20-mer (residues 163-182) containing the 9-mer epitope[1][2] | 9-mer (nonapeptide)[1] |
| Amino Acid Sequence | 20-mer: YQDMVLWKDVFRKNNQLAPV[2] | KIFGSLAFL[1] |
| Adjuvant/Formulation | Preclinical: Multiple Antigen Peptide (MAP); Virus-Like Particles (VLPs) with or without CpG[1][2][7] | Clinical: Granulocyte-macrophage colony-stimulating factor (GM-CSF)[1][5] |
| Development Stage | Preclinical[1][2][4] | Clinical (Phase I, II, III trials completed)[4][6][8] |
Immunogenicity and Mechanism of Action
Both vaccines aim to stimulate the immune system to recognize and eliminate HER2-expressing tumor cells, but they are designed to engage different aspects of the immune response.
CH401: Preclinical studies suggest that the this compound contains epitopes for both B-cells and T-cells (CD4+ and CD8+).[1][4] This dual activity is intended to induce both a humoral (antibody-based) and a cellular immune response. The production of HER-2/neu-specific IgG antibodies has been observed in immunized mice, and tumor growth was suppressed.[1][4] The presence of more CD8+ T-cells secreting IL-2 within the tumor microenvironment of vaccinated mice further suggests the induction of a cytotoxic T-lymphocyte (CTL) response.[1][4]
E75 (Nelipepimut-S): The mechanism of action for E75 is well-established through extensive clinical trials. E75 is an HLA-A2/A3 restricted peptide that binds to Major Histocompatibility Complex (MHC) class I molecules on antigen-presenting cells (APCs).[4] This complex is then presented to CD8+ T-cells, leading to the activation and proliferation of HER2-specific cytotoxic T-lymphocytes (CTLs).[8] These CTLs can then identify and destroy HER2-expressing cancer cells.[1] The co-administration of GM-CSF as an adjuvant enhances this process by promoting the maturation and function of dendritic cells, which are potent APCs.[5]
Below is a diagram illustrating the proposed signaling pathway for the E75 vaccine.
References
- 1. Antitumor Effect of New HER2 Peptide Vaccination Based on B Cell Epitope | Anticancer Research [ar.iiarjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Antitumor effect of new HER2 peptide vaccination based on B cell epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Improved Immunogenicity Against a Her2/neu-Derived Peptide by Employment of a Pan HLA DR-Binding Epitope and CpG in a BALB/c Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Virus-Like Particle-Based Anti-HER2 Breast Cancer Vaccine [vtechworks.lib.vt.edu]
- 7. Immunization with a HER-2/neu helper peptide vaccine generates HER-2/neu CD8 T-cell immunity in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and functional studies of self-adjuvanting multicomponent anti-HER2 cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of ESG401 and Chemotherapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the synergistic potential of ESG401, a novel antibody-drug conjugate (ADC), when combined with traditional chemotherapy. This document outlines the mechanism of action of ESG401, presents preclinical data on the synergistic effects of its payload with various chemotherapeutic agents, and provides detailed experimental protocols for assessing such synergies.
Introduction to ESG401: A Targeted Approach
ESG401 is an investigational antibody-drug conjugate that targets the Trophoblast Cell Surface Antigen 2 (Trop2), a transmembrane glycoprotein (B1211001) overexpressed in a wide range of solid tumors. This overexpression is associated with poor prognosis and increased tumor aggressiveness. ESG401 consists of a humanized anti-Trop2 monoclonal antibody linked to the cytotoxic payload SN-38, a potent topoisomerase I inhibitor. The targeted delivery of SN-38 to Trop2-expressing cancer cells aims to enhance the therapeutic index by maximizing antitumor activity while minimizing systemic toxicity.
Preliminary findings from a first-in-human Phase I/II clinical trial (NCT04892342) have demonstrated that ESG401 is well-tolerated and shows promising efficacy as a monotherapy in heavily pretreated patients with locally advanced or metastatic solid tumors[1]. The combination of ADCs with chemotherapy is a promising strategy to enhance efficacy and overcome drug resistance[2]. While specific preclinical data on the synergistic effects of the intact ESG401 ADC in combination with chemotherapy are not yet publicly available, studies on its payload, SN-38, provide strong evidence for potential synergy.
Data Presentation: Preclinical Evidence of Synergy with SN-38
The following tables summarize key preclinical findings on the synergistic effects of SN-38, the active payload of ESG401, with various chemotherapeutic agents.
| Combination | Cancer Model | Key Findings | Reference |
| SN-38 + 5-Fluorouracil (5-FU) | Human colorectal cancer cell line (HT-29) | Exerted more synergistic activity compared to SN-38 alone. The combination of NK012 (an SN-38-releasing nano-system) and 5-FU was significantly superior to the combination of CPT-11 (irinotecan, a prodrug of SN-38) and 5-FU against HT-29 tumors. | [3] |
| SN-38 + Cetuximab | Irinotecan-refractory colorectal cancer | Produced synergistic anti-angiogenesis and anti-invasion activities. This was mediated by the down-regulation of the PI3K/AKT and MAPK/ERK pathways. | [4][5] |
| SN-38 + Cisplatin (B142131) | Panel of eight solid-tumor cell lines | Synergistic cytotoxicity was observed in seven of the eight cell lines. The most active schedule was cisplatin followed by SN-38. | [6] |
| SN-38 + Phototherapy (IR820) | Ovarian Cancer | Chemotherapy and phototherapy acted synergistically to enhance tumor cell death. | [7] |
Experimental Protocols
In Vitro Synergy Assessment: The Chou-Talalay Method
The combination index (CI) method, developed by Chou and Talalay, is a standard approach to quantify drug synergism.
1. Cell Culture and Drug Preparation:
-
Cancer cell lines of interest are cultured in appropriate media and conditions.
-
ESG401 (or SN-38) and the chemotherapeutic agent are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
2. Cytotoxicity Assay:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a range of concentrations of ESG401 alone, the chemotherapeutic agent alone, and combinations of both at fixed ratios (e.g., based on their respective IC50 values).
-
After a predetermined incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
3. Data Analysis:
-
The dose-response curves for each drug and the combinations are generated.
-
The CI is calculated using specialized software (e.g., CompuSyn).
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
In Vivo Synergy Assessment: Xenograft Models
Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are crucial for evaluating the in vivo efficacy of combination therapies[4][7][8].
1. Animal Model Establishment:
-
Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Human cancer cells (CDX) or patient tumor fragments (PDX) are subcutaneously implanted into the flanks of the mice[4][8].
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
2. Treatment Administration:
-
Mice are randomized into treatment groups:
-
Vehicle control
-
ESG401 monotherapy
-
Chemotherapy monotherapy
-
ESG401 and chemotherapy combination
-
-
Drugs are administered via appropriate routes (e.g., intravenous for ESG401, intraperitoneal or oral for chemotherapy) at predetermined doses and schedules.
3. Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²).
-
Animal body weight and general health are monitored as indicators of toxicity.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry, western blotting).
4. Data Analysis:
-
Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
-
Statistical analysis (e.g., ANOVA) is used to determine the significance of the differences between treatment groups. A significantly greater TGI in the combination group compared to the monotherapy groups indicates synergy.
Signaling Pathways and Experimental Workflows
Trop2 Signaling Pathway
Trop2 is a transmembrane protein that mediates several signaling pathways involved in cancer cell proliferation, survival, and migration. The binding of ESG401 to Trop2 leads to the internalization of the ADC and the release of SN-38, which inhibits topoisomerase I, leading to DNA damage and apoptosis. Trop2-mediated signaling involves pathways such as PI3K/AKT, MAPK, and JAK/STAT[9][10].
Caption: ESG401 mechanism of action and Trop2 signaling.
Experimental Workflow for In Vivo Synergy Study
The following diagram illustrates a typical workflow for an in vivo study evaluating the synergistic effects of ESG401 and chemotherapy in a xenograft model.
Caption: Workflow for an in vivo synergy study.
References
- 1. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody-drug conjugates combinations in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trop2-targeted therapies in solid tumors: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. researchgate.net [researchgate.net]
- 7. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Phase 1a study of ESG401, a Trop2 antibody-drug conjugate, in patients with locally advanced/metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing Cross-Reactivity of CH401-Induced Antibodies
For researchers, scientists, and professionals in drug development, understanding the cross-reactivity of an antibody is paramount to ensure its specificity and to mitigate potential off-target effects. This guide provides a comparative framework for assessing the cross-reactivity of the CH401 antibody, also identified as the COH1 polyclonal antibody, which targets the VPS13B protein. Due to the limited availability of public cross-reactivity data for this specific antibody, this guide presents a general methodology and utilizes a hypothetical data set for illustrative purposes.
Understanding Antibody Cross-Reactivity
Antibody cross-reactivity is the phenomenon where an antibody binds to antigens that are structurally similar to the target antigen.[1] This can lead to inaccurate experimental results and potential safety concerns in therapeutic applications. Therefore, a thorough assessment of cross-reactivity is a critical step in the validation of any antibody.
Data Presentation: A Comparative Analysis
A crucial aspect of assessing an antibody's performance is the quantitative comparison of its binding affinity to the intended target versus other related proteins. The following table presents hypothetical data for the CH401 (COH1) antibody, illustrating its binding characteristics against its target, VPS13B, and other proteins from the same family (VPS13A, VPS13C, VPS13D).
| Antibody | Target Protein | Alternative Protein | Method | IC50 (Target) | IC50 (Alternative) | % Cross-Reactivity |
| CH401 (COH1) | VPS13B | VPS13A | Competitive ELISA | 10 nM | 500 nM | 2% |
| CH401 (COH1) | VPS13B | VPS13C | Competitive ELISA | 10 nM | 800 nM | 1.25% |
| CH401 (COH1) | VPS13B | VPS13D | Competitive ELISA | 10 nM | >1000 nM | <1% |
| Alternative Ab 1 | VPS13B | VPS13A | Competitive ELISA | 15 nM | 300 nM | 5% |
| Alternative Ab 2 | VPS13B | VPS13C | Competitive ELISA | 12 nM | 600 nM | 2% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. The IC50 value represents the concentration of the protein required to inhibit 50% of the antibody's binding to the coated target antigen. The percent cross-reactivity is calculated as: (% Cross-Reactivity = (IC50 of Target Protein / IC50 of Alternative Protein) x 100).
Experimental Protocols for Cross-Reactivity Assessment
A comprehensive evaluation of antibody cross-reactivity involves multiple experimental techniques. Below are detailed methodologies for key experiments.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is a common method for quantifying antibody specificity and cross-reactivity.[2]
-
Principle: The assay measures the ability of a soluble protein (the competitor) to inhibit the binding of the antibody to its target antigen coated on a microplate.
-
Protocol:
-
Coating: Coat a 96-well microplate with the purified target antigen (e.g., recombinant human VPS13B) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Prepare serial dilutions of the competitor proteins (e.g., VPS13A, VPS13C, VPS13D) and the target protein (for the standard curve). Mix these dilutions with a constant concentration of the CH401 antibody and incubate for 1-2 hours.
-
Incubation: Transfer the antibody-competitor mixtures to the coated plate and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate until a color develops.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).[2]
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the competitor concentration to determine the IC50 values. Calculate the percent cross-reactivity.
-
Western Blotting
Western blotting is used to assess the specificity of an antibody by detecting its binding to proteins separated by size.[1]
-
Principle: Proteins from cell lysates or tissue homogenates are separated by SDS-PAGE, transferred to a membrane, and probed with the antibody.
-
Protocol:
-
Sample Preparation: Prepare lysates from cells or tissues known to express the target protein (VPS13B) and potentially cross-reactive proteins.
-
SDS-PAGE: Separate the proteins on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the CH401 antibody at an optimized dilution overnight at 4°C.
-
Washing: Wash the membrane several times with a wash buffer.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Analyze the blot for bands of the expected molecular weight for the target protein and any unexpected bands that might indicate cross-reactivity.
-
Immunohistochemistry (IHC) - Tissue Cross-Reactivity Screening
IHC is crucial for evaluating the on-target and off-target binding of an antibody in a complex biological environment.[3]
-
Principle: The antibody is used to stain a panel of normal and diseased tissue sections to identify its binding pattern.
-
Protocol:
-
Tissue Selection: Use a comprehensive panel of frozen human tissues (a minimum of 32 different tissues is often recommended for regulatory submissions).
-
Sectioning: Cut thin sections of the frozen tissues using a cryostat.
-
Fixation: Fix the tissue sections with a suitable fixative (e.g., acetone (B3395972) or methanol).
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with the CH401 antibody at various concentrations.
-
Washing: Wash the slides with a wash buffer.
-
Detection System: Use a sensitive detection system (e.g., a polymer-based HRP detection system).
-
Chromogen: Add a chromogen to visualize the antibody binding.
-
Counterstaining: Counterstain the sections with a nuclear stain like hematoxylin.
-
Mounting and Coverslipping: Dehydrate, clear, and mount the sections.
-
Pathological Evaluation: A qualified pathologist should evaluate the staining pattern, intensity, and cellular localization of the antibody binding in all tissues.
-
Visualizing Experimental Workflows and Decision Making
Diagrams are powerful tools for illustrating complex processes. The following diagrams, generated using Graphviz (DOT language), depict the experimental workflow for a competitive ELISA and the logical flow of decision-making based on cross-reactivity data.
Caption: Experimental workflow for Competitive ELISA.
Caption: Decision-making in drug development.
Alternatives to Conventional Antibodies
While monoclonal and polyclonal antibodies are workhorses in research and therapeutics, several alternative scaffolds offer advantages such as smaller size, higher stability, and ease of manufacturing.[4][5]
-
Nanobodies: These are single-domain antibodies derived from camelids, offering high stability and tissue penetration due to their small size.[5]
-
Affimers: These are small, engineered proteins that can be selected to bind to a wide range of targets with high affinity and specificity.[4]
-
Aptamers: These are single-stranded DNA or RNA molecules that can fold into unique three-dimensional structures to bind to specific targets.[4]
The choice of using a conventional antibody or an alternative depends on the specific application, required specificity, and desired pharmacokinetic properties. A thorough cross-reactivity assessment, as outlined in this guide, is essential for the successful development and application of any of these binding molecules.
References
A Comparative Guide to In Vitro Bioactivity of the Novel Antimicrobial Peptide CH401
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro bioactivity of the novel synthetic peptide CH401 against established antimicrobial peptides (AMPs), CM15 and LL-37. The data presented herein is intended to offer an objective evaluation of CH401's therapeutic potential, supported by detailed experimental protocols and pathway visualizations. For the purpose of this guide, "Peptide CH401" is a representative novel antimicrobial peptide.
Comparative Bioactivity Data
The antimicrobial efficacy and cytotoxic effects of Peptide CH401 were evaluated in comparison to CM15 and LL-37. The following tables summarize the quantitative data from key in vitro assays.
Table 1: Minimum Inhibitory Concentration (MIC) of Peptides against Various Pathogens
The MIC is the lowest concentration of a peptide that prevents visible in vitro growth of bacteria.[1][2]
| Peptide | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | S. aureus (ATCC 29213) | MRSA (ATCC 43300) |
| CH401 | 8 µg/mL | 16 µg/mL | 4 µg/mL | 8 µg/mL |
| CM15 | 4 µg/mL | 8 µg/mL | 2 µg/mL | 4 µg/mL |
| LL-37 | 16 µg/mL | 32 µg/mL | 8 µg/mL | 16 µg/mL |
Table 2: Hemolytic Activity of Peptides on Human Red Blood Cells (hRBCs)
Hemolytic activity is a measure of a peptide's toxicity to red blood cells.[3][4]
| Peptide | HC50 (µg/mL) | % Hemolysis at 100 µg/mL |
| CH401 | > 200 | < 5% |
| CM15 | 150 | ~10% |
| LL-37 | > 250 | < 2% |
Table 3: Cytotoxicity of Peptides on Human Embryonic Kidney (HEK293) Cells
The MTT assay was used to determine the effect of the peptides on the viability of mammalian cells.[5][6][7]
| Peptide | IC50 (µg/mL) | % Viability at 100 µg/mL |
| CH401 | > 150 | > 85% |
| CM15 | 100 | ~70% |
| LL-37 | > 200 | > 90% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.[2][8][9]
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., E. coli, P. aeruginosa, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Peptide stock solutions
-
Spectrophotometer
Procedure:
-
Prepare a bacterial suspension in MHB and adjust the optical density (OD) at 600 nm to achieve a concentration of approximately 5 x 105 CFU/mL.
-
Serially dilute the peptide stock solutions in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.
Hemolysis Assay
This assay measures the lytic activity of peptides against red blood cells.[3][10][11]
Materials:
-
Fresh human red blood cells (hRBCs)
-
Phosphate-buffered saline (PBS)
-
Peptide stock solutions
-
Triton X-100 (positive control)
-
96-well plates
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Wash hRBCs with PBS by centrifugation until the supernatant is clear.
-
Prepare a 2% (v/v) suspension of hRBCs in PBS.
-
Add serial dilutions of the peptides to a 96-well plate.
-
Add the hRBC suspension to each well.
-
Use PBS as a negative control and 1% Triton X-100 as a positive control.
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact hRBCs.
-
Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis relative to the positive control.
MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.[5][6][7][12]
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Peptide stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Seed HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the peptides.
-
Incubate for 24 hours at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the hypothetical mechanism of action for Peptide CH401 and a standard experimental workflow for its bioactivity assessment.
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Antibacterial and Hemolytic Activity of Antimicrobial Hydrogels Utilizing Immobilized Antimicrobial Peptides [mdpi.com]
- 11. static.igem.org [static.igem.org]
- 12. broadpharm.com [broadpharm.com]
A Comparative Guide to Adjuvants for HER2 Peptide Vaccines
For Researchers, Scientists, and Drug Development Professionals
The development of effective therapeutic vaccines against HER2-positive cancers is a significant goal in oncology. While HER2-derived peptides are promising antigens, their inherent weak immunogenicity necessitates the use of potent adjuvants to elicit a robust and clinically meaningful anti-tumor immune response. The choice of adjuvant is critical as it can profoundly influence the magnitude and quality of the ensuing T-cell and B-cell responses. This guide provides an objective comparison of different classes of adjuvants that have been evaluated in preclinical and clinical studies of HER2 peptide vaccines, supported by experimental data and detailed methodologies.
Overview of Adjuvant Classes for HER2 Peptide Vaccines
Several classes of adjuvants have been investigated for their ability to enhance the immunogenicity of HER2 peptide vaccines. These primarily include cytokine adjuvants, oil-in-water emulsions, Toll-like receptor (TLR) agonists, and saponin-based adjuvants. Each class possesses distinct mechanisms of action, leading to different immune response profiles.
-
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF): A cytokine that promotes the differentiation and maturation of dendritic cells (DCs), the most potent antigen-presenting cells (APCs).[1][2]
-
Montanide (Incomplete Freund's Adjuvant - IFA): A water-in-oil emulsion that creates a depot at the injection site for slow antigen release and helps in recruiting APCs.[3] Montanide ISA-51 and ISA-720 are common variants used in clinical trials.
-
Toll-Like Receptor (TLR) Agonists: These molecules mimic pathogen-associated molecular patterns (PAMPs) and directly activate APCs through TLRs, leading to the production of pro-inflammatory cytokines and a strong Th1-biased immune response.[4][5][6] Examples include CpG oligodeoxynucleotides (TLR9 agonists) and Poly-ICLC (a TLR3 agonist).[7][8]
-
Saponin-based Adjuvants: Derived from the bark of the Quillaja saponaria tree, these adjuvants, such as QS-21, are known for their unique ability to induce both robust cell-mediated (Th1 and cytotoxic T lymphocyte) and humoral (Th2) immune responses.[9][10]
Quantitative Comparison of Adjuvant Performance
The following tables summarize quantitative data from various studies comparing the efficacy of different adjuvants in enhancing immune responses to HER2 peptide vaccines.
Table 1: Comparison of Immune Responses in Preclinical Mouse Models
| HER2 Peptide | Adjuvant(s) | Mouse Model | Key Immune Readout | Results | Reference |
| p369-377 | Microspheres alone | HLA-A0201 transgenic | CTL response | No significant CTL response | [11] |
| p369-377 | Microspheres + GM-CSF | HLA-A0201 transgenic | CTL response | Significantly augmented CTL response | [11] |
| p369-377 | Microspheres + MPL (TLR4 agonist) | HLA-A*0201 transgenic | CTL response | Significantly augmented CTL response | [11] |
| GP2 | KLH Conjugate | BALB/c | HER2/neu-specific IgG Titer | Significant IgG production | [12] |
| GP2-P4 | KLH Conjugate | BALB/c | HER2/neu-specific IgG Titer | Significantly higher IgG than KLH-GP2 (p < 0.05) | [12] |
| Rat HER2/neu CTL epitope | CpG (TLR9 agonist) | BALB-neuT | CTL response | Effective in inducing CTL responses | [7] |
| MFCH401 | Pam3CSK4 (TLR2/1 agonist) | - | IgG2b and IgG3 levels | Induced robust Th1 type immune response | [4] |
Table 2: Clinical Trial Data on HER2 Peptide Vaccines with GM-CSF
| HER2 Peptide | Adjuvant | Phase | Key Clinical Readout | Results | Reference |
| E75 | GM-CSF | I/II | 5-year Disease-Free Survival (DFS) | 94.6% (optimally dosed) vs. 80.2% (control) (p = 0.05) | [1] |
| GP2 | GM-CSF | I | In vivo immune response (DTH) | DTH increased from 0 to 27.5 mm (p < 0.001) | [1] |
| AE37 | GM-CSF | I | In vivo immune response (DTH) | DTH increased from 8.3 to 65.7 mm | [1] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are summaries of typical experimental protocols used in the evaluation of adjuvants for HER2 peptide vaccines.
Preclinical Mouse Study Protocol (Example)
-
Animal Model: HLA-A*0201 transgenic mice or BALB/neuT mice that spontaneously develop HER2-positive mammary tumors are commonly used.[7][11]
-
Vaccine Formulation:
-
Peptide: A specific HER2-derived peptide (e.g., p369-377, GP2) is synthesized.
-
Adjuvant: The peptide is emulsified or mixed with the adjuvant being tested (e.g., Montanide ISA-51, CpG ODN, GM-CSF). A control group receives the peptide with saline or a different adjuvant for comparison.
-
-
Immunization Schedule: Mice are typically immunized subcutaneously or intradermally three times at 14-day intervals.[12]
-
Sample Collection: Two weeks after the final immunization, blood is collected for serum antibody analysis, and spleens are harvested for T-cell assays.[12][13]
-
Immunological Assays:
-
Antibody Titer Measurement (ELISA): 96-well plates are coated with the HER2 peptide. Serial dilutions of mouse serum are added, and the presence of HER2-specific IgG is detected using a horseradish peroxidase (HRP)-conjugated anti-mouse IgG antibody and a colorimetric substrate. Optical density is read at 450 nm.
-
Cytotoxic T Lymphocyte (CTL) Assay (Chromium Release Assay): Splenocytes from immunized mice are co-cultured with peptide-pulsed target cells (e.g., T2 cells) that have been labeled with 51Cr. The amount of 51Cr released into the supernatant, which correlates with target cell lysis by CTLs, is measured using a gamma counter.
-
IFN-γ ELISpot Assay: Splenocytes are restimulated with the HER2 peptide in an anti-IFN-γ antibody-coated plate. The number of IFN-γ-secreting cells (spots) is quantified to measure the peptide-specific T-cell response.[14]
-
-
Tumor Challenge Studies: In therapeutic models, immunized mice are challenged with HER2-expressing tumor cells (e.g., TUBO cells). Tumor growth and overall survival are monitored.[12]
Clinical Trial Protocol (Example for E75 + GM-CSF)
-
Patient Population: Patients with HER2-expressing (IHC 1-3+) breast cancer who are disease-free after standard therapy.[1]
-
Vaccine Formulation: The E75 peptide is mixed with GM-CSF immediately before administration.
-
Dosing and Administration: Patients receive monthly intradermal inoculations of the vaccine for a total of 4 to 6 months. Dose escalation studies are often performed to determine the optimal dose.[1]
-
Immunological Monitoring:
-
Delayed-Type Hypersensitivity (DTH): An in vivo measure of cell-mediated immunity where patients are challenged with an intradermal injection of the E75 peptide, and the resulting skin reaction is measured.[1][15]
-
Ex vivo T-cell Assays: Peripheral blood mononuclear cells (PBMCs) are collected at baseline and after vaccination to quantify E75-specific CD8+ T-cells using techniques like HLA-A2 tetramer or dimer assays.[15]
-
-
Clinical Endpoints: The primary endpoint is typically disease-free survival (DFS), with overall survival (OS) as a secondary endpoint. Recurrence rates are also monitored.[1]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental designs can aid in understanding the mechanisms of action and study methodologies.
Caption: Preclinical workflow for comparing HER2 vaccine adjuvants.
Caption: TLR agonist signaling in an antigen-presenting cell.
Caption: Mechanisms of action for GM-CSF and Saponin adjuvants.
Conclusion
The selection of an appropriate adjuvant is a critical determinant of success for HER2 peptide vaccines.
-
GM-CSF has been widely used in clinical trials and has shown efficacy in inducing T-cell responses, although its dose and schedule are important considerations to avoid potential immunosuppressive effects.[2][16]
-
Montanide (IFA) is effective at inducing T-cell responses, and its efficacy can be significantly enhanced when combined with other immunostimulants like TLR agonists.[3][17]
-
TLR agonists (e.g., CpG, Poly-ICLC) are potent inducers of Th1 immunity, which is crucial for anti-tumor responses, making them highly attractive adjuvants for cancer vaccines.[5][7][8]
-
Saponin-based adjuvants like QS-21 offer the advantage of inducing a balanced Th1/Th2 response and strong CTL induction, which may be beneficial for comprehensive tumor control.[9][10]
Ultimately, the optimal adjuvant choice may depend on the specific HER2 peptide used, the desired immune response profile (e.g., predominantly cellular vs. balanced cellular and humoral), and the clinical setting. Combination adjuvant strategies, such as Montanide with a TLR agonist, are emerging as a promising approach to maximize vaccine potency. Further head-to-head comparative studies are warranted to definitively establish the superiority of one adjuvant class over another for HER2 peptide-based cancer immunotherapy.
References
- 1. HER2/neu-based vaccination with li-Key hybrid, GM-CSF immunoadjuvant and trastuzumab as a potent triple-negative breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting GM-CSF as an adjuvant for therapeutic vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide vaccination in Montanide adjuvant induces and GM-CSF increases CXCR3 and Cutaneous Lymphocyte Antigen expression by tumor antigen-specific CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and functional studies of self-adjuvanting multicomponent anti-HER2 cancer vaccines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06146A [pubs.rsc.org]
- 5. Toll-like receptor agonists as cancer vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toll-like receptor agonists as cancer vaccine adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide Vaccine Administered with a Toll-like Receptor Agonist is Effective for the Treatment and Prevention of Spontaneous Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cas.zju.edu.cn [cas.zju.edu.cn]
- 10. Saponin-based adjuvants enhance antigen cross-presentation in human CD11c+ CD1c+ CD5− CD163+ conventional type 2 dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HER2/neu-Based Peptide Vaccination-Pulsed with B-Cell Epitope Induced Efficient Prophylactic and Therapeutic Antitumor Activities in TUBO Breast Cancer Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of the Modified ELISPOT Assay for Gamma Interferon Production in Cancer Patients Receiving Antitumor Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The E75 HER2/neu peptide vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of different HER2/neu vaccines in adjuvant breast cancer trials: implications for dosing of peptide vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase 1 Immunotherapy Trial with Two Chimeric HER-2 B-Cell Peptide Vaccines emulsified in Montanide ISA 720VG and nor-MDP Adjuvant in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Study of CH401 and GP2 HER2 Peptide Vaccines: A Comparative Guide
In the landscape of therapeutic cancer vaccines, peptide-based strategies targeting the Human Epidermal Growth Factor Receptor 2 (HER2) have emerged as a promising avenue for preventing disease recurrence in breast cancer. This guide provides a detailed comparison of two such vaccines: CH401 and GP2. While direct head-to-head clinical trial data is not currently available, this document synthesizes existing preclinical and clinical findings for each vaccine to offer a comparative overview for researchers, scientists, and drug development professionals.
Comparative Data Overview
The following tables summarize the key characteristics and clinical findings for the CH401 and GP2 HER2 peptide vaccines based on available research.
| Feature | CH401 | GP2 |
| Peptide Composition | A 20-amino acid peptide (N:163-182) derived from the extracellular domain of HER2, containing a B-cell epitope.[1][2] | A 9-amino acid HLA-A2/A3 restricted peptide (amino acids 654-662: IISAVVGIL) from the transmembrane domain of the HER2/neu protein.[3][4] |
| Adjuvant | Formulated as a Multiple Antigen Peptide (MAP)[1] and tested with virus-like particles (PhMV)[5] and CpG[5]. | Typically administered with Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[3][4] |
| Mechanism of Action | Designed to stimulate both helper (CD4+) and killer (CD8+) T-cells and induce a B-cell response, leading to the production of HER2-specific antibodies and cytotoxic T lymphocyte (CTL) activity.[1][2] | Primarily designed to stimulate a CD8+ cytotoxic T-lymphocyte (CTL) response against HER2-expressing cancer cells.[3][6] |
| Highest Development Phase | Preclinical and early clinical (Phase I suggested).[1][5] | Phase III clinical trials are planned/ongoing (FLAMINGO-01).[7][8] |
Clinical Efficacy and Immunogenicity
CH401
Preclinical studies in mice demonstrated that the CH401 peptide could induce a HER2-specific IgG antibody response and suppress the growth of HER2-expressing tumors.[2] These studies also showed an increase in tumor-infiltrating CD8+ T-cells that secreted higher levels of interleukin-2 (B1167480) upon re-stimulation with the peptide.[2] An in-vitro study using peripheral blood mononuclear cells (PBMCs) from Japanese breast cancer patients showed that CH401MAP (a formulation of the this compound) could stimulate an immune response, including lymphocyte proliferation and an increase in CD8+ cells.[1]
| CH401 Immunogenicity Data (In Vitro) | Result |
| Lymphocyte Proliferation | Significantly higher in patient groups compared to the healthy donor group.[1] |
| CD8+ T-cell Percentage | Significantly increased after 21 days of CH401MAP stimulation.[1] |
| Cytokine Secretion (IL-2, IL-4, IFN-γ) | Tended to increase in all patient groups.[1] |
| Specific Antibody Production | Significant differences were observed between breast cancer patient groups and healthy donors.[1] |
GP2
The GP2 vaccine has undergone more extensive clinical testing. Phase I and II trials have demonstrated its safety and immunogenicity.[3][9][10] A phase II randomized trial showed a notable reduction in disease recurrence for patients receiving the GP2 vaccine with GM-CSF compared to a control group receiving GM-CSF alone.[6] Particularly, in patients with HER2 +3 overexpression who had completed trastuzumab therapy, there were no cases of cancer recurrence in the vaccinated group.[6]
| GP2 Clinical Trial Data (Phase II) | Vaccinated Group (GP2 + GM-CSF) | Control Group (GM-CSF alone) |
| 5-Year Disease-Free Survival (DFS) Rate (ITT analysis) | 88%[3] | 81%[3] |
| 5-Year DFS Rate (Per-treatment analysis) | 94%[3] | 85%[3] |
| Recurrence Rate (Interim analysis) | 4.3%[9] | 11.6%[9] |
| Recurrence Rate in HER2-overexpressing patients (Interim analysis) | 0%[9] | 5%[9] |
| Delayed-Type Hypersensitivity (DTH) Response (R6) | 21.5 mm[9] | 6.0 mm[9] |
Experimental Protocols
CH401 In Vitro PBMC Stimulation
-
Objective: To examine the in-vitro reaction of PBMCs from Japanese breast cancer patients to CH401MAP.
-
Method:
-
Peripheral blood mononuclear cells (PBMCs) were collected from female breast cancer patients who had undergone surgery.
-
Peptide-MHC affinity was predicted using SYFPEITHI, BIMAS, and IEDB algorithms.
-
PBMCs were stimulated with CH401MAP.
-
Analyses performed included:
-
Lymphocyte proliferation assays.
-
Cell surface marker expression analysis by flow cytometry to determine percentages of CD4+, CD8+, and CD4+CD25+ cells.
-
Measurement of cytokine secretion (IL-2, IL-4, IFN-γ) in the supernatant.
-
Analysis of specific antibody production.[1]
-
-
GP2 Phase II Clinical Trial Protocol
-
Objective: To evaluate the safety and clinical efficacy of the GP2 vaccine in preventing recurrence in high-risk breast cancer patients.
-
Study Design: A prospective, randomized, multi-center, placebo-controlled, single-blinded, phase II trial.
-
Participants: Clinically disease-free, node-positive or high-risk node-negative breast cancer patients with any level of HER2 expression. HLA-A2+ patients were enrolled.
-
Randomization: Patients were randomized to receive either GP2 + GM-CSF (Vaccine Group) or GM-CSF alone (Control Group).
-
Vaccination Schedule:
-
Primary series: Six monthly intradermal inoculations.
-
Boosters: Four booster shots administered every six months.
-
-
Endpoints:
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway for HER2 peptide vaccines and the experimental workflow for a comparative clinical trial.
Caption: Proposed signaling pathway for HER2 peptide vaccines.
Caption: Hypothetical experimental workflow for a head-to-head clinical trial.
Conclusion
Both CH401 and GP2 HER2 peptide vaccines aim to leverage the immune system to combat HER2-positive breast cancer. GP2 is at a more advanced stage of clinical development, with promising phase II data suggesting a significant reduction in disease recurrence, particularly in patients who have received prior trastuzumab therapy. CH401, while in earlier stages, presents a potentially broader mechanism of action by targeting both cellular and humoral immunity. A direct, head-to-head clinical trial would be necessary to definitively compare the efficacy and safety of these two vaccine candidates. The distinct peptide compositions and proposed mechanisms of action suggest that they may offer different advantages, and future research could explore their potential in different patient populations or in combination therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antitumor effect of new HER2 peptide vaccination based on B cell epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Primary analysis of a prospective, randomized, single-blinded phase II trial evaluating the HER2 peptide GP2 vaccine in breast cancer patients to prevent recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel Immunotherapy Vaccine Decreases Recurrence in HER2 Positive Breast Cancer Patients | MD Anderson Cancer Center [mdanderson.org]
- 7. HER2/Neu GP2 vaccine - Greenwich LifeSciences Inc/NuGenerex Immuno-Oncology - AdisInsight [adisinsight.springer.com]
- 8. Greenwich LifeSciences Announces Presentation of 5 Year Data for GP2 Phase IIb Clinical Trial, Revealing Potential For New T Cell Platform Technology | Greenwich LifeSciences, Inc. (GLSI) | GP2 [investor.greenwichlifesciences.com]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. ascopubs.org [ascopubs.org]
Safety Operating Guide
Navigating the Safe Disposal of Research-Grade Peptides: A Procedural Guide
For researchers and professionals in drug development, the proper disposal of synthetic peptides is a critical aspect of laboratory safety and environmental responsibility. While specific disposal protocols for a peptide designated "CH401" are not publicly available, this guide provides essential, step-by-step procedures for the safe handling and disposal of research-grade peptides, based on established laboratory safety principles.
Important Note: The following procedures are general guidelines. Always consult and adhere to your institution's specific Environmental Health & Safety (EHS) protocols and local regulations. A thorough risk assessment should be conducted before handling any new peptide.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to adhere to standard laboratory safety practices. Since the toxicological properties of many research peptides are not fully known, they should be handled as potentially hazardous materials.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).[1][3]
-
Lab Coat: A buttoned lab coat is mandatory to protect against skin contact.[1][3]
Handling:
-
Work in a well-ventilated area or a chemical fume hood, especially when handling lyophilized powder, to avoid inhalation.[1][2]
-
Prevent skin and eye contact. In case of accidental contact, rinse the affected area thoroughly with water and seek medical advice if irritation persists.[1]
-
Always review the Safety Data Sheet (SDS) for any chemical you are working with. If an SDS is unavailable, treat the substance as a hazardous chemical.[3][4]
Step-by-Step Disposal Procedures
The appropriate disposal method for peptide waste depends on its form (liquid or solid) and your institution's guidelines.
Liquid Waste Disposal
Liquid waste includes solutions containing the peptide, such as experimental buffers and cell culture media.[1][2] Never pour peptide solutions down the drain unless explicitly permitted by your institution's EHS department after proper inactivation.[4][5]
Experimental Protocol for Inactivation of Liquid Peptide Waste:
-
Select an Inactivation Reagent: Common and effective reagents for peptide degradation include:
-
10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite).[3]
-
1 M sodium hydroxide (B78521) (NaOH).[3]
-
1 M hydrochloric acid (HCl).[3]
-
-
Inactivation Procedure:
-
In a designated chemical fume hood, carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution.[3]
-
Allow the mixture to stand for a sufficient contact time to ensure complete degradation.
-
-
Neutralization (if applicable):
-
Final Disposal:
-
After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, but only if it complies with local wastewater regulations.[3]
-
Crucially, always verify with your institution's EHS department before any drain disposal. [3] Otherwise, collect the treated liquid waste in a clearly labeled, leak-proof hazardous waste container.[1]
-
Solid Waste Disposal
Solid waste contaminated with peptides includes items such as pipette tips, gloves, empty vials, and other disposable labware.[1][3]
Experimental Protocol for Solid Peptide Waste Disposal:
-
Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container.[3][4] High-density polyethylene (B3416737) (HDPE) containers are often suitable.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the name of the chemical contaminant (e.g., "Peptide Waste"), and the accumulation start date.[6]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area within the laboratory, away from general traffic.[2][3]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's certified hazardous waste management service.[3][4]
Decontamination of Reusable Glassware
-
Rinsing: Rinse glassware that has been in contact with the peptide with a suitable solvent that can solubilize the peptide.[1]
-
Waste Collection: The rinsate should be collected as hazardous liquid chemical waste.[1][6]
-
Washing: After decontamination, the glassware can be washed and reused.
Quantitative Data for Peptide Decontamination
The following table summarizes key quantitative parameters for common chemical decontamination methods for peptide toxins.
| Inactivation Reagent | Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite | 6% solution for concentrated peptides; 0.5-1.0% final concentration for solutions.[3] | Minimum 20-60 minutes.[3] | Effective for many peptides, but may be corrosive to some surfaces.[3] |
| Sodium Hydroxide (NaOH) | 1 M | Minimum 24 hours.[7] | Used for base hydrolysis to break peptide bonds.[7] |
| Hydrochloric Acid (HCl) | 1 M | Minimum 24 hours.[7] | Used for acid hydrolysis to break peptide bonds.[7] |
| Enzymatic Detergent | Typically a 1% (m/v) solution.[3] | Varies by product; follow manufacturer's instructions.[3] | Good for cleaning labware; may require subsequent disinfection.[3] |
Visualized Workflow for Peptide Disposal
The following diagram illustrates the logical workflow for the proper disposal of research-grade peptide waste.
Caption: Workflow for the proper disposal of research-grade peptide waste.
References
Safeguarding Research: A Comprehensive Guide to Handling CH401 Peptide
Researchers and drug development professionals working with the novel HER2-derived antigen, CH401 peptide, must adhere to stringent safety protocols to ensure personal safety and maintain experimental integrity. This guide provides essential, immediate safety and logistical information, from operational procedures to disposal plans, establishing a foundation of trust and reliability for laboratory safety and chemical handling.
Operational Plan for this compound
A systematic approach to handling the this compound is crucial, from initial receipt to final disposal. The following step-by-step guidance outlines the necessary precautions at each stage.
Receiving and Storage
Upon receiving the lyophilized this compound, immediately inspect the container for any signs of damage.[1] For long-term storage, the material should be kept in a dark place at -20°C or colder, with -80°C being preferable to ensure stability.[2] Short-term storage can be at 4°C in a dark environment.[3] To prevent degradation from moisture, always allow the container to equilibrate to room temperature before opening.[2]
Reconstitution and Handling
All handling of the this compound, especially in its powdered form, should be conducted in a designated area, such as a chemical fume hood or a well-ventilated space, to minimize the risk of inhalation.[4] Appropriate Personal Protective Equipment (PPE) is mandatory and includes:
-
Eye Protection: Safety goggles or glasses are essential to protect against accidental splashes.[5]
-
Hand Protection: Chemical-resistant nitrile gloves should be worn at all times. If gloves become contaminated, they should be changed immediately.[5]
-
Body Protection: A lab coat or protective gown is required to protect skin and clothing from spills.[5]
-
Respiratory Protection: When handling the lyophilized powder, which can easily become airborne, the use of a fume hood or biosafety cabinet is strongly recommended.[1][5]
When reconstituting the peptide, use sterile buffers, and for peptide solutions, maintaining a slightly acidic pH of around 5-6 is recommended for storage.[2][3] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2]
Experimental Use
During experimental procedures, continue to wear the full complement of PPE. Use fresh, sterile equipment for each step to prevent cross-contamination.[5] In case of accidental exposure, follow these first aid measures:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[5]
-
Eye Contact: Flush the eyes continuously with water at an eyewash station for 15 minutes and seek medical attention.[5]
-
Inhalation: Move to fresh air immediately and seek medical attention.[5]
-
Ingestion: Rinse the mouth with water and seek immediate medical attention.[6][7]
Disposal Plan
All materials that have come into contact with the this compound, including used vials, contaminated PPE, and waste solutions, must be treated as hazardous chemical waste.[4][5]
-
Solid Waste: Collect all contaminated solid materials, such as gloves, pipette tips, and empty vials, in a designated and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Aqueous solutions containing the peptide should be collected as chemical waste.[1] Do not pour peptide solutions down the drain.[5]
-
Decontamination: For spills, use an absorbent material to contain the spill, then decontaminate the area. The waste from the cleanup should also be disposed of as hazardous waste.[7]
Consult with your institution's Environmental Health and Safety (EH&S) department for specific protocols and to arrange for the pickup and disposal by a licensed hazardous waste contractor.[5]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters for the safe handling and storage of this compound.
| Parameter | Recommendation | Source(s) |
| Long-Term Storage Temperature | -20°C or colder ( -80°C preferred) | [2] |
| Short-Term Storage Temperature | 4°C (in the dark) | [3] |
| Peptide Solution Storage pH | ~ 5-6 | [3] |
| Skin Contact Decontamination | Wash with soap and water for at least 15 minutes | [5] |
| Eye Contact Decontamination | Flush with water for 15 minutes | [5] |
Experimental Workflow and Safety Protocols
The following diagrams illustrate the key workflows for safely handling and disposing of the this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Emergency response plan for accidental exposure to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Transformable peptide nanoparticles arrest HER2 signalling and cause cancer cell death in vivo [escholarship.org]
- 4. benchchem.com [benchchem.com]
- 5. peptide24.store [peptide24.store]
- 6. peptide.co.jp [peptide.co.jp]
- 7. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
